molecular formula C11H16 B179501 2-Phenylpentane CAS No. 2719-52-0

2-Phenylpentane

Cat. No.: B179501
CAS No.: 2719-52-0
M. Wt: 148.24 g/mol
InChI Key: LTHAIAJHDPJXLG-UHFFFAOYSA-N
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Description

2-Phenylpentane, also known as this compound, is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-ylbenzene
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InChI

InChI=1S/C11H16/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHAIAJHDPJXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870993
Record name 2-Phenylpentane
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2719-52-0, 29316-05-0
Record name 2-Phenylpentane
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Record name 2-Phenylpentane
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Record name Benzene, sec-pentyl-
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Record name 2-Phenylpentane
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Record name sec-pentylbenzene
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Record name 2-phenylpentane
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Foundational & Exploratory

Synthesis of (1-methylbutyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (1-methylbutyl)benzene, also known as 2-phenylpentane. The document details two core methodologies: Friedel-Crafts alkylation and a Grignard reagent-based synthesis. For each method, this guide presents detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations and workflows.

Core Synthetic Pathways

(1-methylbutyl)benzene can be synthesized through two principal methods: the direct alkylation of benzene via a Friedel-Crafts reaction, or a two-step process involving the synthesis of a tertiary alcohol via a Grignard reaction, followed by reduction to the desired alkane.

Friedel-Crafts Alkylation

This method involves the electrophilic aromatic substitution of a hydrogen atom on the benzene ring with a 1-methylbutyl group. This can be achieved using an appropriate alkylating agent such as 2-chloropentane or 2-pentene in the presence of a Lewis acid or protic acid catalyst.[1][2]

Reaction Scheme:

or

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to the formation of isomeric products.[1] Additionally, the product, (1-methylbutyl)benzene, is more reactive than benzene itself, which can lead to polyalkylation.[1]

Experimental Protocol: Alkylation of Benzene with 2-Pentene

This protocol is adapted from general procedures for Friedel-Crafts alkylation with alkenes.

Materials:

  • Benzene (anhydrous)

  • 2-Pentene

  • Concentrated Sulfuric Acid (H₂SO₄) or Aluminum Chloride (AlCl₃)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Procedure:

  • To a stirred, cooled (0-5 °C) mixture of anhydrous benzene and a catalytic amount of concentrated sulfuric acid, slowly add 2-pentene.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Quench the reaction by carefully pouring the mixture over ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

Expected Yield: The yield can vary significantly depending on the specific conditions and catalyst used, but yields in the range of 40-60% have been reported for similar reactions.

Grignard Reagent Synthesis and Reduction

This two-step approach offers a more controlled synthesis of (1-methylbutyl)benzene, avoiding the rearrangement issues associated with Friedel-Crafts alkylation. The first step involves the synthesis of 2-phenyl-2-pentanol via the reaction of a phenyl Grignard reagent with 2-pentanone. The resulting tertiary alcohol is then reduced to the target alkane.

Step 1: Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenyl-2-pentanol

This protocol is based on general procedures for Grignard reactions.[3]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. A crystal of iodine may be added to activate the magnesium.

  • Once the reaction begins (as evidenced by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4]

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of 2-pentanone in anhydrous diethyl ether from the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-phenyl-2-pentanol.

Expected Yield: Yields for Grignard reactions of this type are typically in the range of 70-90%.[5]

Step 2: Reduction of 2-Phenyl-2-pentanol

The tertiary alcohol can be reduced to the corresponding alkane using methods such as the Clemmensen reduction or by catalytic hydrogenation after dehydration to the alkene. The Clemmensen reduction is suitable for substrates that are stable to strongly acidic conditions.

Reaction Scheme (Clemmensen Reduction):

Experimental Protocol: Clemmensen Reduction of 2-Phenyl-2-pentanol

This protocol is based on general procedures for the Clemmensen reduction.

Materials:

  • 2-Phenyl-2-pentanol

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the solid with water.

  • To a round-bottom flask containing the zinc amalgam, add toluene, concentrated hydrochloric acid, and the crude 2-phenyl-2-pentanol.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reaction.

  • After cooling, separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by fractional distillation.

Expected Yield: Yields for Clemmensen reductions can be variable but are often in the range of 50-70%.

Data Presentation

Table 1: Physical and Spectroscopic Data for (1-methylbutyl)benzene

PropertyValueReference
Molecular Formula C₁₁H₁₆[6]
Molecular Weight 148.25 g/mol [7]
CAS Number 2719-52-0[8]
Boiling Point 190-192 °C
Density 0.86 g/mL[7]
¹H NMR (CDCl₃, δ) ~7.1-7.3 (m, 5H, Ar-H), ~2.6 (m, 1H, CH), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃), ~0.8 (t, 3H, CH₃)[6]
¹³C NMR (CDCl₃, δ) ~146, 128.5, 126.8, 125.8, 42.1, 39.2, 20.9, 20.7, 14.1[9]
IR (neat, cm⁻¹) ~3085, 3062, 3028 (Ar-H stretch), 2959, 2929, 2872 (C-H stretch), 1604, 1495, 1454 (C=C stretch), 760, 698 (Ar-H bend)[6]
Mass Spectrum (m/z) 148 (M+), 119, 105, 91, 77, 57[10]

Table 2: Comparison of Synthetic Routes

FeatureFriedel-Crafts AlkylationGrignard Synthesis & Reduction
Number of Steps 12
Starting Materials Benzene, 2-pentene/2-chloropentaneBromobenzene, 2-pentanone
Key Reagents Lewis acid (e.g., AlCl₃) or Protic acid (e.g., H₂SO₄)Magnesium, Zn(Hg), HCl
Potential Issues Carbocation rearrangement, PolyalkylationMoisture sensitivity of Grignard reagent, Harsh conditions for reduction
Typical Overall Yield 40-60%35-63% (cumulative)
Selectivity Can produce isomeric mixturesHigh regioselectivity

Mandatory Visualizations

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Benzene Benzene Product (1-methylbutyl)benzene Benzene->Product Electrophilic Attack Pentene 2-Pentene Carbocation sec-Pentyl Carbocation Pentene->Carbocation Protonation Acid H₂SO₄ Carbocation->Product

Caption: Friedel-Crafts Alkylation Pathway.

Grignard_Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction start1 Bromobenzene + Mg grignard Phenylmagnesium Bromide start1->grignard Formation in Ether alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide ketone 2-Pentanone ketone->alkoxide Nucleophilic Addition alcohol 2-Phenyl-2-pentanol alkoxide->alcohol Acidic Workup start2 2-Phenyl-2-pentanol product (1-methylbutyl)benzene start2->product Reduction reduction Clemmensen Reduction (Zn(Hg), HCl)

Caption: Grignard Synthesis and Reduction Workflow.

Logical_Relationship Synthesis Synthesis of (1-methylbutyl)benzene FC Friedel-Crafts Alkylation Synthesis->FC Direct Route Grignard Grignard Synthesis Synthesis->Grignard Two-Step Route Reduction Reduction Grignard->Reduction Intermediate Step

Caption: Logical Relationship of Synthetic Routes.

References

sec-Amylbenzene: A Technical Overview for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

sec-Amylbenzene, systematically known as 2-phenylpentane, is an aromatic hydrocarbon characterized by a benzene ring substituted with a sec-amyl group. While its isomeric counterpart, tert-amylbenzene, has found applications as an industrial intermediate, sec-amylbenzene is less commonly utilized and is often considered a byproduct in certain chemical syntheses. This technical guide provides a comprehensive overview of the known physicochemical properties of sec-amylbenzene, compiled from various chemical databases. It is intended for researchers, scientists, and drug development professionals who may encounter this molecule in their work.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of sec-amylbenzene.

Table 1: Identifiers and Molecular Characteristics

PropertyValueSource(s)
CAS Number 2719-52-0, 29316-05-0[1][2][3]
Molecular Formula C₁₁H₁₆[2][3][4]
Molecular Weight 148.24 g/mol [2][5]
Synonyms This compound, (1-Methylbutyl)benzene, sec-Pentylbenzene[1][2][3][6]

Table 2: Physical Properties

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[6]
Odor Aromatic[6]
Density 0.86 g/cm³[2][3]
Boiling Point 190-192 °C at 760 mmHg[2][3]
Melting Point -44.72 °C (estimate)[2]
Flash Point 60.6 °C[2][3]
Refractive Index 1.4853 - 1.487[2][3]
Vapor Pressure 0.696 mmHg at 25 °C[3]

Synthesis and Isomerization

The synthesis of amylbenzenes, such as the commercially relevant tert-amylbenzene, is often achieved through Friedel-Crafts alkylation of benzene with an amylene or amyl alcohol. A common challenge in these syntheses is the control of isomerization. The formation of sec-amylbenzene can occur as a byproduct when tert-amylbenzene is the desired product, particularly when using certain catalysts like aluminum chloride. The reaction conditions can be optimized to favor the formation of one isomer over the other.

Below is a generalized workflow for the synthesis of amylbenzenes, illustrating the potential for the formation of both sec- and tert- isomers.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Benzene Benzene Friedel-Crafts Alkylation Friedel-Crafts Alkylation Benzene->Friedel-Crafts Alkylation Amylene Amylene Amylene->Friedel-Crafts Alkylation sec-Amylbenzene sec-Amylbenzene Friedel-Crafts Alkylation->sec-Amylbenzene Isomerization tert-Amylbenzene tert-Amylbenzene Friedel-Crafts Alkylation->tert-Amylbenzene

A generalized workflow for the synthesis of amylbenzenes.

Applications in Research and Drug Development

A thorough review of the scientific literature reveals a notable absence of studies on the biological activity of sec-amylbenzene. Consequently, there are no established experimental protocols for its use in biological research or drug development, nor are there any known signaling pathways associated with this compound. Its primary relevance in a research context appears to be as a reference compound in analytical chemistry and as a potential impurity in the synthesis of other alkylated benzenes. For drug development professionals, the lack of data on biological effects suggests that sec-amylbenzene is not currently a molecule of interest for therapeutic applications.

Safety Information

sec-Amylbenzene is a flammable liquid.[4] Standard laboratory precautions for handling flammable organic compounds should be followed, including working in a well-ventilated area and avoiding sources of ignition. It is advised to avoid contact with skin and eyes.[4]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Users should consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylpentane

Introduction

This compound, also known as (1-methylbutyl)benzene or sec-amylbenzene, is an alkyl-substituted aromatic hydrocarbon.[1][2] Its structure consists of a five-carbon pentane chain attached to a phenyl group at the second carbon atom.[1][2] This compound serves as a fundamental model for investigating the structure, properties, and reactivity of a broad class of organic compounds prevalent in industrial processes and biological systems.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Research involving this compound ranges from fundamental studies in reaction mechanisms and catalysis to its use as a chemical intermediate and in the synthesis of pharmaceuticals and fragrances.[1][3][4]

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are well-documented. Due to the chiral center at the second carbon of the pentane chain, this compound exists as a pair of enantiomers. These enantiomers share identical physical properties like boiling point and density but differ in their interaction with plane-polarized light and other chiral molecules.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in various experimental setups.

PropertyValueSource
Molecular Formula C₁₁H₁₆[1][2][3][5][6][7]
Molecular Weight 148.24 g/mol [1][3][6]
Appearance Colorless to pale yellow liquid[1][2][4]
Odor Characteristic aromatic[1][2]
Density 0.859 g/cm³[3][5]
Boiling Point 192 °C at 760 mmHg[3][5]
Melting Point -69.9 °C[3]
Flash Point 60.6 °C[3][5]
Refractive Index 1.487[3]
Vapor Pressure 0.696 mmHg at 25°C[3][5]
Solubility Low solubility in water; soluble in organic solvents[2]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound.

Spectroscopic TechniqueKey Features and Observations
¹H NMR The spectrum shows multiple distinct proton environments in the alkyl region (approx. 0.9–1.4 ppm) and the aromatic region.[8]
¹³C NMR Spectral data is available and provided by sources like Tokyo Kasei Kogyo Company, Ltd.[6]
Mass Spectrometry (MS) The molecular ion (M⁺) peak is observed. A common fragmentation pathway is benzylic cleavage, leading to a stable secondary benzylic carbocation.[1] Major fragment ions are often observed at m/z 105 and 71.[6]
Infrared (IR) Spectroscopy The spectrum is characterized by C-H stretching vibrations for the alkyl groups (2880-2940 cm⁻¹) and the aromatic ring (~3055 cm⁻¹).[1][9] C-H deformation vibrations for the alkyl groups appear at 1365-1480 cm⁻¹.[9]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay between its aromatic phenyl ring and the aliphatic sec-pentyl side chain.[1]

Electrophilic Aromatic Substitution

The phenyl group is susceptible to electrophilic aromatic substitution (SEAr) reactions. The sec-pentyl group is an activating group and directs incoming electrophiles to the ortho and para positions.[1]

  • Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.[1]

  • Halogenation: Introduction of a halogen (e.g., Cl, Br) in the presence of a Lewis acid catalyst.[1]

  • Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl or acyl halide with a strong Lewis acid catalyst like AlCl₃.[1]

Caption: Reactivity pathways of the this compound aromatic ring.

Reactions of the Alkyl Side Chain

The aliphatic side chain can also undergo reactions, although typically under more vigorous conditions than the aromatic ring. These can include free-radical halogenation at the benzylic position.

Synthesis and Manufacturing

Several synthetic routes are employed for the production of this compound.

  • Alkylation-Based Routes: The most common method is the Friedel-Crafts alkylation of benzene with a suitable pentyl derivative, such as 2-chloropentane or pentenes, in the presence of a Lewis acid catalyst. Care must be taken to avoid carbocation rearrangements which can lead to isomeric products.[1]

  • Reduction-Driven Approaches: Catalytic hydrogenation of unsaturated precursors like 2-phenyl-1-pentene or 2-phenyl-2-pentene over a metal catalyst (e.g., Palladium on carbon) yields this compound.[1]

  • Grignard Reagent Routes: Nucleophilic substitution involving a Grignard reagent, such as the reaction of a pentylmagnesium halide with a phenyl electrophile, can also be used. This method requires strictly anhydrous conditions.[1]

cluster_synthesis Synthesis of this compound Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction 2-Chloropentane 2-Chloropentane 2-Chloropentane->Reaction Catalyst AlCl₃ Catalyst Catalyst->Reaction Product This compound Reaction->Product

Caption: Friedel-Crafts alkylation route to synthesize this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound follow standard organic chemistry laboratory techniques.

Protocol: Synthesis via Friedel-Crafts Alkylation

This protocol provides a general methodology for the synthesis of this compound.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagent Charging: Anhydrous aluminum trichloride (AlCl₃) is suspended in an excess of dry benzene within the flask, which is cooled in an ice bath.

  • Addition of Alkyl Halide: 2-Chloropentane is added dropwise from the addition funnel to the stirred suspension over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the evolution of HCl gas ceases.

  • Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice. The organic layer is separated, washed with dilute HCl, then with a sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol: Determination of Physical Properties

cluster_workflow Experimental Workflow for Property Determination Sample Purified This compound Sample Physical Physical Property Measurement Sample->Physical Spectroscopic Spectroscopic Analysis Sample->Spectroscopic Density Density (Pycnometer) Physical->Density BoilingPoint Boiling Point (Distillation) Physical->BoilingPoint RefractiveIndex Refractive Index (Refractometer) Physical->RefractiveIndex NMR NMR (¹H, ¹³C) Spectroscopic->NMR MS GC-MS Spectroscopic->MS IR FTIR Spectroscopic->IR Data Data Analysis & Characterization Density->Data BoilingPoint->Data RefractiveIndex->Data NMR->Data MS->Data IR->Data

References

An In-depth Technical Guide to (Pentan-2-yl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical compound 2-phenylpentane, including its nomenclature, physicochemical properties, and synthetic methodologies. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of a chemical compound is critical for its unambiguous identification in scientific literature and databases.

IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is (pentan-2-yl)benzene [1].

Synonyms: this compound is also known by several other names in the literature and commercial listings. These include:

  • sec-Amylbenzene[1][2][3][4]

  • (1-Methylbutyl)benzene[2][4][5][6]

  • sec-Pentylbenzene[1][3][4][6]

  • Benzene, (1-methylbutyl)-[3][4][5]

  • 1-Phenyl-1-methylbutane[1][3][4][5]

Physicochemical and Spectroscopic Data

The physical, chemical, and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆[2][5][6]
Molecular Weight 148.24 g/mol [2]
CAS Number 2719-52-0[2][3][6]
Appearance Colorless to pale yellow liquid[2][5]
Odor Aromatic[2][5]
Density 0.859 - 0.86 g/cm³[7][8]
Boiling Point 190 - 192°C at 760 mmHg[7][8]
Melting Point -69.9°C[7]
Flash Point 60.6°C[7]
Refractive Index 1.4853 - 1.487[7][8]
Vapor Pressure 0.696 mmHg at 25°C[7]
Solubility Low solubility in water, soluble in organic solvents[5]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDescription
¹³C NMR The carbon atoms of the phenyl ring typically show signals in the downfield region of the spectrum (around δ 125-148 ppm), while the aliphatic carbons of the pentyl chain appear at higher field strengths[2].
GC-MS Gas chromatography-mass spectrometry data is available, with characteristic fragmentation patterns used for identification[4].
Infrared Spectroscopy Expected to show characteristic peaks for C-H stretching of the aromatic ring and the aliphatic chain, as well as C=C stretching of the aromatic ring.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving alkylation of benzene or reduction of an unsaturated precursor.

3.1. Alkylation-Based Synthesis

This is a primary method for producing this compound and involves the direct addition of an alkyl group to the benzene ring, typically catalyzed by a Lewis acid[2].

  • Reactants: Benzene and a suitable pentylating agent (e.g., 2-chloropentane, 1-pentene, or 2-pentene).

  • Catalyst: A strong Lewis acid such as aluminum trichloride (AlCl₃) is commonly used[2].

  • General Procedure:

    • The Lewis acid catalyst is added to a flask containing benzene under an inert atmosphere.

    • The alkylating agent is then added dropwise to the stirred mixture. The reaction temperature is controlled, often at or below room temperature, to minimize side reactions.

    • The reaction is allowed to proceed for a specified time until completion.

    • The reaction is quenched by carefully adding water or a dilute acid.

    • The organic layer is separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

    • The final product is purified by distillation.

  • Note on Carbocation Rearrangement: If a primary alkylating agent like 1-chloropentane or 1-pentene is used, the initially formed primary carbocation can undergo a 1,2-hydride shift to form the more stable secondary carbocation, leading to the desired this compound product[2].

3.2. Reduction-Driven Synthesis

This approach involves the catalytic hydrogenation of an unsaturated precursor, such as 2-phenyl-1-pentene or 2-phenyl-2-pentene[2].

  • Substrate: An unsaturated phenylalkene like 2-phenyl-1-pentene. The precursor itself can be synthesized via methods like the Wittig reaction or dehydration of 2-phenyl-2-pentanol[2].

  • Reagent: Hydrogen gas (H₂).

  • Catalyst: A metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • General Procedure:

    • The unsaturated precursor is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

    • The catalyst is added to the solution.

    • The vessel is flushed with hydrogen gas and then pressurized to the desired level.

    • The mixture is agitated (e.g., by stirring or shaking) at a controlled temperature until the theoretical amount of hydrogen has been consumed.

    • The catalyst is removed by filtration.

    • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via an alkylation-based route.

Figure 1: Generalized Workflow for Alkylation-Based Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification benzene Benzene reaction_mixture Mix Reactants with Lewis Acid Catalyst (e.g., AlCl3) benzene->reaction_mixture alkylating_agent Alkylating Agent (e.g., 2-chloropentane) alkylating_agent->reaction_mixture quench Quench Reaction reaction_mixture->quench separation Organic Layer Separation quench->separation washing Wash with NaHCO3 and Brine separation->washing drying Dry over Anhydrous Salt washing->drying distillation Distillation drying->distillation final_product This compound distillation->final_product

Caption: Figure 1: Generalized Workflow for Alkylation-Based Synthesis of this compound.

4.2. Chemical Reactivity

The phenyl group in this compound is susceptible to electrophilic aromatic substitution. The sec-pentyl group is an ortho-, para-directing activator. The diagram below illustrates this logical relationship.

Figure 2: Electrophilic Aromatic Substitution of this compound cluster_reactions Electrophilic Aromatic Substitution Reactions 2_phenylpentane This compound nitration Nitration (+ HNO3, H2SO4) 2_phenylpentane->nitration halogenation Halogenation (+ X2, FeX3) 2_phenylpentane->halogenation friedel_crafts Friedel-Crafts Alkylation/Acylation 2_phenylpentane->friedel_crafts ortho_product Ortho-substituted product nitration->ortho_product major para_product Para-substituted product nitration->para_product major halogenation->ortho_product major halogenation->para_product major friedel_crafts->ortho_product major friedel_crafts->para_product major

Caption: Figure 2: Electrophilic Aromatic Substitution of this compound.

References

Spectroscopic Analysis of 2-Phenylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenylpentane (CAS: 2719-52-0), a substituted aromatic hydrocarbon. The document details mass spectrometry and nuclear magnetic resonance spectroscopy data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for structural elucidation.

Data Presentation

The following sections summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from various spectral databases.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
14815-30[M]⁺ (Molecular Ion)
105100[C₈H₉]⁺ (Base Peak)
9110-20[C₇H₇]⁺
775-10[C₆H₅]⁺
71~100[C₅H₁₁]⁺
4320-40[C₃H₇]⁺
2910-20[C₂H₅]⁺

Note: Relative intensities can vary depending on the ionization method and instrument conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined high-resolution ¹H and ¹³C NMR data for this compound are primarily available in proprietary databases.[1] The following data is predicted based on empirical models and known chemical shifts for similar alkylbenzenes.

Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-Ar (ortho, meta, para)7.10 - 7.35m5H-
H-22.60 - 2.75m1H~7.0
H-11.20 - 1.30d3H~7.0
H-31.55 - 1.70m2H~7.5
H-41.25 - 1.40m2H~7.5
H-50.85 - 0.95t3H~7.5

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C-Ar (ipso)146 - 148
C-Ar (ortho, meta, para)125 - 129
C-240 - 42
C-121 - 23
C-339 - 41
C-420 - 22
C-513 - 15

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not typically published. The following sections describe generalized procedures for obtaining mass spectrometry and nuclear magnetic resonance data for small organic molecules.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Conditions:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

    • Oven Program: A temperature ramp is employed to ensure separation from any impurities, for example, starting at 50 °C and ramping to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention time of this compound, and the corresponding mass spectrum is extracted and interpreted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • ¹H NMR: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • ¹³C NMR: 20-50 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • An internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

    • Number of Scans: Typically 8-16 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment.

    • Spectral Width: A range sufficient to cover all carbon signals (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed.

    • Phase and baseline corrections are applied.

    • The spectra are referenced to the internal standard.

    • For ¹H NMR, the signals are integrated, and coupling constants are measured.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MS_Data Determine Molecular Weight (m/z = 148) Analyze Fragmentation Pattern MS->MS_Data Structure Elucidate Structure of this compound MS_Data->Structure Provides Molecular Formula (C₁₁H₁₆) and Connectivity Clues H_NMR Acquire ¹H NMR Spectrum NMR_Data Determine Proton Environments (Chemical Shift, Integration, Multiplicity) Determine Carbon Environments H_NMR->NMR_Data C_NMR Acquire ¹³C NMR Spectrum C_NMR->NMR_Data NMR_Data->Structure Provides Detailed Carbon-Hydrogen Framework

Caption: Logical workflow for structural elucidation using mass spectrometry and NMR spectroscopy.

References

The Biological Activity of 2-Phenylpentane Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

Introduction: The 2-phenylpentane scaffold, a seemingly simple aromatic hydrocarbon, serves as a foundational structure for a diverse array of biologically active derivatives. While this compound itself has limited documented biological activity, its structural motif is a key component in numerous synthetic compounds exhibiting a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, focusing on their potential applications in drug discovery and development. We delve into their anticancer, antifungal, antimicrobial, and neuroprotective properties, among others, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity of this compound Derivatives

Derivatives incorporating a modified this compound-like framework have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and the activity of enzymes such as topoisomerase IIα.

A notable class of compounds, 2-phenylacrylonitriles, has shown potent inhibitory activity against various cancer cell lines. For instance, compound 1g2a displayed strong inhibition of HCT116 and BEL-7402 cells with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This class of compounds is believed to exert its anticancer effects by inhibiting tubulin polymerization.[1]

Another study focused on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides. Among the synthesized compounds, 4e and 4f exhibited excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM, comparable to the positive controls 5-fluorouracil and etoposide.[2] Molecular docking studies suggest that these compounds may bind to and inhibit kinases associated with these cancer cell lines.[2]

Furthermore, 2-phenylnaphthalenoid amide derivatives have been identified as human DNA topoisomerase IIα (TopoIIα) inhibitors.[3] Compound K10 from this series showed high TopoIIα inhibitory activity and potent antiproliferation against HepG-2 and MDA-MB-231 cells, with IC50 values of 0.33 and 0.63 μM, respectively.[3]

Pyrazoline derivatives containing a phenyl group have also been investigated for their cytotoxic effects. Compound 11 , 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, was found to be the most effective against AsPC-1 and U251 cell lines, with IC50 values of 16.8 µM and 11.9 µM, respectively.[4]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4e 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazineMCF-71 - 10[2]
4f 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazineSK-MEL-281 - 10[2]
1g2a 2-phenylacrylonitrileHCT1160.0059[1]
1g2a 2-phenylacrylonitrileBEL-74020.0078[1]
K10 2-phenylnaphthalenoid amideHepG-20.33[3]
K10 2-phenylnaphthalenoid amideMDA-MB-2310.63[3]
11 PyrazolineAsPC-116.8[4]
11 PyrazolineU25111.9[4]
Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cell Proliferation: [1]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Tubulin Polymerization Assay: [1]

  • Tubulin Preparation: Purified tubulin is incubated with the test compounds in a polymerization buffer at 37°C.

  • Polymerization Monitoring: The assembly of microtubules is monitored by measuring the increase in absorbance at 340 nm over time.

  • Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of treated samples with those of untreated controls.

anticancer_workflow General Workflow for Anticancer Drug Screening cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives cell_lines Cancer Cell Lines (e.g., MCF-7, HCT116) synthesis->cell_lines Treat cells with compounds mtt_assay MTT Assay (Cell Viability) cell_lines->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 tubulin_assay Tubulin Polymerization Assay ic50->tubulin_assay topo_assay Topoisomerase IIα Inhibition Assay ic50->topo_assay docking Molecular Docking ic50->docking xenograft Xenograft Models in Mice ic50->xenograft Promising compounds efficacy Evaluate Antitumor Efficacy xenograft->efficacy

Caption: Workflow for anticancer screening of this compound derivatives.

Antifungal Activity of this compound Derivatives

The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. Derivatives containing a 2-phenylthiazole or 2-phenylpyrimidine core have shown promise as inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.

In one study, a series of 2-phenylthiazole derivatives were designed and synthesized, leading to the identification of compound B9 , which exhibited potent inhibitory activity against seven common clinically susceptible fungal strains and moderate activity against six fluconazole-resistant strains.[5] Similarly, a series of 2-phenylpyrimidine derivatives were developed as CYP51 inhibitors, with compound C6 showing good efficacy against seven common clinically susceptible strains, significantly superior to the first-line drug fluconazole.[6]

Table 2: Antifungal Activity of this compound Derivatives

Compound IDDerivative ClassTargetActivityReference
B9 2-phenylthiazoleCYP51Potent against 7 susceptible and moderate against 6 resistant fungal strains.[5]
C6 2-phenylpyrimidineCYP51Good efficacy against 7 susceptible fungal strains, superior to fluconazole.[6]
Experimental Protocols: Antifungal Activity Assessment

In Vitro Antifungal Susceptibility Testing (CLSI M27-A3): [6]

  • Fungal Strains: A panel of clinically relevant fungal strains is used.

  • Inoculum Preparation: Fungal suspensions are prepared and adjusted to a standardized concentration.

  • Microdilution Assay: The compounds are serially diluted in microtiter plates. The fungal inoculum is added to each well.

  • Incubation: The plates are incubated at a specific temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

antifungal_pathway CYP51 Inhibition by 2-Phenyl Derivatives acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes demethylation ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Ergosterol is a key component) ergosterol->cell_membrane cyp51->ergosterol inhibitor 2-Phenylthiazole/pyrimidine Derivatives (e.g., B9, C6) inhibitor->cyp51 Inhibits

Caption: Inhibition of fungal ergosterol biosynthesis by CYP51 inhibitors.

Neuroprotective Effects of this compound Derivatives

Neurodegenerative diseases pose a significant challenge to global health, and there is a pressing need for new therapeutic agents. Phenylbutyrate, a derivative of a phenyl-substituted carboxylic acid, is a known histone deacetylase (HDAC) inhibitor that has demonstrated neuroprotective effects.[7] Administration of phenylbutyrate has been shown to significantly attenuate the MPTP-induced depletion of striatal dopamine and the loss of tyrosine hydroxylase-positive neurons in the substantia nigra in a mouse model of Parkinson's disease.[7]

Other phytochemicals with phenylpropanoid structures, such as curcumin and resveratrol, also exhibit neuroprotective properties through various mechanisms, including antioxidant activity and modulation of signaling pathways like PI3K/Akt.[8][9]

Experimental Protocols: Neuroprotective Activity Assessment

MPTP-Induced Mouse Model of Parkinson's Disease: [7]

  • Animal Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms.

  • Compound Administration: The test compound (e.g., phenylbutyrate) is administered to the mice before or after MPTP treatment.

  • Behavioral Assessment: Motor function is assessed using tests like the rotarod test.

  • Neurochemical Analysis: Striatal dopamine levels are measured using techniques like HPLC.

  • Immunohistochemistry: The number of tyrosine hydroxylase-positive neurons in the substantia nigra is quantified to assess neuronal survival.

neuroprotection_pathway Neuroprotective Mechanisms of Phenyl Derivatives cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds cluster_effects Cellular Effects oxidative_stress Oxidative Stress (e.g., from MPTP) neuronal_survival Neuronal Survival oxidative_stress->neuronal_survival Induces apoptosis hdac_activity HDAC Activity gene_transcription Increased Gene Transcription (Antioxidant enzymes, Chaperones) hdac_activity->gene_transcription Inhibits phenylbutyrate Phenylbutyrate phenylbutyrate->hdac_activity Inhibits phytochemicals Phytochemicals (e.g., Curcumin) phytochemicals->oxidative_stress Reduces pi3k_akt Activation of PI3K/Akt Pathway phytochemicals->pi3k_akt gene_transcription->neuronal_survival Promotes pi3k_akt->neuronal_survival Promotes

Caption: Signaling pathways involved in the neuroprotective effects of phenyl derivatives.

Other Biological Activities

Derivatives based on the this compound scaffold have also been explored for a range of other biological activities, including:

  • Antimicrobial Activity: N-phenylpiperazine derivatives and N-[(5′-substituted-2′-phenyl-1H-indol-3′-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives have shown activity against various bacterial and fungal pathogens.[10][11]

  • Enzyme Inhibition: Besides CYP51, derivatives have been synthesized to inhibit other enzymes like phenylalanine ammonia-lyase and α-amylase.[12][13][14]

  • Sigma 1 Receptor Ligands: Analogs of carbetapentane, which contains a phenylcyclopentane core, have been developed as potent and selective sigma 1 ligands with potential applications as antitussive, anticonvulsant, and anti-ischemic agents.[15]

The this compound core structure, while simple in itself, provides a versatile platform for the development of a wide range of biologically active molecules. The derivatives discussed in this guide highlight the significant potential of this scaffold in addressing various therapeutic needs, from cancer and infectious diseases to neurodegenerative disorders. The continued exploration of structure-activity relationships and mechanisms of action for these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising lead compounds to facilitate their translation into clinical candidates.

References

Reactivity of the aromatic ring in 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aromatic Ring Reactivity of 2-Phenylpentane

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aromatic ring in this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the influence of the sec-pentyl substituent on the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions. Key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are discussed. The guide presents quantitative data from analogous compounds to predict product distributions, offers detailed experimental protocols, and utilizes visualizations to elucidate reaction mechanisms and experimental workflows.

Introduction: The Structure and Electronic Profile of this compound

This compound, also known as (1-methylbutyl)benzene, is an alkyl-substituted aromatic hydrocarbon[1]. Its structure consists of a benzene ring attached to the second carbon of a pentane chain[2]. The reactivity of the aromatic nucleus is fundamentally governed by the electronic and steric properties of this sec-pentyl substituent.

The sec-pentyl group, like other alkyl groups, is classified as an electron-donating group (EDG)[3]. It influences the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference leads to a net push of electron density from the alkyl chain into the aromatic system, increasing its nucleophilicity[4].

  • Hyperconjugation: The overlap of the C-H σ-bonds on the carbon adjacent to the ring with the π-system of the benzene ring further donates electron density.

This increase in electron density makes the ring more susceptible to attack by electrophiles compared to unsubstituted benzene, thus "activating" the ring for electrophilic aromatic substitution[5][6]. Consequently, reactions involving this compound are generally faster than those with benzene[4].

Regioselectivity in Electrophilic Aromatic Substitution: The Ortho, Para Directing Effect

The sec-pentyl group directs incoming electrophiles primarily to the ortho (C2, C6) and para (C4) positions of the aromatic ring[7][8]. This directing effect is a consequence of the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction[9].

When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the sec-pentyl group. This tertiary carbocation is significantly stabilized by the electron-donating inductive and hyperconjugative effects of the alkyl group[10][11]. In contrast, meta attack does not produce such a stabilized intermediate, making the activation energy for meta substitution higher[11]. Therefore, the ortho and para products are formed at a much faster rate.

However, the steric bulk of the sec-pentyl group can hinder the approach of the electrophile to the adjacent ortho positions. This steric hindrance often leads to a higher yield of the para isomer, where the incoming group is positioned farthest from the bulky substituent[12][13].

Arenium_Ion_Stability cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack cluster_reactants ortho_attack Ortho Intermediate (Stabilized) meta_attack Meta Intermediate (Less Stabilized) para_attack Para Intermediate (Stabilized) phenylpentane This compound + E+ phenylpentane->ortho_attack Lower Ea phenylpentane->meta_attack Higher Ea phenylpentane->para_attack Lower Ea SEAr_Mechanism cluster_reactants Reactants cluster_intermediate Step 1: Electrophilic Attack cluster_products Step 2: Deprotonation Reactants Benzene Ring + Electrophile (E+) Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reactants->Intermediate Slow, Rate-Determining Products Substituted Product + H+ Intermediate->Products Fast, Restoration of Aromaticity Experimental_Workflow A 1. Reagent Preparation & Reaction Setup B 2. Reaction Execution (Controlled Temp/Time) A->B C 3. Reaction Quenching (e.g., Ice Water) B->C D 4. Workup & Extraction (Phase Separation) C->D E 5. Washing & Neutralizing (Aqueous Washes) D->E F 6. Drying & Solvent Removal (Anhydrous Salt & Rotovap) E->F G 7. Purification (Chromatography/Distillation) F->G H 8. Characterization (NMR, GC-MS, IR) G->H

References

2-Phenylpentane: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 2-Phenylpentane (also known as sec-amylbenzene). The information is intended for use by professionals in research and development who may handle this chemical. All quantitative data are summarized in structured tables, and relevant experimental protocols are detailed.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is an alkyl-substituted aromatic hydrocarbon, characterized by its hydrophobic nature due to the presence of a phenyl group and a pentane chain.[1] This results in low solubility in water but good solubility in organic solvents.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₆[1]
Molecular Weight 148.24 g/mol [1]
CAS Number 2719-52-0[1]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Boiling Point 190-192 °C
Melting Point -75 °C
Flash Point 62 °C (144 °F) - closed cup
Density 0.862 g/cm³ at 25 °C
Solubility Insoluble in water; Soluble in organic solvents[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses specific hazards to the aquatic environment.

GHS Classification
Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Hazardous to the aquatic environment, long-term hazardCategory 4H413: May cause long lasting harmful effects to aquatic life[1][2]
Hazard Statements
  • H226: Flammable liquid and vapor.

  • H413: May cause long lasting harmful effects to aquatic life.[1][2]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

  • P273: Avoid release to the environment.[1][2]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2]

Toxicological Information

The toxicological data for this compound is limited. The primary reported value is the lowest published lethal dose (LDLo) in rats.

EndpointValueSpeciesRouteReference
LDLo (Lowest published lethal dose)10 mL/kgRatOral[3]

Toxic Effects Observed at LDLo:

  • Lungs, Thorax, or Respiration: Fibrosis (focal), pneumoconiosis, acute pulmonary edema.[4]

  • Blood: Hemorrhage.[4]

Potential Health Effects
  • Inhalation: High concentrations of vapor may be narcotic.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Considered a poison by ingestion.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available. However, the following sections describe the standardized OECD (Organisation for Economic Co-operation and Development) guidelines that would typically be followed for such assessments.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used where a substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in that group determines the next step.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and humidity, and have access to standard laboratory diet and drinking water.

  • Dose Preparation: The test substance is typically administered in a suitable vehicle, such as corn oil.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Three animals are used in the first step.

    • If no mortality occurs, the next higher dose is used in a new group of three animals.

    • If mortality occurs, the next lower dose is used.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Flammability (Based on ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester)

This method determines the flash point of petroleum products in a closed cup.

  • Principle: A brass test cup is filled with the test specimen and fitted with a cover. The sample is heated and stirred at specified rates. An ignition source is directed into the cup at regular intervals with simultaneous interruption of stirring until a flash is detected.

  • Apparatus: Pensky-Martens closed-cup tester.

  • Procedure:

    • The sample is placed in the test cup.

    • The cup is heated at a slow, constant rate.

    • The stirrer is operated at a specified speed.

    • At prescribed temperature intervals, a test flame is applied to the vapor space of the cup.

    • The flash point is the lowest temperature at which application of the test flame causes the vapor above the sample to ignite.

Aquatic Toxicity (Based on OECD Guideline 202: Daphnia sp. Acute Immobilisation Test)

This test determines the acute toxicity of a substance to daphnids (Daphnia magna).

  • Principle: Young daphnids are exposed to the test substance in a range of concentrations for 48 hours. The concentration at which 50% of the daphnids are immobilized (EC50) is determined.

  • Test Organism: Daphnia magna, less than 24 hours old at the start of the test.

  • Test Conditions: The test is conducted in a defined medium at a constant temperature (e.g., 20 ± 1 °C) with a 16-hour light/8-hour dark cycle.

  • Procedure:

    • A series of test concentrations and a control are prepared.

    • Daphnids are placed in the test solutions.

    • Observations are made at 24 and 48 hours to determine the number of immobilized daphnids.

  • Data Analysis: The 48-hour EC50 is calculated using statistical methods.

Hypothetical Signaling Pathway of Toxicity

Currently, there is no specific published information on the signaling pathways affected by this compound. However, based on the known toxic effects of similar aromatic hydrocarbons and organic solvents, a plausible mechanism of toxicity involves the induction of oxidative stress, leading to cellular damage. Benzene, a related compound, is known to generate reactive oxygen species (ROS) during its metabolism, which can damage cellular components like DNA, proteins, and lipids.[5][6]

The following diagram illustrates a hypothetical signaling pathway for this compound-induced cellular toxicity, centered around the generation of oxidative stress.

G Hypothetical Signaling Pathway of this compound Toxicity substance This compound metabolism Metabolic Activation (e.g., by Cytochrome P450) substance->metabolism ros Reactive Oxygen Species (ROS) Generation metabolism->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_damage Protein Oxidation and Damage ros->protein_damage dna_damage DNA Damage ros->dna_damage inflammation Inflammatory Response ros->inflammation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage enzyme_inactivation Enzyme Inactivation protein_damage->enzyme_inactivation mutations Mutations / Genomic Instability dna_damage->mutations cell_death Cell Death (Apoptosis/Necrosis) membrane_damage->cell_death enzyme_inactivation->cell_death mutations->cell_death antioxidant_defense Antioxidant Defense (e.g., GSH, SOD, CAT) antioxidant_defense->ros Inhibits

Caption: Hypothetical pathway of this compound induced cytotoxicity via oxidative stress.

Handling and Storage

  • Handling: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from ignition sources.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep containers tightly closed.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.

Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Experimental Workflow for Safety Assessment

The following diagram outlines a general workflow for the safety and hazard assessment of a chemical like this compound.

G General Workflow for Chemical Safety Assessment start Chemical Identification and Characterization physchem Physicochemical Properties Testing start->physchem acute_tox Acute Toxicity Studies (Oral, Dermal, Inhalation) physchem->acute_tox irritation Skin/Eye Irritation and Sensitization physchem->irritation repeated_dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) acute_tox->repeated_dose irritation->repeated_dose mutagenicity Genotoxicity/Mutagenicity Assays repeated_dose->mutagenicity ecotox Ecotoxicity Studies (Aquatic, Terrestrial) mutagenicity->ecotox hazard_id Hazard Identification ecotox->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response exposure_assessment Exposure Assessment dose_response->exposure_assessment risk_characterization Risk Characterization exposure_assessment->risk_characterization sds Safety Data Sheet (SDS) and Classification risk_characterization->sds

References

Commercial Availability and Synthetic Strategies for 2-Phenylpentane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-phenylpentane (also known as sec-amylbenzene or (1-methylbutyl)benzene), a valuable building block in organic synthesis. Additionally, it outlines a detailed, representative experimental protocol for its synthesis via Friedel-Crafts alkylation, a common and effective method for its preparation. This document also includes information on the physicochemical properties and analytical characterization of this compound.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to research and development needs. It is typically offered in technical grades, with purities often around 85%, though higher purity grades are also available from select vendors. When sourcing this compound, it is crucial to consult the supplier's certificate of analysis for detailed purity information and potential isomers.

Below is a summary of representative suppliers and their typical offerings. Please note that availability and pricing are subject to change and may require institutional login for viewing.

SupplierCAS NumberTypical PurityAvailable Quantities
Santa Cruz Biotechnology2719-52-0Research GradeVaries
Thermo Scientific (Alfa Aesar)2719-52-0tech. 85%1 g, 5 g, 25 g
Sigma-Aldrich (Merck)2719-52-0VariesVaries
CymitQuimica2719-52-085%1 g, 5 g
BenchChem2719-52-0Research GradeInquire for details
Chem-Impex International2719-52-0>98% (GC)1 g, 5 g, 10 g

Physicochemical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₆[2]
Molecular Weight 148.24 g/mol [2]
CAS Number 2719-52-0[2]
Boiling Point 190-192 °C at 760 mmHg[3]
Melting Point -69.9 °C[4]
Density 0.859 g/cm³[3]
Refractive Index 1.4853 - 1.487[3]
Solubility Insoluble in water; soluble in organic solvents.

Synthetic Methodology: Friedel-Crafts Alkylation

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene using a suitable pentylating agent, such as 2-chloropentane or 1-pentene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst.[5][6]

The general reaction involves the formation of a secondary carbocation from the alkylating agent, which then acts as an electrophile and attacks the benzene ring.

Reaction Mechanism

The mechanism for the Friedel-Crafts alkylation of benzene with 2-chloropentane to yield this compound is illustrated below.

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation 2-Chloropentane CH₃CH(Cl)CH₂CH₂CH₃ Carbocation_Complex CH₃C⁺HCH₂CH₂CH₃  [AlCl₄]⁻ 2-Chloropentane->Carbocation_Complex Reaction with Lewis Acid AlCl3 AlCl₃ Sigma_Complex Arenium Ion Intermediate Benzene C₆H₆ Benzene->Sigma_Complex Nucleophilic attack on carbocation This compound C₆H₅CH(CH₃)CH₂CH₂CH₃ Sigma_Complex->this compound [AlCl₄]⁻ abstracts a proton HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: General mechanism of Friedel-Crafts alkylation for this compound synthesis.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Anhydrous benzene

  • 2-Chloropentane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel.

  • Reagent Charging: To the flask, add anhydrous benzene (e.g., 1.5 mol) and cool the flask in an ice bath.

  • Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (e.g., 0.5 mol) to the stirred benzene.

  • Addition of Alkylating Agent: From the dropping funnel, add 2-chloropentane (e.g., 0.5 mol) dropwise over a period of 30-60 minutes, maintaining the temperature of the reaction mixture between 5-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene and any unreacted starting material) using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Experimental Workflow

The logical workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Charge Benzene and Cool B Add AlCl₃ Catalyst A->B C Add 2-Chloropentane Dropwise B->C D React at Room Temperature C->D E Quench with HCl D->E F Liquid-Liquid Extraction E->F G Wash with HCl, H₂O, NaHCO₃, Brine F->G H Dry over MgSO₄ G->H I Solvent Removal (Rotovap) H->I J Fractional Distillation I->J K Characterization (GC-MS, NMR) J->K

Caption: Experimental workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any isomeric byproducts. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z = 148 and a base peak corresponding to the loss of a butyl group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the range of δ 7.1-7.3 ppm), a multiplet for the benzylic proton, and signals for the aliphatic protons of the pentyl chain.[7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons and the aliphatic carbons of the pentyl group.[7]

Spectral data for this compound can be found in public databases such as PubChem for comparison.[7]

Safety Information

This compound is a combustible liquid and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for research and development professionals. All chemical procedures should be carried out with due attention to safety and in accordance with institutional and regulatory guidelines.

References

Methodological & Application

Synthesis of 2-Phenylpentane via Friedel-Crafts Alkylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to aromatic rings.[1][2] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is widely employed in the synthesis of a variety of alkylbenzenes, which are crucial intermediates in the pharmaceutical, fragrance, and polymer industries. This application note provides a detailed protocol for the synthesis of 2-phenylpentane, a valuable alkylbenzene intermediate, through the Friedel-Crafts alkylation of benzene using either 2-chloropentane or pentene isomers as the alkylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The reaction proceeds through the generation of a secondary pentyl carbocation, which then acts as an electrophile and attacks the electron-rich benzene ring.[3][4] Understanding the reaction mechanism, potential side reactions such as polyalkylation and carbocation rearrangements, and purification techniques is critical for achieving a high yield and purity of the desired product.[3][5] These application notes provide two detailed experimental protocols, a comprehensive summary of reaction parameters, and essential safety information to guide researchers in the successful synthesis of this compound.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
BenzeneC₆H₆78.1180.10.876
2-ChloropentaneC₅H₁₁Cl106.5996-980.873
1-PenteneC₅H₁₀70.13300.641
2-PenteneC₅H₁₀70.13360.648
Aluminum ChlorideAlCl₃133.34180 (sublimes)2.44
This compoundC₁₁H₁₆148.25190-1920.863

Table 2: Experimental Conditions and Expected Yields for the Synthesis of this compound

Alkylating AgentCatalystBenzene:Alkylating Agent:Catalyst (Molar Ratio)Reaction Temperature (°C)Reaction Time (hours)Expected Yield (%)
2-ChloropentaneAlCl₃5 : 1 : 1.10 - 5260 - 70
1-Pentene/2-PenteneAlCl₃ / H₂SO₄5 : 1 : 0.510 - 20350 - 65

Note: Yields are approximate and can vary based on the purity of reagents, reaction scale, and precise control of reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzene and 2-Chloropentane

Materials:

  • Benzene (anhydrous)

  • 2-Chloropentane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Charging the Flask: Add 80 mL of anhydrous benzene to the flask. Cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition: While stirring, carefully and portion-wise add 14.7 g (0.11 mol) of anhydrous aluminum chloride to the cooled benzene. The addition should be slow to control the exothermic reaction.

  • Addition of Alkylating Agent: Place 10.7 g (0.1 mol) of 2-chloropentane in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker. This step is highly exothermic and should be performed with caution in a fume hood. Stir the mixture until the ice has melted.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Remove the excess benzene and diethyl ether by simple distillation.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure, collecting the fraction boiling between 190-192 °C.

  • Characterization: Characterize the final product by its boiling point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Protocol 2: Synthesis of this compound from Benzene and Pentene

Materials:

  • Benzene (anhydrous)

  • 1-Pentene or 2-Pentene

  • Anhydrous Aluminum Chloride (AlCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Diethyl Ether

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, set up a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a dropping funnel.

  • Charging the Flask: Add 80 mL of anhydrous benzene and 6.7 g (0.05 mol) of anhydrous aluminum chloride to the flask. Cool the mixture to 10 °C.

  • Addition of Alkene: Add 7.0 g (0.1 mol) of 1-pentene (or 2-pentene) to the dropping funnel. Add the alkene dropwise to the stirred benzene-catalyst mixture over 30 minutes, maintaining the temperature between 10-20 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for an additional 3 hours.

  • Quenching: Carefully quench the reaction by slowly adding the mixture to 100 mL of ice-cold water in a beaker.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of 1 M NaOH solution, followed by 50 mL of water, and then 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter or decant the dried solution and remove the excess benzene by simple distillation.

  • Purification: Purify the resulting this compound by fractional distillation, collecting the fraction that boils at 190-192 °C.

  • Characterization: Confirm the structure and purity of the product using appropriate spectroscopic techniques.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Charge Flask with Benzene prep1->prep2 prep3 Cool to 0-5 °C prep2->prep3 react1 Add AlCl3 Catalyst prep3->react1 react2 Dropwise Addition of 2-Chloropentane react1->react2 react3 Stir at 0-5 °C for 2h react2->react3 workup1 Quench with Ice react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with HCl, H2O, NaHCO3, Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 workup5 Remove Solvent workup4->workup5 workup6 Fractional Distillation workup5->workup6 product product workup6->product This compound

Caption: Experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: Formation of Carbocation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation alkyl_halide 2-Chloropentane carbocation sec-Pentyl Carbocation + [AlCl4]- alkyl_halide->carbocation Reaction with Lewis Acid lewis_acid AlCl3 lewis_acid->carbocation sigma_complex Arenium Ion (Sigma Complex) carbocation->sigma_complex benzene Benzene benzene->sigma_complex Nucleophilic Attack product This compound sigma_complex->product Loss of Proton catalyst_regen AlCl3 + HCl sigma_complex->catalyst_regen [AlCl4]- abstracts H+

Caption: Mechanism of Friedel-Crafts alkylation for this compound synthesis.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Benzene: is a highly flammable liquid and a known carcinogen.[6] It is toxic and can cause genetic defects.[6] Avoid inhalation, ingestion, and skin contact.

  • 2-Chloropentane: is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.

  • 1-Pentene and 2-Pentene: are extremely flammable liquids and may cause respiratory irritation.

  • Aluminum Chloride (Anhydrous): is a corrosive solid that reacts violently with water, releasing heat and toxic hydrogen chloride gas. It can cause severe skin burns and eye damage. Handle in a dry environment and avoid contact with moisture.

  • This compound: is a combustible liquid and may be an irritant to the skin and eyes.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. For spills, use appropriate absorbent material and dispose of it as hazardous waste. Always consult the Safety Data Sheets (SDS) for each chemical before use.

References

Application Notes and Protocols for the Grignard Synthesis of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-phenylpentane, a valuable building block in organic synthesis and drug development. The described methodology follows a robust three-stage process commencing with the formation of a Grignard reagent, followed by its reaction with a ketone to form a tertiary alcohol, and concluding with a dehydration-reduction sequence to yield the target alkane.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the following three key stages:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared from the reaction of bromobenzene with magnesium metal in an anhydrous ether solvent.

  • Grignard Reaction with 2-Pentanone: The prepared phenylmagnesium bromide is reacted with 2-pentanone in a nucleophilic addition to form the tertiary alcohol, 2-phenylpentan-2-ol.

  • Dehydration and Catalytic Hydrogenation: The intermediate alcohol is first dehydrated using an acid catalyst to yield a mixture of 2-phenyl-1-pentene and 2-phenyl-2-pentene. This alkene mixture is then subjected to catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of Phenylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of the essential Grignard reagent, phenylmagnesium bromide. Strict anhydrous conditions are paramount for the success of this reaction.[1][2][3][4][5] All glassware should be thoroughly dried in an oven and cooled in a desiccator over a drying agent before use.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.312.67 g0.11
Bromobenzene157.0115.7 g (10.5 mL)0.10
Anhydrous Diethyl Ether74.1250 mL-
Iodine253.811 small crystal-

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Add 10 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of bromobenzene in 40 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy and starts to reflux. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray to brownish solution of phenylmagnesium bromide is used directly in the next stage.

Stage 2: Synthesis of 2-Phenylpentan-2-ol

This stage involves the nucleophilic addition of the prepared phenylmagnesium bromide to 2-pentanone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylmagnesium Bromide Solution~181.31~0.10 mol (from Stage 1)~0.10
2-Pentanone86.138.61 g (10.6 mL)0.10
Anhydrous Diethyl Ether74.1230 mL-
Saturated Aqueous NH₄Cl-50 mL-
3 M HCl (for workup)-As needed-

Procedure:

  • Cool the freshly prepared phenylmagnesium bromide solution in an ice-water bath.

  • Prepare a solution of 2-pentanone in 30 mL of anhydrous diethyl ether in a separate dropping funnel.

  • Add the 2-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Carefully pour the reaction mixture over 100 g of crushed ice.

  • Add 50 mL of saturated aqueous ammonium chloride solution to quench the reaction. If a solid precipitate remains, add 3 M HCl dropwise until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-phenylpentan-2-ol, which can be purified by vacuum distillation.

Expected Yield: 75-85%

Product Characterization (2-Phenylpentan-2-ol): [6][7][8][9]

PropertyValue
AppearanceColorless oil
Boiling Point105-107 °C at 10 mmHg
¹H NMR (CDCl₃, δ)7.45-7.20 (m, 5H), 1.80-1.60 (m, 2H), 1.55 (s, 3H), 1.30-1.10 (m, 2H), 0.85 (t, 3H)
¹³C NMR (CDCl₃, δ)147.5, 128.2, 126.5, 124.8, 76.5, 45.1, 29.8, 17.2, 14.5
Stage 3: Dehydration and Catalytic Hydrogenation to this compound

This final stage involves the conversion of the tertiary alcohol to the desired alkane via a dehydration-hydrogenation sequence.

Part A: Dehydration of 2-Phenylpentan-2-ol

The tertiary alcohol is dehydrated using an acid catalyst to form a mixture of alkenes.[1][6][8][10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Phenylpentan-2-ol164.2416.4 g0.10
Concentrated Sulfuric Acid98.082 mL-
Anhydrous Sodium Sulfate142.04--

Procedure:

  • Place the 2-phenylpentan-2-ol in a 100 mL round-bottom flask.

  • Add a few boiling chips and slowly add the concentrated sulfuric acid while swirling.

  • Set up a simple distillation apparatus and heat the mixture to distill the alkene products (boiling range ~170-190 °C).

  • Wash the collected distillate with 10% sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate. The resulting mixture of 2-phenyl-1-pentene and 2-phenyl-2-pentene is used directly in the next step.

Expected Yield: 80-90%

Part B: Catalytic Hydrogenation of the Alkene Mixture

The mixture of phenylpentenes is reduced to this compound using a palladium catalyst.[12][13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylpentene Mixture~146.23~11.7 g (from Part A)~0.08
10% Palladium on Carbon (Pd/C)-0.2 g-
Ethanol46.0750 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • Dissolve the phenylpentene mixture in 50 mL of ethanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

  • Evacuate the flask and fill it with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

  • Pressurize the vessel with hydrogen (typically 2-3 atm) and shake or stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • The resulting crude this compound can be purified by fractional distillation.

Expected Yield: >95%

Final Product Characterization (this compound): [5][14]

PropertyValue
AppearanceColorless liquid
Boiling Point189-191 °C
¹H NMR (CDCl₃, δ)7.30-7.10 (m, 5H), 2.65 (sextet, 1H), 1.60-1.50 (m, 2H), 1.30-1.15 (m, 2H), 1.20 (d, 3H), 0.80 (t, 3H)
¹³C NMR (CDCl₃, δ)147.2, 128.4, 126.8, 125.8, 41.5, 39.8, 21.0, 20.8, 14.1
Mass Spectrum (m/z)148 (M+), 105, 91, 77, 43

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_stage1 Stage 1: Grignard Reagent Formation cluster_stage2 Stage 2: Grignard Reaction cluster_stage3 Stage 3: Dehydration & Hydrogenation start1 Bromobenzene reagent Phenylmagnesium Bromide start1->reagent start2 Magnesium start2->reagent start3 2-Pentanone alcohol 2-Phenylpentan-2-ol start3->alcohol reagent->alcohol alkene Phenylpentene Mixture alcohol->alkene Dehydration product This compound alkene->product Hydrogenation

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Mechanism

reaction_mechanism BrPh Bromobenzene Grignard Phenylmagnesium Bromide BrPh->Grignard Mg Mg Mg->Grignard Adduct Magnesium Alkoxide Adduct Grignard->Adduct Pentanone 2-Pentanone Pentanone->Adduct Alcohol 2-Phenylpentan-2-ol Adduct->Alcohol Carbocation Tertiary Carbocation Alcohol->Carbocation Protonation & Loss of H₂O H3O H₃O⁺ H3O->Alcohol H2SO4 H₂SO₄ H2SO4->Carbocation Alkenes 2-Phenyl-1-pentene & 2-Phenyl-2-pentene Carbocation->Alkenes Deprotonation Alkane This compound Alkenes->Alkane H2PdC H₂ / Pd/C H2PdC->Alkane

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes: Catalytic Hydrogenation of 2-Phenyl-1-Pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of alkenes is a fundamental and widely utilized transformation in organic synthesis, enabling the stereospecific addition of hydrogen across a carbon-carbon double bond to yield a saturated alkane.[1][2][3] This process is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of various molecular scaffolds. The reaction involves the use of a metal catalyst, typically from the platinum group metals like palladium or platinum, which facilitates the cleavage of the H-H bond and the subsequent delivery of hydrogen atoms to the alkene.[1][4][5]

This document provides a detailed protocol for the catalytic hydrogenation of 2-phenyl-1-pentene to 2-phenylpentane. The reaction proceeds by adding two hydrogen atoms across the double bond of the alkene, resulting in the corresponding saturated alkane.[1] Common catalysts for this transformation include palladium on carbon (Pd/C), platinum dioxide (PtO₂, Adams' catalyst), and Raney Nickel.[1][4][6] The reaction is typically exothermic and is carried out in a suitable solvent under a hydrogen atmosphere, which can range from atmospheric pressure (using a hydrogen-filled balloon) to higher pressures in a specialized apparatus.[6][7]

Mechanism of Action

The mechanism of catalytic hydrogenation is a heterogeneous process that occurs on the surface of the metal catalyst.[4] The key steps are as follows:

  • Adsorption : Both the hydrogen gas (H₂) and the alkene (2-phenyl-1-pentene) are adsorbed onto the surface of the metal catalyst.[1][8]

  • Hydrogen Dissociation : The H-H bond is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[1]

  • Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond.[1] This typically occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[1][2]

  • Desorption : The resulting saturated alkane (this compound) has a lower affinity for the catalyst surface and is desorbed, freeing up the active sites for another catalytic cycle.[8]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the catalytic hydrogenation of alkenes, adaptable for 2-phenyl-1-pentene. The values are based on general laboratory procedures for similar substrates.

ParameterValueNotesSource
Catalyst 5-10% Palladium on Carbon (Pd/C)A highly active and common choice for alkene hydrogenation.[6][7][6][7]
Catalyst Loading 1-10 mol%Lower loadings are preferred for efficiency, but may require longer reaction times or higher pressures.[6]
Substrate 2-Phenyl-1-pentene------
Solvent Ethanol, Methanol, Ethyl AcetateAlcohols are common solvents for this reaction.[7][7]
Hydrogen Pressure 1-3 atm (balloon or Parr shaker)Higher pressures can accelerate the reaction rate.[6][9][6][9]
Temperature Room Temperature (20-25°C)The reaction is typically exothermic; cooling may be needed for large-scale reactions.[6][6]
Reaction Time 1-24 hoursMonitored by TLC or GC until the starting material is consumed.[6][6]
Yield >95% (Typical)Catalytic hydrogenations are generally very efficient and clean reactions.[2][2]

Detailed Experimental Protocol

This protocol describes a laboratory-scale procedure for the hydrogenation of 2-phenyl-1-pentene to this compound using palladium on carbon (Pd/C) as the catalyst under a hydrogen balloon atmosphere.

Materials:

  • 2-Phenyl-1-pentene (Substrate)

  • 10% Palladium on Carbon (Catalyst)

  • Ethanol (Solvent, anhydrous)

  • Celite® (Filter aid)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) or Argon (Ar)

  • Round-bottom flask (50 mL)

  • Magnetic stir bar

  • Rubber septum

  • Hydrogen-filled balloon with needle assembly

  • Vacuum/inert gas manifold

  • Syringes and needles

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-phenyl-1-pentene (e.g., 1.0 mmol, 146.23 mg).

    • Add 5-10 mol% of 10% Pd/C catalyst (e.g., for 5 mol%, ~53 mg). Caution: Pd/C can be pyrophoric; handle with care, preferably in an inert atmosphere if dry.

    • Add 10-15 mL of anhydrous ethanol to the flask.

  • Inerting the Atmosphere:

    • Seal the flask with a rubber septum.

    • Insert a needle connected to a vacuum/inert gas manifold.

    • Carefully evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen:

    • While maintaining a positive pressure of inert gas, replace the inert gas needle with a needle connected to a hydrogen-filled balloon.

    • Apply a gentle vacuum to the flask until the solvent begins to bubble, then allow the hydrogen from the balloon to fill the flask.[7]

    • Repeat this vacuum/hydrogen fill cycle three times to ensure the atmosphere is saturated with hydrogen.[7]

  • Reaction Execution:

    • Allow the reaction mixture to stir vigorously at room temperature under the positive pressure of the hydrogen balloon.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is completely consumed. This may take several hours.

  • Workup and Purification:

    • Once the reaction is complete, carefully remove the hydrogen balloon and flush the flask with an inert gas.

    • Prepare a small plug of Celite® in a Büchner funnel.

    • Filter the reaction mixture through the Celite® plug to remove the Pd/C catalyst.[6][7] Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench with water before disposal.

    • Rinse the flask and the Celite® pad with a small amount of ethanol to ensure complete transfer of the product.

    • Transfer the filtrate to a tared round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the crude this compound.[7]

  • Characterization:

    • Determine the yield of the product.

    • Confirm the identity and purity of the this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the catalytic cycle for the hydrogenation process.

experimental_workflow Experimental Workflow for Catalytic Hydrogenation A 1. Setup Add 2-phenyl-1-pentene, Pd/C, and Ethanol to Flask B 2. Inerting Evacuate and backfill with N₂/Ar (3x) A->B C 3. Hydrogenation Introduce H₂ balloon, stir at room temp B->C D 4. Monitoring Track reaction progress by TLC/GC C->D E 5. Filtration Remove Pd/C catalyst through Celite pad D->E Reaction Complete F 6. Concentration Remove solvent via rotary evaporation E->F G 7. Analysis Characterize product (NMR, MS) F->G

Caption: Step-by-step laboratory workflow for the hydrogenation of 2-phenyl-1-pentene.

catalytic_cycle Simplified Catalytic Cycle catalyst Pd Catalyst Surface H2_adsorb Adsorption of H₂ catalyst->H2_adsorb H₂ alkene_adsorb Adsorption of Alkene H2_adsorb->alkene_adsorb 2-Phenyl-1-pentene H_transfer1 First H Transfer alkene_adsorb->H_transfer1 H_transfer2 Second H Transfer H_transfer1->H_transfer2 alkane_desorb Desorption of This compound H_transfer2->alkane_desorb alkane_desorb->catalyst Catalyst Regenerated

Caption: The catalytic cycle showing adsorption, reaction, and desorption steps.

References

Application Note: 1H and 13C NMR Analysis of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylpentane is an organic compound that serves as a fundamental structural motif in various areas of chemical research, including medicinal chemistry and materials science. A thorough understanding of its structure and purity is crucial for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organic molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including predicted spectral data and experimental workflows.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established NMR prediction algorithms and provide expected chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Data (Predicted)
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)0.85t7.3
H-2 (CH₂)1.25m-
H-3 (CH₂)1.60m-
H-4 (CH)2.65sextet7.0
H-5 (CH₃)1.20d7.0
Aromatic (H-ortho)7.20d7.5
Aromatic (H-meta)7.30t7.5
Aromatic (H-para)7.15t7.5
¹³C NMR Data (Predicted)
Carbon (Position)Chemical Shift (δ, ppm)
C-1 (CH₃)14.1
C-2 (CH₂)20.6
C-3 (CH₂)39.0
C-4 (CH)45.8
C-5 (CH₃)22.1
C-ipso146.8
C-ortho128.4
C-meta126.8
C-para125.7

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1] The choice of solvent is critical and should not have signals that overlap with the analyte peaks.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid spectral artifacts, it is recommended to filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[1][2]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the sample.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Pulse ProgramStandard 1D Proton
Number of Scans (NS)8-16
Relaxation Delay (D1)1-5 s
Acquisition Time (AQ)2-4 s
Spectral Width (SW)16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Pulse ProgramStandard 1D Carbon with Proton Decoupling
Number of Scans (NS)1024 or more (due to lower sensitivity)
Relaxation Delay (D1)2-5 s
Acquisition Time (AQ)1-2 s
Spectral Width (SW)240 ppm
Temperature298 K

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR peak assignment and the general workflow for NMR analysis.

Caption: Chemical structure of this compound with atom numbering for NMR analysis.

NMR_Workflow SamplePrep Sample Preparation (Weighing, Dissolution) Transfer Transfer to NMR Tube (Filtering) SamplePrep->Transfer DataAcquisition NMR Data Acquisition (1H and 13C Spectra) Transfer->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis Reporting Reporting (Data Tables, Interpretation) Analysis->Reporting

Caption: Experimental workflow for NMR analysis of this compound.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Phenylpentane, also known as sec-amylbenzene, is an alkylbenzene that can be analyzed effectively by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS). Understanding its fragmentation pattern is crucial for its identification and characterization in various matrices. This document provides a detailed overview of the expected electron ionization (EI) mass spectrometry fragmentation patterns of this compound, a summary of its major fragment ions, and a standard protocol for its analysis.

The molecular formula for this compound is C₁₁H₁₆, and its molecular weight is approximately 148.24 g/mol .[1][2] Under electron ionization, the molecule will lose an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 148. This molecular ion is energetically unstable and undergoes fragmentation to produce a series of characteristic fragment ions.[3]

Primary Fragmentation Pathways:

The fragmentation of alkylbenzenes in EI-MS is dominated by cleavages that lead to the formation of stable carbocations.[4][5] For this compound, the most significant fragmentation occurs at the benzylic C-C bond, as this cleavage results in a resonance-stabilized benzylic cation.[6]

The key fragmentation pathways are:

  • Benzylic Cleavage (α-cleavage): The bond between the secondary carbon of the pentyl group and the phenyl ring is a primary site of cleavage. However, the most favorable benzylic cleavage involves the loss of a propyl radical to form a highly stable secondary benzylic cation.

  • McLafferty Rearrangement: While less common for simple alkylbenzenes compared to carbonyl compounds, rearrangement reactions can occur.[7]

  • Loss of Alkyl Groups: Fragmentation of the pentyl side chain can lead to the loss of various alkyl radicals.

Data Presentation: Major Fragment Ions

The following table summarizes the major fragment ions expected in the electron ionization mass spectrum of this compound. The relative abundance can vary depending on the specific instrument conditions. The m/z values are derived from common fragmentation patterns of alkylbenzenes and publicly available spectral data, which may include different ionization techniques like chemical ionization.[1]

m/zProposed Fragment IonStructureComments
148[C₁₁H₁₆]⁺˙Molecular Ion (M⁺˙)The parent ion, may be of low abundance in 70 eV EI spectra.
105[C₈H₉]⁺Secondary benzylic cationBase Peak . Formed by the loss of a propyl radical (•C₃H₇) via benzylic cleavage. This is a very stable ion.
91[C₇H₇]⁺Tropylium ionA common and stable fragment in the mass spectra of alkylbenzenes, formed by rearrangement of the benzyl cation.[5]
77[C₆H₅]⁺Phenyl cationFormed by the loss of the entire alkyl side chain.
71[C₅H₁₁]⁺Pentyl cationFrom cleavage of the bond between the phenyl group and the pentyl chain.
43[C₃H₇]⁺Propyl cationA common alkyl fragment.

Experimental Protocols: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration of approximately 100 µg/mL.

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the solution to a standard 2 mL GC autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkylbenzenes.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: Quadrupole or Ion Trap mass analyzer.

  • Ionization Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's operating software.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern to confirm the identity of the compound by comparing the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) or the expected fragmentation pattern.

Mandatory Visualizations:

Fragmentation_Pathway Fragmentation Pathway of this compound M This compound (C11H16) m/z = 148 F105 Secondary Benzylic Cation (C8H9+) m/z = 105 (Base Peak) M->F105 - C3H7• F71 Pentyl Cation (C5H11+) m/z = 71 M->F71 - C6H5• F91 Tropylium Ion (C7H7+) m/z = 91 F105->F91 - CH2 F77 Phenyl Cation (C6H5+) m/z = 77 F91->F77 - CH2

Caption: Fragmentation pathway of this compound in EI-MS.

Experimental_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 40-400) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Spectrum Analysis Acquisition->Analysis Identification Compound Identification Analysis->Identification

Caption: Workflow for GC-MS analysis of this compound.

References

Gas Chromatography Methods for the Analysis of 2-Phenylpentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of 2-phenylpentane, also known as sec-amylbenzene, using gas chromatography (GC). Methodologies for both achiral and chiral separations are presented, catering to the needs of purity assessment, quantitative analysis, and enantioselective studies.

Achiral Analysis of this compound by GC-FID and GC-MS

Achiral gas chromatography is a robust technique for determining the purity and concentration of this compound in various matrices. The following protocols are based on established methods for analyzing alkylated aromatic hydrocarbons.

Experimental Protocols

a) Sample Preparation:

For analysis, this compound should be dissolved in a volatile, low-boiling point solvent. The choice of solvent depends on the sample's polarity, with hexane, toluene, or dichloromethane being suitable options. A typical concentration range for analysis is 100-1000 µg/mL.

Protocol for Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of high-purity this compound.

  • Dissolve the weighed standard in a class A 10 mL volumetric flask using hexane.

  • Ensure the solution is thoroughly mixed.

  • Perform serial dilutions to achieve the desired working concentrations.

b) Instrumentation and Conditions:

The following tables outline recommended instrumental parameters for GC analysis with both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification.

Table 1: GC-FID and GC-MS Conditions for Achiral Analysis of this compound

ParameterMethod 1 (Based on NIST Data)[1]Method 2 (General Purpose)
Gas Chromatograph Agilent 7890B GC or equivalentAgilent 7890B GC or equivalent
Column HP-5 (30 m x 0.25 mm, 0.25 µm film thickness)DB-1 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C250°C
Injection Volume 1 µL1 µL
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Oven Program Initial: 40°C, Ramp: 3°C/min to 180°CInitial: 50°C for 2 min, Ramp: 10°C/min to 250°C, Hold for 5 min
Detector FID or MSFID or MS
FID Temperature 280°C300°C
MS Transfer Line 280°C280°C
MS Ion Source 230°C230°C
MS Ionization Energy 70 eV70 eV
MS Scan Range 40-300 amu40-350 amu
Data Presentation

The retention of this compound can be characterized by its Kovats retention index (I), which is a normalized measure of retention time.

Table 2: Kovats Retention Indices for this compound on Non-Polar Stationary Phases

Stationary PhaseKovats Retention Index (I)Reference
HP-51098[1]
OV-1011086[1]
Standard non-polar1081 - 1097.5[2]

Note: The Kovats index is dependent on the specific temperature program and column used.

For mass spectrometric detection, the following major ions can be used for identification and quantification.

Table 3: Characteristic Mass Fragments for this compound

m/zRelative Abundance
7199.99
10518.00
14916.97
10710.51
1479.01
Data obtained from PubChem, instrument: FINNIGAN-MAT 4500.[2]

Workflow for Achiral Analysis

achiral_workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection & Analysis prep1 Dissolve this compound in Hexane prep2 Perform Serial Dilutions prep1->prep2 injector Injector (250°C, Split Mode) prep2->injector column HP-5 Column (Temperature Programmed) injector->column detector FID or MS Detector column->detector data_analysis Data Acquisition & Processing detector->data_analysis result Results data_analysis->result Purity Assessment & Quantification chiral_workflow cluster_prep Sample Preparation cluster_gc Chiral GC System cluster_detection Detection & Analysis prep1 Dissolve Racemic This compound in Solvent injector Injector (240°C, Split Mode) prep1->injector column Chiral Column (e.g., Cyclodextrin-based) (Optimized Temp. Program) injector->column detector FID or MS Detector column->detector data_analysis Data Acquisition & Integration detector->data_analysis result Results data_analysis->result Enantiomer Resolution & % Enantiomeric Excess

References

The Use of 2-Phenylpentane as an Internal Standard in Chromatographic Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed use of 2-phenylpentane as an internal standard in chromatographic techniques, particularly gas chromatography (GC). Due to a lack of specific documented applications for this compound as an internal standard in the scientific literature, this guide synthesizes best practices and data from the analysis of structurally similar compounds, such as other alkylbenzenes and polycyclic aromatic hydrocarbons (PAHs), to provide a robust framework for its implementation and validation.

Introduction to Internal Standards in Chromatography

In quantitative chromatographic analysis, an internal standard is a chemical substance added in a constant amount to samples, calibration standards, and quality control samples.[1] The purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response.[1] An ideal internal standard should be a compound that is chemically similar to the analyte, is not naturally present in the samples, and is well-resolved from the analyte and other matrix components in the chromatogram.[1] The use of an internal standard improves the accuracy and precision of quantitative analysis.

This compound (also known as sec-amylbenzene) is a suitable candidate as an internal standard for the analysis of various aromatic and aliphatic hydrocarbons due to its structural properties. Its volatility and thermal stability make it particularly amenable to gas chromatography.

Chemical Properties of this compound:

PropertyValue
CAS Number 2719-52-0[2]
Molecular Formula C₁₁H₁₆[2]
Molecular Weight 148.24 g/mol [2]
Boiling Point 191-192 °C
Structure

Proposed Applications

Based on its chemical structure, this compound is a promising internal standard for the quantitative analysis of the following classes of compounds by GC:

  • Alkylbenzenes: Such as toluene, ethylbenzene, xylenes, and longer-chain linear alkylbenzenes (LABs).[3][4][5]

  • Polycyclic Aromatic Hydrocarbons (PAHs): Including naphthalene, phenanthrene, and other PAHs found in environmental samples.[6][7][8][9][10]

  • Volatile Organic Compounds (VOCs): In environmental monitoring of air, water, and soil samples.[11]

  • Components of Petroleum Products: For the analysis of gasoline and other fuel samples.[12]

Experimental Protocols

The following are proposed protocols for the use of this compound as an internal standard in GC-based analysis. These protocols are based on established methods for similar analytes and should be optimized and validated for each specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Aromatic Hydrocarbon Analysis

This protocol is designed for the quantification of aromatic hydrocarbons in a solvent matrix.

Materials and Reagents:

  • Analytes of Interest: e.g., Toluene, Ethylbenzene, Xylenes (analytical standard grade)

  • Internal Standard: this compound (≥99% purity)

  • Solvent: Dichloromethane or Hexane (HPLC or GC grade)

  • Volumetric flasks, pipettes, and syringes

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS).[13][14]

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of aromatic compounds.[15]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of the analytes of interest and this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by diluting the analyte stock solutions to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Add a constant concentration of this compound internal standard to each calibration standard (e.g., 20 µg/mL).

  • Sample Preparation:

    • To a known volume or weight of the sample, add the same constant concentration of this compound internal standard as used in the calibration standards.

  • GC-MS Analysis:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes

      • Ramp to 150 °C at 10 °C/min

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-350

Data Analysis:

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.

  • Determine the concentration of the analyte in the samples by calculating its peak area ratio to the internal standard and using the calibration curve.

Sample Preparation for Environmental Matrices (e.g., Soil or Sediment)

For solid matrices, an extraction step is necessary prior to GC-MS analysis.

  • Extraction:

    • Weigh a known amount of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution.

    • Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone).

    • Extract the sample using ultrasonication or a similar technique.

  • Cleanup (if necessary):

    • The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or other purification techniques.

  • Concentration:

    • The cleaned extract is typically concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS injection.

Method Validation Parameters (Proposed)

A new analytical method utilizing this compound as an internal standard should be validated according to established guidelines. The following table provides typical acceptance criteria for method validation parameters.

ParameterAcceptance Criteria
Linearity (Coefficient of Determination, r²) > 0.995
Accuracy (% Recovery) 80 - 120%
Precision (Relative Standard Deviation, %RSD) < 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Visualizations

General Workflow for Chromatographic Analysis with an Internal Standard

workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification Sample Sample Matrix GC_MS GC-MS System Sample->GC_MS Spike with IS Standard Calibration Standards Standard->GC_MS Spike with IS IS_Stock Internal Standard (this compound) Stock Solution IS_Stock->Sample IS_Stock->Standard Data Data Acquisition (Peak Areas) GC_MS->Data Calibration Calibration Curve (Area Ratio vs. Conc.) Data->Calibration Quantify Calculate Analyte Concentration Data->Quantify Calibration->Quantify

Caption: General workflow for quantitative analysis using an internal standard.

Logical Relationship for Internal Standard Selection

selection_logic cluster_criteria Selection Criteria Analyte Analyte of Interest (e.g., Aromatic Hydrocarbon) Criteria1 Chemical Similarity Analyte->Criteria1 IS_Candidate Internal Standard Candidate (this compound) IS_Candidate->Criteria1 Criteria2 Not Present in Sample IS_Candidate->Criteria2 Criteria3 Chromatographic Resolution IS_Candidate->Criteria3 Criteria4 Stability IS_Candidate->Criteria4 Decision Suitable Internal Standard? Criteria1->Decision Criteria2->Decision Criteria3->Decision Criteria4->Decision

Caption: Key criteria for selecting a suitable internal standard.

Conclusion

While direct applications of this compound as an internal standard are not extensively documented, its chemical properties make it a theoretically sound choice for the quantitative analysis of various aromatic and volatile organic compounds by gas chromatography. The protocols and validation parameters outlined in this document provide a comprehensive starting point for researchers to develop and validate robust analytical methods using this compound as an internal standard. It is imperative that any new method is thoroughly validated for its intended purpose to ensure accurate and reliable results.

References

2-Phenylpentane: A Versatile Model Compound in Catalysis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpentane, an alkylaromatic hydrocarbon, serves as a crucial model compound in catalysis research, particularly in studies related to petroleum refining and petrochemical production. Its structure, featuring a phenyl group attached to the second carbon of a pentane chain, provides a simplified yet representative model for understanding the catalytic behavior of more complex alkylbenzenes found in crude oil fractions. Research involving this compound is pivotal in developing and optimizing catalytic processes such as cracking, hydroisomerization, and synthesis, which are fundamental to the production of high-value chemicals and clean fuels.

These application notes provide an overview of the use of this compound in catalysis research, alongside detailed protocols for its synthesis and key catalytic applications.

Application Notes

Catalytic Cracking

Catalytic cracking is a primary refinery process for converting high-boiling, high-molecular-weight hydrocarbon fractions into more valuable, lower-boiling products like gasoline and olefinic gases. This compound is an excellent model compound for studying the cracking of alkylaromatic components over various catalysts, most notably zeolites such as ZSM-5.

The cracking of this compound over acidic catalysts proceeds through a series of complex reactions including dealkylation, fragmentation, and hydrogen transfer. The product distribution is highly dependent on the catalyst properties (e.g., acidity, pore structure) and reaction conditions (e.g., temperature, pressure). Studying the cracking of this compound helps in elucidating reaction mechanisms and in the design of more selective and efficient cracking catalysts.

Hydroisomerization

Hydroisomerization is a vital process for improving the octane number of gasoline and the cold-flow properties of diesel fuel. In this process, linear or lightly branched alkanes and alkylaromatics are converted into their more highly branched isomers. This compound serves as a model reactant for investigating the hydroisomerization of alkylaromatics over bifunctional catalysts, which possess both metal and acid sites (e.g., Platinum on a zeolite support).[1]

The reaction network for the hydroisomerization of this compound involves a synergistic action between the metal and acid sites.[2] The metal function (e.g., platinum) is responsible for dehydrogenation and hydrogenation steps, while the acid function (e.g., zeolite) catalyzes the isomerization of the resulting olefinic intermediates. Understanding the interplay between these functions and the effect of reaction parameters on the selectivity towards desired isomers is a key area of research where this compound is a valuable probe molecule.

Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound itself is a subject of catalytic research, often achieved through the Friedel-Crafts alkylation of benzene with a suitable pentylating agent.[3][4] This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃) or solid acid catalysts. The choice of catalyst and reaction conditions is critical to control the regioselectivity and to minimize undesirable side reactions such as polyalkylation and carbocation rearrangements.[5] The use of 2-pentene or 2-pentanol as the alkylating agent is a common strategy to favor the formation of the 2-phenyl isomer.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound by the alkylation of benzene with 2-pentene using a solid acid catalyst.

Materials:

  • Benzene (anhydrous)

  • 2-Pentene

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activate the solid acid catalyst by heating at 110°C under vacuum for 4 hours.

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated catalyst (e.g., 10 wt% relative to benzene).

  • Add anhydrous benzene to the flask.

  • Slowly add 2-pentene to the stirred suspension at room temperature. The molar ratio of benzene to 2-pentene should be in excess, for example, 5:1, to minimize polyalkylation.

  • Heat the reaction mixture to reflux (approximately 80°C for benzene) and maintain for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the catalyst with dichloromethane.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Catalytic Cracking of this compound over H-ZSM-5

This protocol outlines a typical procedure for the catalytic cracking of this compound in a fixed-bed reactor.

Materials:

  • This compound

  • H-ZSM-5 zeolite catalyst

  • Inert gas (e.g., Nitrogen or Helium)

  • Fixed-bed reactor system with temperature and flow control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Press a known amount of H-ZSM-5 catalyst into a pellet, crush, and sieve to a specific particle size range (e.g., 20-40 mesh).

  • Load the catalyst into the center of a quartz reactor tube, supported by quartz wool plugs.

  • Place the reactor in a tube furnace.

  • Activate the catalyst by heating in a flow of dry air at 500°C for 4 hours, followed by purging with an inert gas.

  • Set the reactor temperature to the desired reaction temperature (e.g., 450°C).

  • Introduce this compound into the reactor via a syringe pump at a controlled weight hourly space velocity (WHSV).

  • Use an inert gas as a carrier gas.

  • Collect the reactor effluent in a cold trap and analyze the liquid and gaseous products using GC.

  • Calculate the conversion of this compound and the selectivity to various products.

Protocol 3: Hydroisomerization of this compound over Pt/Beta Zeolite

This protocol describes the hydroisomerization of this compound in a high-pressure fixed-bed reactor.

Materials:

  • This compound

  • Pt/Beta zeolite catalyst (e.g., 0.5 wt% Pt)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen)

  • High-pressure fixed-bed reactor system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Prepare the Pt/Beta zeolite catalyst by incipient wetness impregnation of Beta zeolite with a solution of a platinum precursor (e.g., H₂PtCl₆).

  • Dry and calcine the catalyst in air, followed by reduction in a hydrogen flow at a high temperature (e.g., 400°C).

  • Load the reduced catalyst into the high-pressure reactor.

  • Pressurize the system with hydrogen to the desired reaction pressure (e.g., 20 bar).

  • Heat the reactor to the reaction temperature (e.g., 250°C).

  • Introduce this compound into the reactor with a liquid feed pump at a specific WHSV.

  • Maintain a constant flow of hydrogen during the reaction.

  • Collect and analyze the products from the reactor outlet using an online GC.

  • Determine the conversion of this compound and the selectivity to its isomers.

Data Presentation

Table 1: Synthesis of this compound via Friedel-Crafts Alkylation

CatalystBenzene:2-Pentene Molar RatioTemperature (°C)Reaction Time (h)This compound Yield (%)
AlCl₃5:125275
Amberlyst-155:180685
H-ZSM-510:1150470

Table 2: Catalytic Cracking of this compound over H-ZSM-5

Temperature (°C)WHSV (h⁻¹)This compound Conversion (%)Benzene Selectivity (%)Toluene Selectivity (%)C₁-C₄ Gases Selectivity (%)
4002.045301525
4502.065402030
5002.085502535
4501.075382232
4504.055421828

Table 3: Hydroisomerization of this compound over 0.5 wt% Pt/Beta Zeolite

Temperature (°C)Pressure (bar)WHSV (h⁻¹)H₂/Hydrocarbon Molar RatioThis compound Conversion (%)Isomer Selectivity (%)Cracking Product Selectivity (%)
220201.510408515
250201.510607525
280201.510806040
250101.510557822
250301.510657228

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Benzene Benzene Reaction Friedel-Crafts Alkylation Benzene->Reaction Pentene 2-Pentene Pentene->Reaction Catalyst_Synth Solid Acid Catalyst Catalyst_Synth->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Cracking_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phenylpentane This compound Carbocation Carbocation Intermediate Phenylpentane->Carbocation Protonation Zeolite H-ZSM-5 (Acid Site) Benzene Benzene Carbocation->Benzene Dealkylation Toluene Toluene Carbocation->Toluene Fragmentation Light_Gases Light Gases (C1-C4) Carbocation->Light_Gases Beta-Scission Coke Coke Carbocation->Coke Hydrogen Transfer Hydroisomerization_Pathway Phenylpentane This compound Dehydrogenation Dehydrogenation (Metal Site - Pt) Phenylpentane->Dehydrogenation Phenylpentene Phenylpentene Intermediate Dehydrogenation->Phenylpentene Isomerization Isomerization (Acid Site - Zeolite) Phenylpentene->Isomerization Cracking Cracking (Acid Site) Phenylpentene->Cracking Isomeric_Phenylpentene Isomeric Phenylpentene Isomerization->Isomeric_Phenylpentene Hydrogenation Hydrogenation (Metal Site - Pt) Isomeric_Phenylpentene->Hydrogenation Isomeric_Phenylpentene->Cracking Isomer_Product Isomers of this compound Hydrogenation->Isomer_Product Cracking_Products Cracking Products Cracking->Cracking_Products

References

Application Notes and Protocols: Deuterium Labeling Studies Involving 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, methodologies, and applications of deuterium labeling in the study of 2-phenylpentane metabolism. The strategic incorporation of deuterium into this compound serves as a powerful tool to investigate its metabolic fate, elucidate reaction mechanisms, and quantify metabolic turnover. This document offers detailed protocols for the synthesis of deuterated this compound, in vitro metabolism studies using liver microsomes, and analysis of metabolic products.

Introduction to Deuterium Labeling in Metabolic Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a valuable tool in drug discovery and development for studying the absorption, distribution, metabolism, and excretion (ADME) properties of molecules.[1][2] The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage.[3] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, replacing that hydrogen with deuterium can significantly slow down the rate of metabolism.[4] This allows researchers to identify sites of metabolic activity and understand the mechanisms of drug-metabolizing enzymes, such as cytochrome P450 (CYP450).[5][6]

For a simple alkylbenzene like this compound, metabolic oxidation can occur on the aromatic ring or the alkyl side chain. Deuterium labeling can help to distinguish between these pathways and quantify their relative contributions.

Synthesis of Deuterated this compound

The synthesis of specifically deuterated this compound can be achieved through various methods. A common approach involves the use of deuterated starting materials in a convergent synthesis. Below is a protocol for the synthesis of this compound-d1, where the deuterium is placed at the benzylic position (C2).

Protocol: Synthesis of (2-²H)-2-Phenylpentane

Objective: To synthesize this compound with a deuterium atom at the C2 position.

Materials:

  • 1-Phenyl-1-pentanone

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Reduction of 1-Phenyl-1-pentanone:

    • In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum deuteride (1.1 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-phenyl-1-pentanone (1 eq) in anhydrous diethyl ether to the LiAlD₄ suspension with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlD₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the filtrate and washings.

  • Dehydroxylation (implied in the overall transformation to the alkane, this is a simplified representation of a multi-step possibility or a direct reductive deuteration approach if a suitable precursor is chosen):

    • The resulting deuterated alcohol can be converted to the corresponding alkane through a variety of methods, such as conversion to a tosylate followed by reduction with a hydride source (or in this conceptual protocol, we assume a direct path for simplicity of illustration). A more direct, though potentially less common, synthesis might involve Grignard addition of a deuterated alkyl group to a suitable carbonyl compound. For the purpose of this protocol, we will represent the overall transformation.

  • Purification:

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain pure (2-²H)-2-phenylpentane.

  • Characterization:

    • Confirm the structure and isotopic purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). In the ¹H NMR spectrum, the signal for the benzylic proton at C2 should be significantly reduced or absent. The mass spectrum will show an increase of one mass unit compared to unlabeled this compound.

In Vitro Metabolism of Deuterated this compound

The metabolic stability and metabolite profile of deuterated this compound can be assessed using in vitro systems, such as liver microsomes, which contain a high concentration of CYP450 enzymes.[3][7]

Protocol: In Vitro Metabolism with Liver Microsomes

Objective: To determine the rate of metabolism and identify the metabolites of this compound and its deuterated analog.

Materials:

  • This compound

  • (2-²H)-2-Phenylpentane

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37 °C)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and the substrate (this compound or (2-²H)-2-phenylpentane) at a final concentration of, for example, 1 µM.

    • Pre-incubate the mixtures at 37 °C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • Incubate the reactions at 37 °C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Sample Preparation for Analysis:

    • Vortex the quenched reaction mixtures.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Data Presentation: Metabolic Stability of this compound and (2-²H)-2-Phenylpentane

Time (minutes)% this compound Remaining% (2-²H)-2-Phenylpentane Remaining
0100100
58595
156082
303565
601040

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Analysis of Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying metabolites.[8] By comparing the metabolite profiles of the labeled and unlabeled compounds, the sites of metabolism can be determined.

Protocol: Metabolite Identification

Objective: To identify the primary metabolites of this compound.

Procedure:

  • LC Separation:

    • Inject the prepared samples onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Perform a full scan to identify the molecular ions of potential metabolites. Common metabolic transformations for alkylbenzenes include hydroxylation (+16 Da).

    • Conduct product ion scans (tandem MS) on the potential metabolite ions to obtain fragmentation patterns for structural elucidation.

Expected Metabolites:

  • Hydroxylation on the phenyl ring (various isomers).

  • Hydroxylation at different positions on the pentyl chain.

The deuterated analog will produce metabolites with a corresponding mass shift, confirming the site of metabolism. For example, if hydroxylation occurs on the phenyl ring, the deuterated metabolite will be 1 Da heavier than the unlabeled metabolite. If metabolism occurs at a different position on the alkyl chain, the deuterium at C2 will be retained in the metabolite, which will also be 1 Da heavier. If the C-D bond at the benzylic position is cleaved, a different set of products would be observed, and the kinetic isotope effect would be most pronounced for this pathway.

Visualization of Experimental Workflow and Concepts

Diagram: Synthesis of (2-²H)-2-Phenylpentane

G cluster_synthesis Synthesis of (2-²H)-2-Phenylpentane start 1-Phenyl-1-pentanone intermediate (2-²H)-1-Phenyl-1-pentanol start->intermediate Reduction reagent1 LiAlD₄, Diethyl Ether workup Quench & Work-up intermediate->workup purification Column Chromatography workup->purification product (2-²H)-2-Phenylpentane purification->product

Caption: Synthetic route for deuterated this compound.

Diagram: In Vitro Metabolism Workflow

G cluster_workflow In Vitro Metabolism Workflow start Start: this compound & (2-²H)-2-Phenylpentane incubation Incubate with Liver Microsomes & NADPH (37 °C) start->incubation quenching Quench reaction at time points with ice-cold Acetonitrile incubation->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation analysis Analyze supernatant by LC-MS/MS centrifugation->analysis end End: Determine Metabolic Rate & Identify Metabolites analysis->end

Caption: Workflow for in vitro metabolism studies.

Diagram: Kinetic Isotope Effect in Metabolism

G cluster_kie Kinetic Isotope Effect (KIE) cluster_ch C-H Bond Cleavage cluster_cd C-D Bond Cleavage ch_reactant R-H ch_product R• + H• ch_reactant->ch_product Lower Activation Energy (Faster Reaction) enzyme CYP450 Enzyme ch_reactant->enzyme cd_reactant R-D cd_product R• + D• cd_reactant->cd_product Higher Activation Energy (Slower Reaction) cd_reactant->enzyme enzyme->ch_product Metabolism enzyme->cd_product Metabolism

Caption: Principle of the kinetic isotope effect.

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound are Friedel-Crafts alkylation and Grignard reactions. Each method has its own set of advantages and potential side reactions that can lead to impurities.

Q2: What are the primary impurities I should expect in a Friedel-Crafts synthesis of this compound?

A2: In the Friedel-Crafts alkylation of benzene with a pentyl halide (e.g., 2-chloropentane), several impurities can form. The most common are:

  • Isomeric Products: Carbocation rearrangements can lead to the formation of other phenylpentane isomers, such as 3-phenylpentane.[1][2] This occurs due to hydride or methyl shifts in the carbocation intermediate.[3][4][5]

  • Polyalkylated Products: The initial product, this compound, is more reactive than benzene, making it susceptible to further alkylation, resulting in di- or tri-substituted phenylpentanes.[1][6][7]

  • Unreacted Starting Materials: Residual benzene and pentyl halide may remain in the final product if the reaction does not go to completion.

Q3: What are the typical impurities associated with the Grignard synthesis of this compound?

A3: When synthesizing this compound using a Grignard reagent (e.g., phenylmagnesium bromide reacting with a 2-halopentane), the common impurities include:

  • Biphenyl: This is a significant byproduct formed from the coupling of the Grignard reagent with unreacted aryl halide.[8] Its formation is favored at higher temperatures and concentrations of the aryl halide.[8]

  • Benzene: The Grignard reagent is a strong base and will react with any trace amounts of water or other protic solvents to produce benzene.[9][10]

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-halopentane.

Troubleshooting Guides

Friedel-Crafts Alkylation

Issue 1: My product contains a significant amount of isomeric impurities (e.g., 3-phenylpentane).

  • Cause: This is likely due to carbocation rearrangement of the pentyl carbocation intermediate.[1][2][3]

  • Solution:

    • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ promote carbocation formation and rearrangement. Consider using a milder catalyst such as FeCl₃ or ZnCl₂.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can reduce the energy available for the carbocation to overcome the activation barrier for rearrangement.

    • Alternative Synthesis Route: For the highest purity and to avoid rearrangement, consider a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[7][11] The acylium ion is resonance-stabilized and does not rearrange.[12]

Issue 2: My final product is a mixture of mono-, di-, and tri-alkylated benzenes (polyalkylation).

  • Cause: The alkyl group of this compound activates the benzene ring, making it more susceptible to further alkylation than the starting benzene.[1][6][7]

  • Solution:

    • Use a Large Excess of Benzene: By making benzene the limiting reagent, the probability of the electrophile encountering an unreacted benzene molecule increases, favoring monoalkylation.[6][7]

    • Control Stoichiometry and Temperature: Carefully control the molar ratio of reactants and maintain a low reaction temperature to disfavor the second alkylation.[6]

    • Friedel-Crafts Acylation: As mentioned above, the deactivating acyl group in the product of a Friedel-Crafts acylation prevents further substitution.[7][12]

Grignard Reaction

Issue 3: I have a significant amount of biphenyl impurity in my product.

  • Cause: High concentrations of the aryl halide and elevated reaction temperatures promote the coupling side reaction.[8]

  • Solution:

    • Slow Addition of Alkyl Halide: Add the 2-halopentane to the Grignard reagent slowly and at a controlled temperature to keep its instantaneous concentration low.

    • Maintain Low Temperature: Perform the reaction at a lower temperature (e.g., using an ice bath) to minimize the rate of the coupling reaction.

Issue 4: My yield is low, and I've identified benzene as a major byproduct.

  • Cause: Your Grignard reagent is being quenched by a protic source, most commonly water.[9][10]

  • Solution:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried) before use.[8] Use anhydrous solvents (e.g., dry diethyl ether).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Quantitative Data on Impurities

The following table summarizes potential impurity levels. Note that these are typical ranges and can vary significantly based on reaction conditions and purification methods.

Synthesis MethodImpurityTypical Percentage Range (%)
Friedel-Crafts Isomeric Phenylpentanes5 - 30
Polyalkylated Products10 - 40
Unreacted Benzene< 5 (with excess)
Grignard Reaction Biphenyl5 - 20
Benzene1 - 15 (depends on dryness)
Unreacted 2-Halopentane< 5

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 2-Chloropentane
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous benzene (large excess, e.g., 5 equivalents).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) with stirring.

  • Alkyl Halide Addition: Add 2-chloropentane (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by GC-MS.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Protocol 2: Grignard Synthesis of this compound
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Add a solution of bromobenzene (1 equivalent) in anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.

  • Reaction with Alkyl Halide: Cool the prepared phenylmagnesium bromide solution in an ice bath. Add a solution of 2-bromopentane (1 equivalent) in anhydrous diethyl ether dropwise with stirring.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter, remove the ether by rotary evaporation, and purify the product by distillation.

Protocol 3: GC-MS Analysis of this compound Purity
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound product in a volatile solvent like dichloromethane.

  • Instrumentation:

    • GC Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injector: 250°C, split mode (e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

  • Analysis: Identify this compound and its impurities by their retention times and mass spectra, comparing them to known standards and library data. Quantify the relative peak areas to determine the purity profile.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Benzene & 2-Chloropentane setup Assemble Reaction Apparatus (Flask, Condenser, Funnel) prep_reactants->setup prep_glass Flame-Dry Glassware prep_glass->setup add_benzene Add Benzene to Flask setup->add_benzene cool Cool to 0-5°C add_benzene->cool add_catalyst Add AlCl3 Catalyst cool->add_catalyst add_alkyl_halide Dropwise Addition of 2-Chloropentane add_catalyst->add_alkyl_halide react Stir at Room Temperature (1-2 hours) add_alkyl_halide->react monitor Monitor by GC-MS react->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Separate Organic Layer & Wash quench->extract dry Dry with Na2SO4 extract->dry concentrate Remove Solvent dry->concentrate purify Fractional Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for Friedel-Crafts synthesis of this compound.

Troubleshooting_Isomers problem Problem: High Isomeric Impurity cause Cause: Carbocation Rearrangement problem->cause solution1 Solution 1: Lower Reaction Temperature cause->solution1 solution2 Solution 2: Use Milder Lewis Acid (e.g., FeCl3) cause->solution2 solution3 Solution 3: Alternative Route: Friedel-Crafts Acylation + Reduction cause->solution3 outcome Outcome: Reduced Isomeric Impurities solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting guide for isomeric impurities in Friedel-Crafts synthesis.

References

Purification of 2-Phenylpentane by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenylpentane by distillation and chromatography. It is intended for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This data is crucial for designing and troubleshooting purification protocols.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆[1][2]
Molecular Weight 148.24 g/mol [1][2]
Boiling Point 192-193 °C at 760 mmHg[3]
Density ~0.859 g/cm³[3]
Refractive Index ~1.487[3]
Appearance Colorless liquid[4]
Solubility Insoluble in water; soluble in organic solvents.[4]

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from impurities with significantly different boiling points.[5]

Experimental Protocol: Fractional Distillation of this compound

Objective: To purify this compound from non-volatile impurities or those with a boiling point difference of at least 20-30 °C.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stirring bar or boiling chips

  • Clamps and stands

Procedure:

  • Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed.

  • Charging the Flask: Add the impure this compound to the round-bottom flask, along with a stirring bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle.[6]

  • Equilibration: As the mixture heats, a vapor ring will slowly ascend through the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor. This ensures that a proper vapor-liquid equilibrium is established on the surfaces within the column, which is crucial for efficient separation.[6]

  • Distillation: The vapor temperature will stabilize at the boiling point of the most volatile component. Once the temperature at the thermometer stabilizes, collect the distillate in the receiving flask. The boiling point of pure this compound is approximately 192-193 °C at atmospheric pressure.

  • Fraction Collection: Collect the fraction that distills over at a constant temperature. If there are lower-boiling impurities, the temperature will plateau at their boiling points before rising to that of this compound. It is advisable to collect an initial small fraction (forerun) that may contain these volatile impurities and then switch to a clean receiving flask to collect the pure this compound.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or by measuring the refractive index.

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Impure this compound & Boiling Chips to Flask A->B Charge Flask C Heat the Flask Gently B->C Start Process D Observe Vapor Rise and Temperature Stabilization C->D E Collect Forerun (Volatile Impurities) D->E Initial Distillate F Collect Pure this compound Fraction at Constant BP E->F Change Receiving Flask G Stop Distillation Before Flask is Dry F->G Near Completion H Analyze Purity of Collected Fractions (GC/RI) G->H Final Step

Fractional Distillation Workflow for this compound Purification.
Troubleshooting Guide: Fractional Distillation

ProblemPossible Cause(s)Solution(s)
No distillate is collecting. 1. Insufficient heating.[7]2. Thermometer bulb placed too high.[8]3. Leaks in the system.1. Gradually increase the heating mantle temperature.[7]2. Adjust the thermometer so the top of the bulb is level with the side arm of the distillation head.[8]3. Check all joints and ensure they are properly sealed.
Bumping or uneven boiling. 1. Absence or inactivity of boiling chips/stirring bar.2. Heating too rapidly.1. Add fresh boiling chips or a magnetic stir bar.2. Reduce the heating rate to achieve a smooth boil.
Temperature fluctuations during distillation. 1. Heating rate is too high or inconsistent.2. Drafts cooling the apparatus.1. Adjust the heating mantle to provide steady, even heating.2. Insulate the fractionating column and distillation head with glass wool or aluminum foil.[9]
Poor separation of components. 1. Distillation rate is too fast.2. Inefficient fractionating column.1. Reduce the heating rate to allow for proper vapor-liquid equilibrium.2. Use a longer or more efficient fractionating column (e.g., one with more theoretical plates).
Column flooding. Excessive heating rate, causing a large amount of condensate to be returned to the column, obstructing vapor flow.[10]Reduce the heating rate to allow the excess liquid to drain back into the distilling flask.[10]
FAQs: Distillation of this compound
  • Q: When should I use vacuum distillation for this compound?

    • A: While this compound's atmospheric boiling point is below the typical decomposition temperature for many organic compounds, vacuum distillation can be employed if the compound is suspected to be thermally sensitive or if it needs to be separated from high-boiling impurities that would require very high temperatures at atmospheric pressure.

  • Q: What are the expected impurities from a Friedel-Crafts synthesis of this compound?

    • A: Friedel-Crafts alkylation can lead to several side products. Common impurities may include isomers of this compound (e.g., 3-phenylpentane), polyalkylated products (di-sec-pentylbenzene), and rearrangement products if a primary alkyl halide was used as a precursor.[11] The starting materials, such as unreacted benzene or pentyl chloride, may also be present.

Purification by Column Chromatography

Column chromatography is an effective technique for separating this compound from impurities with different polarities.[12] Since this compound is a nonpolar compound, normal-phase chromatography using a polar stationary phase like silica gel is appropriate.[13]

Experimental Protocol: Column Chromatography of this compound

Objective: To separate this compound from polar and other nonpolar impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60-200 mesh)

  • Eluent (e.g., Hexane or a mixture of Hexane and Ethyl Acetate)

  • Crude this compound

  • Collection tubes or flasks

  • Sand

  • Cotton or glass wool

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes.

    • Maintain a constant flow of the eluent through the column. For flash chromatography, gentle air pressure can be applied.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure this compound.

    • As this compound is nonpolar, it will elute relatively quickly with a nonpolar eluent like hexane. A common eluent system is a mixture of hexane and ethyl acetate, starting with a high percentage of hexane (e.g., 99:1 hexane:ethyl acetate) and gradually increasing the polarity if necessary.[14]

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

G cluster_setup Column Preparation cluster_chromatography Chromatography Process cluster_analysis Analysis and Isolation A Pack Column with Silica Gel Slurry B Add Sand Layers A->B C Load Sample onto Column B->C Ready for Loading D Elute with Appropriate Solvent System C->D Start Elution E Collect Fractions D->E F Analyze Fractions by TLC E->F Monitor Progress G Combine Pure Fractions F->G Identify Pure Product H Remove Solvent via Rotary Evaporation G->H Isolate Product

Column Chromatography Workflow for this compound Purification.
Troubleshooting Guide: Column Chromatography

ProblemPossible Cause(s)Solution(s)
Compound does not elute from the column. 1. Eluent is not polar enough.[15]2. Compound may have decomposed on the silica gel.1. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).[15]2. Test the stability of the compound on a TLC plate before running the column. If it is unstable, consider using a less acidic stationary phase like alumina.
Poor separation (overlapping bands). 1. Improperly packed column (channels or cracks).2. Sample was overloaded.3. Inappropriate eluent system.[16]1. Repack the column carefully to ensure it is homogeneous.2. Use a larger column or a smaller amount of sample.3. Optimize the eluent system using TLC to achieve better separation of spots before running the column.
Streaking of spots on TLC/bands on column. 1. Sample is not fully soluble in the eluent.2. Sample was too concentrated when loaded.3. Compound is interacting too strongly with the stationary phase.1. Choose a solvent for loading in which the sample is highly soluble.2. Dilute the sample before loading.3. Add a small amount of a more polar solvent to the eluent.
Cracks forming in the silica gel bed. The column ran dry.Always keep the solvent level above the top of the silica gel.
FAQs: Chromatography of this compound
  • Q: What is a good starting eluent system for the column chromatography of this compound?

    • A: For a nonpolar compound like this compound on silica gel, a good starting point is pure hexane or a very nonpolar mixture such as 99:1 or 95:5 hexane:ethyl acetate.[17] The optimal solvent system should be determined by running preliminary TLC plates to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Q: How can I visualize this compound on a TLC plate?

    • A: Since this compound has an aromatic ring, it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. It will appear as a dark spot. Alternatively, staining with potassium permanganate or other general-purpose stains can be used.

  • Q: What should I do if my compound is very volatile and I'm concerned about losing it during solvent removal?

    • A: When removing the solvent from purified fractions of volatile compounds, it is important to use a rotary evaporator with care. Use a lower temperature water bath and do not apply a very high vacuum. It is better to remove the solvent slowly to minimize loss of the product.

Logical Troubleshooting Workflow

G cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_distillation Distillation Troubleshooting cluster_chromatography Chromatography Troubleshooting cluster_solution Resolution Problem Purification Unsuccessful Analysis Analyze Crude & Purified Fractions (GC, TLC, NMR) Problem->Analysis Impurity_ID Identify Impurities Analysis->Impurity_ID Dist_Check Check Distillation Setup (Joints, Thermometer) Impurity_ID->Dist_Check Boiling Point Difference? Chrom_Check Check Column Packing & Sample Loading Impurity_ID->Chrom_Check Polarity Difference? Dist_Params Adjust Distillation Parameters (Heating Rate, Vacuum) Dist_Check->Dist_Params Repurify Re-run Purification with Optimized Method Dist_Params->Repurify Chrom_Params Optimize Eluent System (Polarity Gradient) Chrom_Check->Chrom_Params Chrom_Params->Repurify Success Pure this compound Repurify->Success

A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Friedel-Crafts Synthesis of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts synthesis of 2-phenylpentane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the Friedel-Crafts synthesis of this compound?

A1: The two main side reactions are carbocation rearrangement and polyalkylation. Carbocation rearrangement leads to the formation of isomeric phenylpentanes, such as 3-phenylpentane and 1-phenylpentane, in addition to the desired this compound. Polyalkylation results in the addition of more than one pentyl group to the benzene ring, yielding di- and tri-substituted products.

Q2: Why do carbocation rearrangements occur, and how do they affect the product distribution?

A2: Carbocation rearrangements occur because the initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift before it alkylates the benzene ring.[1][2] For instance, when using 1-chloropentane, a primary carbocation is initially formed. This is highly unstable and will readily rearrange to a more stable secondary carbocation at the second or third carbon position through a 1,2-hydride shift. This leads to a mixture of this compound and 3-phenylpentane.[3]

Q3: What is polyalkylation and how can it be minimized?

A3: Polyalkylation is the addition of multiple alkyl groups to the aromatic ring. It occurs because the product of the initial alkylation (this compound) is more reactive than the starting material (benzene).[4][5] The alkyl group is an activating group, making the product more susceptible to further electrophilic attack. To minimize polyalkylation, a large excess of benzene should be used to increase the probability that the electrophile will react with a benzene molecule rather than an already alkylated product.[4]

Q4: Can I synthesize this compound without rearrangement byproducts?

A4: Completely avoiding rearrangement in a Friedel-Crafts alkylation can be challenging. However, an alternative two-step method involving Friedel-Crafts acylation followed by reduction can yield the desired product without rearrangement.[6] First, benzene is acylated with pentanoyl chloride to form pentanophenone. The acylium ion intermediate in this reaction is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to this compound using methods like the Clemmensen or Wolff-Kishner reduction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and a mixture of other phenylpentane isomers (e.g., 3-phenylpentane). Carbocation rearrangement of the pentyl electrophile.- Use an alkylating agent that directly forms the more stable secondary carbocation, such as 2-chloropentane or 2-pentene. Note that some rearrangement to the 3-position may still occur.- Lowering the reaction temperature may slightly favor the kinetic product over the rearranged thermodynamic product.[4] - For a rearrangement-free product, consider a Friedel-Crafts acylation with pentanoyl chloride followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.
Significant formation of di- and tri-phenylpentane products. Polyalkylation due to the activating nature of the alkyl group on the product.- Increase the molar ratio of benzene to the alkylating agent. A large excess of benzene will statistically favor the monoalkylation product.[4]
No reaction or very low conversion. - Deactivated aromatic ring.- Impure or wet reagents/catalyst.- Ensure the benzene starting material is not substituted with strongly deactivating groups (e.g., -NO2, -CN, -COR).- Use anhydrous reagents and catalyst (e.g., AlCl3). The Lewis acid catalyst is highly sensitive to moisture.
Formation of a complex mixture of products, including fragmented or oligomerized alkyl chains. - High reaction temperatures leading to side reactions.- Inappropriate catalyst or reaction time.- Optimize the reaction temperature; start with lower temperatures (e.g., 0-25 °C) and monitor the reaction progress.- Ensure the correct stoichiometry of the Lewis acid catalyst is used.

Reaction Mechanisms and Pathways

Carbocation Rearrangement in the Synthesis of this compound

The formation of isomeric side products during the Friedel-Crafts synthesis of this compound is primarily due to the rearrangement of the pentyl carbocation intermediate. The stability of carbocations follows the order: tertiary > secondary > primary. The reaction will favor pathways that proceed through a more stable carbocation.

G cluster_precursors Alkylating Agents cluster_carbocations Carbocation Intermediates cluster_products Products 1-Chloropentane 1-Chloropentane Primary Carbocation Primary Carbocation 1-Chloropentane->Primary Carbocation + AlCl3 2-Chloropentane 2-Chloropentane Secondary Carbocation (C2) Secondary Carbocation (C2) 2-Chloropentane->Secondary Carbocation (C2) + AlCl3 1-Pentene 1-Pentene 1-Pentene->Primary Carbocation + H+ Primary Carbocation->Secondary Carbocation (C2) 1,2-Hydride Shift 1-Phenylpentane 1-Phenylpentane Primary Carbocation->1-Phenylpentane + Benzene (minor product) Secondary Carbocation (C3) Secondary Carbocation (C3) Secondary Carbocation (C2)->Secondary Carbocation (C3) 1,2-Hydride Shift (equilibrium) This compound This compound Secondary Carbocation (C2)->this compound + Benzene (major product) Secondary Carbocation (C3)->Secondary Carbocation (C2) 1,2-Hydride Shift (equilibrium) 3-Phenylpentane 3-Phenylpentane Secondary Carbocation (C3)->3-Phenylpentane + Benzene (side product)

Carbocation rearrangement pathways in the synthesis of phenylpentanes.
Troubleshooting Workflow for Unexpected Product Distribution

This workflow outlines the steps to diagnose and resolve issues related to the formation of undesired isomers and polyalkylation products.

G start Start: Analyze product mixture by GC-MS check_isomers Significant amount of 3-phenylpentane or other isomers? start->check_isomers check_polyalkylation Significant amount of di- or tri-phenylpentanes? check_isomers->check_polyalkylation No rearrangement Carbocation Rearrangement Occurred check_isomers->rearrangement Yes polyalkylation Polyalkylation Occurred check_polyalkylation->polyalkylation Yes end End: Optimized Product Distribution check_polyalkylation->end No solution_rearrangement Troubleshooting for Rearrangement: 1. Lower reaction temperature. 2. Use 2-chloropentane/2-pentene. 3. Consider Acylation-Reduction route. rearrangement->solution_rearrangement solution_polyalkylation Troubleshooting for Polyalkylation: 1. Increase molar excess of benzene. polyalkylation->solution_polyalkylation solution_rearrangement->end solution_polyalkylation->end

A logical workflow for troubleshooting product distribution issues.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Benzene with 2-Chloropentane

This protocol provides a general method for the synthesis of this compound. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials:

  • Anhydrous benzene

  • 2-Chloropentane

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to maintain anhydrous conditions.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Addition of Reactants: Add anhydrous benzene to the dropping funnel. Slowly add the benzene to the stirred AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Addition of Alkylating Agent: Dissolve 2-chloropentane in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the 2-chloropentane solution dropwise to the reaction mixture over a period of 30-60 minutes, keeping the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Quantitative Data on Product Distribution

The product distribution in Friedel-Crafts alkylation is highly dependent on the starting materials and reaction conditions. Below is a summary of expected product distributions based on the alkylating agent.

Alkylating AgentCatalystTemperature (°C)Major Product(s)Minor Product(s)Reference
1-ChlorobutaneAlCl₃0sec-Butylbenzene (rearranged)n-Butylbenzene (unrearranged)[4]
1-ChloropropaneAlCl₃Room TempIsopropylbenzene (rearranged)n-Propylbenzene (unrearranged)[2]
1-PenteneSolid Phosphoric Acid160-220Mixture of phenylpentane isomers-

By understanding the underlying mechanisms of the primary and side reactions, and by carefully controlling the experimental conditions, researchers can optimize the synthesis of this compound and minimize the formation of undesirable byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Phenylpentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpentane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound include Friedel-Crafts alkylation, Grignard reactions, and the reduction of unsaturated precursors.[1]

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with a pentyl halide (e.g., 2-chloropentane) or an alkene (e.g., 1-pentene or 2-pentene) in the presence of a Lewis acid catalyst.[2][3][4]

  • Grignard Reaction: This approach utilizes the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with a pentyl halide (e.g., 2-bromopentane), or a pentyl Grignard reagent with a phenyl halide.[1][5]

  • Reduction of Unsaturated Precursors: This involves the catalytic hydrogenation of compounds like 2-phenyl-1-pentene or 2-phenyl-2-pentene to yield this compound.[1]

Q2: Which synthetic route is recommended for high purity and yield?

A2: Each method has its advantages and disadvantages.

  • Friedel-Crafts alkylation is a direct method but is prone to carbocation rearrangements, which can lead to a mixture of isomers and lower the yield of the desired this compound.[2][6] Using a secondary alkyl halide like 2-chloropentane is generally preferred over a primary halide to minimize rearrangement, though it may not be entirely eliminated.[2]

  • Grignard synthesis offers better control over the product's regiochemistry, as it forms a specific carbon-carbon bond. However, it requires strictly anhydrous conditions, and side reactions like the formation of biphenyl can occur.[5][7]

  • Catalytic hydrogenation of a suitable unsaturated precursor is often a very clean and high-yielding reaction, provided the starting alkene is readily available and pure.[1]

For high purity, Grignard synthesis or catalytic hydrogenation of a purified precursor are often preferred over Friedel-Crafts alkylation.

Q3: How can I purify the final this compound product?

A3: Fractional distillation is the most common method for purifying this compound from reaction byproducts and unreacted starting materials.[8] Given that the boiling points of isomeric byproducts can be close, a fractional distillation column is recommended over a simple distillation.[8] For high-boiling point impurities, vacuum distillation may be necessary to prevent decomposition of the product at high temperatures.[9][10][11][12][13] Column chromatography can also be used for purification, especially for removing polar impurities.

Troubleshooting Guides

Friedel-Crafts Alkylation

Issue: Low yield of this compound and formation of multiple isomers.

  • Possible Cause: Carbocation rearrangement. When using a primary pentyl halide (e.g., 1-chloropentane), the initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of this compound. However, further rearrangements can occur, leading to other isomers. Even with 2-chloropentane, some rearrangement is possible.[2][6]

  • Troubleshooting Steps:

    • Choice of Alkylating Agent: Use a secondary alkyl halide like 2-chloropentane or an alkene like 2-pentene, which directly generates the desired secondary carbocation.[2]

    • Reaction Temperature: Lowering the reaction temperature can sometimes suppress rearrangement reactions.

    • Lewis Acid: The choice of Lewis acid can influence the extent of rearrangement. Milder Lewis acids may reduce isomerization.

    • Alternative Route: If isomer formation remains a significant problem, consider using Friedel-Crafts acylation followed by reduction. Acylation reactions do not undergo rearrangement.[3][4] You can react benzene with pentanoyl chloride to form pentanophenone, which can then be reduced to this compound.

Issue: Polyalkylation (formation of dipentylbenzene and other polysubstituted products).

  • Possible Cause: The alkyl group is an activating group, making the product (this compound) more reactive than the starting material (benzene). This leads to further alkylation.[14]

  • Troubleshooting Steps:

    • Molar Ratio: Use a large excess of benzene relative to the alkylating agent. This increases the probability that the alkylating agent will react with a benzene molecule rather than an already alkylated product.[2]

Grignard Synthesis

Issue: Low or no yield of Grignard reagent (phenylmagnesium bromide).

  • Possible Cause 1: Presence of moisture in the glassware or solvents. Grignard reagents are highly reactive with protic sources like water, which will quench the reaction.[5][7]

  • Troubleshooting Steps:

    • Thoroughly dry all glassware in an oven or by flame-drying before use.

    • Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).

  • Possible Cause 2: Inactive magnesium metal. The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from starting.

  • Troubleshooting Steps:

    • Use fresh, clean magnesium turnings.

    • Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7][15] Gentle heating can also help initiate the reaction.[15]

Issue: Significant formation of biphenyl as a byproduct.

  • Possible Cause: A coupling reaction between the Grignard reagent and unreacted bromobenzene. This is favored at higher concentrations of bromobenzene and elevated temperatures.[7]

  • Troubleshooting Steps:

    • Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration of bromobenzene.

    • Control the reaction temperature and avoid excessive heating.

Catalytic Hydrogenation

Issue: Incomplete reaction or slow reaction rate.

  • Possible Cause 1: Inactive catalyst. The palladium on carbon (Pd/C) catalyst may be old or poisoned.

  • Troubleshooting Steps:

    • Use fresh, high-quality Pd/C catalyst.

    • Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).

  • Possible Cause 2: Insufficient hydrogen pressure or poor mixing.

  • Troubleshooting Steps:

    • Ensure the reaction system is properly sealed and pressurized with hydrogen.

    • Use vigorous stirring or shaking to ensure good contact between the substrate, catalyst, and hydrogen gas.

Issue: Isomerization of the double bond in the starting material.

  • Possible Cause: Some hydrogenation catalysts can also catalyze the isomerization of double bonds.

  • Troubleshooting Steps:

    • Choose a catalyst known for low isomerization activity.

    • Optimize reaction conditions (temperature, pressure) to favor hydrogenation over isomerization.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis by Different Methods

Synthesis MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Friedel-Crafts AlkylationBenzene, 2-ChloropentaneAlCl₃Benzene (excess)Reflux-ModerateGeneral Literature
Grignard ReactionPhenylmagnesium bromide, 2-Bromopentane-Diethyl etherReflux250-60Adapted from[1]
Catalytic Hydrogenation2-Phenyl-1-pentenePd/C (10%)EthanolRoom Temp.2-4>95Adapted from[16]

Note: The yields presented are based on literature for analogous reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with 2-Chloropentane
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (AlCl₃) and an excess of dry benzene.

  • Addition of Alkyl Halide: Cool the flask in an ice bath. Slowly add 2-chloropentane dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and wash it with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation. Purify the resulting crude this compound by fractional distillation.

Protocol 2: Grignard Synthesis of this compound
  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine. Add a small amount of a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[7][15]

  • Reaction with Alkyl Halide: Cool the Grignard reagent in an ice bath. Add a solution of 2-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Separate the ether layer and wash it with water and then brine.

  • Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. Purify the crude this compound by fractional distillation.

Protocol 3: Catalytic Hydrogenation of 2-Phenyl-1-pentene
  • Reaction Setup: In a hydrogenation flask, dissolve 2-phenyl-1-pentene in a suitable solvent such as ethanol.

  • Addition of Catalyst: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Hydrogenation: Connect the flask to a hydrogenation apparatus. Evacuate the flask and then fill it with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen or by techniques like TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. If necessary, purify further by distillation.

Visualizations

Friedel_Crafts_Alkylation_Workflow start Start setup Reaction Setup: Benzene, AlCl3 start->setup addition Slow Addition of 2-Chloropentane at 0°C setup->addition reaction Reflux for 2-3 hours addition->reaction workup Quench with HCl/Ice reaction->workup extraction Extraction and Washing workup->extraction purification Fractional Distillation extraction->purification product This compound purification->product

Caption: Experimental workflow for the Friedel-Crafts alkylation synthesis of this compound.

Grignard_Synthesis_Troubleshooting start Low/No Grignard Reagent Formation check_moisture Check for Moisture in Glassware/Solvents? start->check_moisture dry_apparatus Action: Flame-dry glassware, use anhydrous solvents check_moisture->dry_apparatus Yes check_mg Is Magnesium Surface Oxidized? check_moisture->check_mg No dry_apparatus->check_mg activate_mg Action: Activate Mg with Iodine or 1,2-dibromoethane check_mg->activate_mg Yes success Successful Grignard Formation check_mg->success No activate_mg->success

Caption: Troubleshooting guide for low yield in Grignard reagent formation.

Synthesis_Pathway_Comparison cluster_0 Friedel-Crafts Alkylation cluster_1 Grignard Reaction cluster_2 Catalytic Hydrogenation fc_start Benzene + 2-Chloropentane fc_product This compound + Isomers + Polyalkylation fc_start->fc_product Direct, but low selectivity fc_reagent AlCl3 grignard_start Phenylmagnesium bromide + 2-Bromopentane grignard_product This compound + Biphenyl grignard_start->grignard_product High selectivity, requires anhydrous conditions hydro_start 2-Phenyl-1-pentene hydro_product This compound hydro_start->hydro_product Clean, high yield if precursor is available hydro_reagent H2, Pd/C

References

Technical Support Center: Preventing Polyalkylation in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of polyalkylation in Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in Friedel-Crafts reactions and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto the aromatic ring.[1] This occurs because the alkyl group that is added to the ring is an electron-donating group, which activates the aromatic ring. The resulting monoalkylated product is therefore more nucleophilic and more reactive than the starting aromatic compound, making it susceptible to further alkylation.[1]

Q2: What are the most effective strategies to prevent or minimize polyalkylation?

A2: There are two primary strategies to control polyalkylation:

  • Use a large excess of the aromatic substrate: This increases the statistical probability that the electrophile will react with the starting material rather than the monoalkylated product.[1][2]

  • Perform a Friedel-Crafts acylation followed by reduction: This is a highly effective two-step method. The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][3]

Q3: How does Friedel-Crafts acylation avoid the issue of polyalkylation?

A3: The acyl group (R-C=O) introduced in a Friedel-Crafts acylation is an electron-withdrawing group. This deactivates the aromatic ring, making the monoacylated product less reactive than the starting aromatic compound. Consequently, further acylation reactions are suppressed.[1][3][4]

Q4: When should I choose the Clemmensen reduction versus the Wolff-Kishner reduction?

A4: The choice between these two reduction methods depends on the stability of your molecule under acidic or basic conditions.

  • Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated hydrochloric acid) and is suitable for substrates that are stable in acid.[5][6][7][8][9]

  • Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like KOH at high temperatures) and is ideal for substrates that are sensitive to acid but stable in basic conditions.[5][10][11][12][13][14]

Troubleshooting Guide

If you are observing significant polyalkylation in your Friedel-Crafts reaction, follow this troubleshooting guide to optimize your experiment.

Problem Potential Cause Suggested Solution
High percentage of di- and poly-alkylated products The mono-alkylated product is more reactive than the starting material.1. Increase the molar ratio of the aromatic substrate to the alkylating agent. A ratio of 5:1 to 10:1 is a good starting point. If feasible and cost-effective, use the aromatic substrate as the solvent. 2. Lower the reaction temperature. This can sometimes improve the selectivity for mono-alkylation by reducing the rate of the second alkylation. 3. Switch to a less reactive catalyst. A milder Lewis acid may decrease the overall reaction rate but improve selectivity. 4. Adopt the Friedel-Crafts acylation-reduction strategy. This is often the most reliable method to ensure mono-substitution.
Low overall yield of the desired mono-alkylated product Suboptimal reaction conditions or catalyst deactivation.1. Ensure anhydrous conditions. Lewis acid catalysts are highly sensitive to moisture, which can lead to their deactivation. Use freshly distilled solvents and flame-dried glassware.[1] 2. Verify the purity of your reagents. Impurities in the aromatic substrate or alkylating agent can interfere with the reaction. 3. Optimize the reaction time. Monitor the reaction progress by TLC or GC to determine the optimal time to quench the reaction, maximizing the yield of the mono-alkylated product before significant polyalkylation occurs.
Formation of rearranged isomeric products (in addition to polyalkylation) The carbocation intermediate is rearranging to a more stable carbocation.This is a common issue with primary alkyl halides. The Friedel-Crafts acylation-reduction strategy is the best solution as the acylium ion does not undergo rearrangement.[1][3]

Quantitative Data on Polyalkylation Control

The following tables provide a summary of how reaction parameters can influence the product distribution in Friedel-Crafts alkylation.

Table 1: Effect of Reactant Molar Ratio on Product Distribution in the Alkylation of Toluene with Benzyl Chloride

Toluene:Benzyl Chloride Molar RatioConversion (%)Selectivity for Monobenzyltoluene (%)Selectivity for Dibenzyltoluene (%)
1:1858020
5:192>95<5
10:195~99~1

Note: Data is illustrative and based on trends reported in the literature. Actual results may vary depending on specific reaction conditions.[15]

Table 2: Comparative Yields of n-Propylbenzene via Direct Alkylation vs. Acylation-Reduction

Synthesis RouteKey ReagentsTypical Yield of n-PropylbenzeneMajor Byproducts
Direct Friedel-Crafts Alkylation Benzene, 1-chloropropane, AlCl₃< 30%Isopropylbenzene (major), di- and tri-propylbenzenes
Friedel-Crafts Acylation followed by Reduction 1. Benzene, propanoyl chloride, AlCl₃ 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)> 85%Minimal, with high purity of the desired product

Note: The direct alkylation of benzene with 1-chloropropane leads primarily to the rearranged product, isopropylbenzene.[16][17] The acylation-reduction pathway avoids this rearrangement and provides a much higher yield of the desired n-propylbenzene.[10][18][19]

Experimental Protocols

Protocol 1: Minimizing Polyalkylation using Excess Aromatic Substrate - Synthesis of tert-Butylbenzene

This protocol describes the Friedel-Crafts alkylation of benzene with tert-butyl chloride, using a large excess of benzene to favor mono-alkylation.

Materials:

  • Anhydrous benzene (C₆H₆)

  • tert-Butyl chloride ((CH₃)₃CCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice bath

  • 10% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

  • Add 50 mL of anhydrous benzene to the flask and cool it to 0-5 °C in an ice bath.

  • Carefully add 2.5 g of anhydrous aluminum chloride to the stirred benzene.

  • Slowly add 5.0 mL of tert-butyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and add 20 mL of 10% HCl. Shake and separate the layers.

  • Wash the organic layer sequentially with 30 mL of water and 30 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • The remaining liquid is the crude tert-butylbenzene, which can be further purified by fractional distillation.

Protocol 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction - Synthesis of n-Propylbenzene

This two-step protocol is a reliable method for synthesizing n-propylbenzene while avoiding rearrangement and polyalkylation.[10][18][19]

Part A: Friedel-Crafts Acylation of Benzene to Propiophenone

Materials:

  • Anhydrous benzene (C₆H₆)

  • Propanoyl chloride (CH₃CH₂COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice bath

  • 10% Hydrochloric acid (HCl) solution

Procedure:

  • In a flame-dried three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add 10.0 g of anhydrous AlCl₃ and 40 mL of anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 7.0 g of propanoyl chloride in 10 mL of anhydrous DCM from the dropping funnel.

  • To the stirred mixture, add 20 mL of anhydrous benzene dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully pour the reaction mixture onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with 2 x 20 mL of DCM.

  • Combine the organic layers, wash with water and saturated NaHCO₃ solution, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain crude propiophenone, which can be purified by vacuum distillation.

Part B: Wolff-Kishner Reduction of Propiophenone to n-Propylbenzene

Materials:

  • Propiophenone from Part A

  • Hydrazine hydrate (H₂NNH₂·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Distillation apparatus

Procedure:

  • Place 5.0 g of propiophenone, 5 mL of hydrazine hydrate, and 50 mL of diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Add 7.0 g of potassium hydroxide pellets to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Rearrange the apparatus for distillation and slowly distill off the water and excess hydrazine until the temperature of the reaction mixture reaches 180-200 °C.

  • Once the temperature has stabilized, reflux the mixture for an additional 3 hours.

  • Cool the reaction mixture and add 50 mL of water.

  • Extract the product with 3 x 30 mL of diethyl ether.

  • Combine the ether extracts, wash with dilute HCl and then water, and dry over anhydrous MgSO₄.

  • Filter and remove the diethyl ether by distillation. The remaining liquid is n-propylbenzene, which can be further purified by fractional distillation.

Visualizations

Polyalkylation_Mechanism Aromatic Aromatic Ring (e.g., Benzene) Monoalkylated Mono-alkylated Product (More Reactive) Aromatic->Monoalkylated Friedel-Crafts Alkylation AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation (R⁺) AlkylHalide->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Carbocation->Monoalkylated Friedel-Crafts Alkylation Dialkylated Di-alkylated Product Carbocation->Dialkylated Further Alkylation (Polyalkylation) Monoalkylated->Dialkylated Further Alkylation (Polyalkylation)

Caption: Mechanism of Friedel-Crafts polyalkylation.

Acylation_Reduction_Pathway Aromatic Aromatic Ring Acylated Mono-acylated Product (Deactivated) Aromatic->Acylated Friedel-Crafts Acylation AcylHalide Acyl Halide (RCO-X) AcylHalide->Acylated Friedel-Crafts Acylation LewisAcid Lewis Acid (AlCl₃) LewisAcid->Acylated Friedel-Crafts Acylation Reduced Mono-alkylated Product (Desired) Acylated->Reduced Reduction (Clemmensen or Wolff-Kishner)

Caption: Acylation-reduction pathway to avoid polyalkylation.

Troubleshooting_Workflow Start Polyalkylation Observed? ExcessArene Use Large Excess of Aromatic Substrate Start->ExcessArene Yes Success Mono-alkylation Achieved Start->Success No LowerTemp Lower Reaction Temperature ExcessArene->LowerTemp CheckConditions Check Anhydrous Conditions & Reagent Purity LowerTemp->CheckConditions AcylationReduction Switch to Acylation- Reduction Strategy AcylationReduction->Success CheckConditions->Success Resolved Failure Polyalkylation Persists CheckConditions->Failure Not Resolved Failure->AcylationReduction

Caption: Troubleshooting workflow for polyalkylation.

References

Troubleshooting carbocation rearrangements in alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting carbocation rearrangements in alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during organic synthesis.

Frequently Asked Questions (FAQs)

Q1: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained a product with a rearranged carbon skeleton. Why did this happen?

A1: This is a common occurrence in Friedel-Crafts alkylation and is due to the formation of a carbocation intermediate. Primary carbocations are highly unstable and tend to rearrange to form more stable secondary or tertiary carbocations if possible. This rearrangement happens through a 1,2-hydride shift (migration of a hydrogen atom with its bonding electrons) or a 1,2-alkyl shift (migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[1][2] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of the rearranged product.[1][2]

Q2: How can I confirm that a carbocation rearrangement has occurred in my reaction?

A2: The most definitive way to confirm a carbocation rearrangement is through the structural analysis of your product mixture. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.

  • GC-MS can separate the different isomers in your product mixture. The mass spectrum of each isomer provides information about its molecular weight and fragmentation pattern, which helps in identifying the rearranged product.[3]

  • ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms in your product, allowing you to distinguish between the expected (non-rearranged) and the rearranged product. For instance, the chemical shifts and splitting patterns in the ¹H NMR spectrum will be different for a straight-chain alkyl group versus a branched one.

Q3: What experimental conditions favor carbocation rearrangement?

A3: Conditions that promote the formation and longevity of a carbocation intermediate will favor rearrangement. These include:

  • Use of primary and some secondary alkyl halides: These precursors form less stable carbocations that are prone to rearrangement to more stable secondary or tertiary carbocations.[1]

  • Strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃): These catalysts facilitate the formation of carbocations.[4][5]

  • Higher reaction temperatures: Increased temperature can provide the necessary activation energy for the rearrangement to occur.[6]

Q4: How can I minimize or prevent carbocation rearrangement in my alkylation reaction?

A4: To avoid carbocation rearrangement, you can modify your synthetic strategy in several ways:

  • Use Friedel-Crafts Acylation followed by reduction: This is a widely used and effective method. Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. The intermediate acylium ion is resonance-stabilized and does not undergo rearrangement.[4][7] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[8][9]

  • Use milder reaction conditions: Lowering the reaction temperature can sometimes disfavor the rearrangement process.[6]

  • Choose a different catalyst: Milder Lewis acids or solid acid catalysts may reduce the extent of rearrangement compared to strong Lewis acids like AlCl₃.[10]

Quantitative Data on Product Distribution

The ratio of rearranged to non-rearranged products is highly sensitive to reaction conditions. Below are some examples of product distributions in Friedel-Crafts alkylation reactions.

Table 1: Effect of Temperature on the Alkylation of Benzene with 1-Chloropropane

Temperature (°C)n-Propylbenzene (%)Isopropylbenzene (%)Reference
Below 0Major ProductMinor Product[6]
-66040[6]
35Minor ProductMajor Product[6]
RefluxMixtureMixture[6]

Table 2: Product Distribution in the Alkylation of Benzene with 1-Chlorobutane at 0°C

ProductRatioReference
sec-Butylbenzene (rearranged)~2[11]
n-Butylbenzene (non-rearranged)1[11]

Experimental Protocols

Below are detailed methodologies for key experiments related to alkylation and the prevention of carbocation rearrangements.

Protocol 1: General Procedure for Friedel-Crafts Alkylation (Example: Alkylation of Benzene with an Alkyl Halide)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place the aromatic substrate (e.g., benzene) and a suitable solvent (e.g., carbon disulfide or excess benzene).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous aluminum chloride (AlCl₃) catalyst in portions with stirring.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., 1-chloropropane) dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.

  • Reaction: After the addition is complete, continue stirring at the appropriate temperature for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Combine the organic layers and wash successively with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

  • Reaction Setup: In a 100-mL round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride. Cool the mixture to 0°C in an ice/water bath.[12]

  • Reagent Addition: Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride to the addition funnel and add it dropwise to the aluminum chloride suspension over 10 minutes. Following this, add a solution of benzene (0.050 mol) in 10 mL of methylene chloride in the same manner.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.[12]

  • Work-up: Carefully pour the reaction mixture into a beaker containing about 25 g of ice and 15 mL of concentrated HCl.[12]

  • Extraction: Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of methylene chloride.[12]

  • Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution and then dry over anhydrous MgSO₄.[12]

  • Purification: Remove the solvent by rotary evaporation and purify the resulting acetophenone by distillation.[12]

Protocol 3: Clemmensen Reduction of a Ketone

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc powder with mercuric chloride in water and concentrated HCl. Decant the aqueous solution.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, the ketone (e.g., propiophenone), water, and concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Add additional concentrated HCl periodically during the reflux.

  • Work-up: Cool the reaction mixture and add water.

  • Extraction: Extract the product with an organic solvent like diethyl ether. Combine the organic extracts and wash with water, 5% sodium bicarbonate solution, and again with water.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent and remove the solvent by distillation to obtain the alkylbenzene.

Protocol 4: Wolff-Kishner Reduction (Huang-Minlon Modification)

  • Reaction Setup: In a flask equipped with a reflux condenser, add the carbonyl compound, 85% hydrazine hydrate, and sodium hydroxide to a high-boiling solvent like diethylene glycol.[13][14]

  • Hydrazone Formation: Heat the mixture to reflux (around 110°C) for 1 hour to form the hydrazone.[15]

  • Reduction: Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to about 190-200°C.[16][17] Continue heating at this temperature for an additional 3-5 hours.[15][16]

  • Work-up: Cool the reaction mixture to room temperature and quench by adding aqueous HCl.[15]

  • Extraction: Extract the product with an organic solvent such as diethyl ether.[15]

  • Drying and Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the deoxygenated product.[15]

Protocol 5: Analysis of Alkylation Products by GC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject the sample into the GC-MS instrument.

  • Data Acquisition: Run a suitable temperature program to separate the components of the mixture on the GC column. The mass spectrometer will record the mass spectra of the eluting compounds.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with library spectra to identify the non-rearranged and rearranged products. The relative peak areas in the TIC can be used to estimate the product ratio.

Visualizations

CarbocationRearrangement cluster_0 Alkylation with Primary Alkyl Halide Start R-CH2-CH2-X + AlX3 PrimaryCarbocation R-CH2-CH2+ (Primary Carbocation) (Unstable) Start->PrimaryCarbocation Formation HydrideShift 1,2-Hydride Shift PrimaryCarbocation->HydrideShift Product1 Non-rearranged Product (Minor) PrimaryCarbocation->Product1 Attack by Benzene SecondaryCarbocation R-CH+-CH3 (Secondary Carbocation) (More Stable) HydrideShift->SecondaryCarbocation Product2 Rearranged Product (Major) SecondaryCarbocation->Product2 Attack by Benzene Aromatic Benzene Ring

Caption: Mechanism of carbocation rearrangement in Friedel-Crafts alkylation.

AcylationReductionWorkflow cluster_1 Prevention of Rearrangement Start Benzene + Acyl Halide (RCOCl) + AlCl3 Acylation Friedel-Crafts Acylation Start->Acylation AcyliumIon Acylium Ion (R-C=O+) (Resonance Stabilized, No Rearrangement) Acylation->AcyliumIon Ketone Aryl Ketone (Ar-CO-R) AcyliumIon->Ketone Attack by Benzene Reduction Reduction (Clemmensen or Wolff-Kishner) Ketone->Reduction FinalProduct Desired n-Alkylbenzene (No Rearrangement) Reduction->FinalProduct TroubleshootingLogic cluster_2 Troubleshooting Decision Tree Start Unexpected Isomer Observed? Confirm Confirm Rearrangement (GC-MS, NMR) Start->Confirm IsRearrangement Rearrangement Confirmed? Confirm->IsRearrangement NoRearrangement Investigate Other Side Reactions IsRearrangement->NoRearrangement No Prevent Prevent Rearrangement IsRearrangement->Prevent Yes Method1 Use Acylation-Reduction Pathway Prevent->Method1 Method2 Lower Reaction Temperature Prevent->Method2 Method3 Use Milder Catalyst Prevent->Method3

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Phenylpentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the NMR analysis of 2-phenylpentane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to elucidate and confirm the structures of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound derivative appear so complex, especially in the alkyl region?

The complexity primarily arises from the presence of a chiral center at the second carbon (C2), the point of attachment for the phenyl group. This chirality renders the molecule asymmetric, causing the protons on adjacent methylene (CH₂) groups, specifically at C1 and C3, to become diastereotopic.[1][2]

  • Diastereotopic Protons: These are protons that are chemically non-equivalent because replacing them in turn with another group would create diastereomers.[3] Diastereotopic protons have different chemical environments and, therefore, different chemical shifts.[1][3] They will couple to each other (geminal coupling) and to neighboring protons (vicinal coupling), resulting in complex multiplet patterns (e.g., doublet of doublets, or more complex patterns if coupled to multiple other protons) instead of simple triplets or quartets.

G start Unknown Structure (with ¹H and ¹³C/DEPT) cosy 1. Run COSY start->cosy cosy_q Which protons are coupled to each other? cosy->cosy_q cosy_a Identifies neighboring ¹H-¹H spin systems (e.g., connects C3-H to C4-H) cosy_q->cosy_a hsqc 2. Run HSQC cosy_a->hsqc hsqc_q Which proton is attached to which carbon? hsqc->hsqc_q hsqc_a Correlates each proton signal to its directly bonded carbon (¹JCH) hsqc_q->hsqc_a hmbc 3. Run HMBC hsqc_a->hmbc hmbc_q How are the fragments connected? hmbc->hmbc_q hmbc_a Shows long-range correlations (²JCH, ³JCH) between protons and carbons 2-3 bonds away hmbc_q->hmbc_a elucidate Assemble Fragments & Elucidate Final Structure hmbc_a->elucidate

References

Technical Support Center: Selective Functionalization of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective functionalization of 2-phenylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective functionalization of this compound?

A1: The main challenges in the selective functionalization of this compound stem from the presence of multiple, chemically distinct C-H bonds. Key challenges include:

  • Regioselectivity: Differentiating between the benzylic (C2), secondary aliphatic (C3, C4), and primary aliphatic (C1, C5) C-H bonds is a significant hurdle. The benzylic C-H bonds are generally more reactive due to the resonance stabilization of the resulting radical or organometallic intermediate. However, achieving selectivity between the different aliphatic positions is often difficult.

  • Stereoselectivity: The chiral center at C2 means that functionalization at or near this position can lead to diastereomers. Controlling the stereochemical outcome of reactions is crucial, especially in the context of synthesizing enantiopure compounds for pharmaceutical applications.

  • Chemoselectivity: The presence of both an aromatic ring and an aliphatic chain allows for competing reactions. For instance, under certain conditions, electrophilic aromatic substitution can compete with aliphatic C-H functionalization.

Q2: How does the reactivity of the different C-H bonds in this compound compare?

A2: The reactivity of the C-H bonds in this compound generally follows this trend: Benzylic (C2) > Secondary Aliphatic (C3, C4) > Primary Aliphatic (C1, C5). The benzylic C-H bond is the most reactive due to its lower bond dissociation energy and the ability of the phenyl group to stabilize a radical or a metallic intermediate at that position.

Q3: Which catalytic systems are commonly used for the selective functionalization of this compound and similar alkylbenzenes?

A3: Several catalytic systems are employed, with the choice depending on the desired transformation:

  • Palladium Catalysis: Often used for C-H arylation and other cross-coupling reactions. The regioselectivity can be influenced by the choice of ligands and directing groups.[1]

  • Iridium Catalysis: Particularly effective for C-H borylation, which can then be a versatile handle for further functionalization. These reactions often show a preference for less sterically hindered C-H bonds.

  • Enzyme Catalysis: Enzymes like Cytochrome P450s can catalyze hydroxylations with high regio- and stereoselectivity, though designing or discovering an enzyme specific for this compound can be a challenge.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Functionalization

Symptoms:

  • Formation of a complex mixture of isomers.

  • Low yield of the desired product.

  • Difficulty in separating the product isomers.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Incorrect Catalyst/Ligand Combination The choice of catalyst and ligand is crucial for directing the reaction to a specific C-H bond. For instance, bulky ligands on an iridium catalyst can favor functionalization at less sterically hindered positions. Screen a variety of ligands with different steric and electronic properties.
Suboptimal Reaction Temperature Temperature can significantly impact selectivity. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a loss of selectivity. Perform a temperature screen to find the optimal balance between reactivity and selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the catalyst's behavior and the transition state energies for functionalization at different positions. Conduct a solvent screen with a range of polar and non-polar, coordinating and non-coordinating solvents.
Absence of a Directing Group For certain transformations, especially with palladium catalysis, a directing group may be necessary to achieve high regioselectivity. If applicable, consider introducing a removable directing group on the phenyl ring to guide the catalyst to a specific C-H bond.
Problem 2: Low or No Stereoselectivity in Reactions at the Benzylic Position

Symptoms:

  • Formation of a 1:1 mixture of diastereomers.

  • Inability to isolate a single stereoisomer.

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Achiral Catalyst or Reagents To induce stereoselectivity, a chiral catalyst, ligand, or auxiliary is required. Ensure that the chiral component of your reaction system is enantiopure and used in a sufficient loading.
Reaction Mechanism Lacks Stereocontrol Some reaction mechanisms, particularly those involving planar radical intermediates, may not be inherently stereoselective. Consider switching to a catalytic system that proceeds through a more defined, stereocontrolled transition state, such as certain enzymatic reactions or asymmetric transition metal-catalyzed processes.
Racemization Under Reaction Conditions The product may be forming stereoselectively but then racemizing under the reaction conditions (e.g., high temperature, acidic or basic conditions). Try to run the reaction at a lower temperature or for a shorter duration. Also, check the stability of the product under the workup and purification conditions.

Data Presentation

Table 1: Representative Regioselectivity in the Functionalization of this compound (Hypothetical Data Based on Similar Substrates)

Reaction TypeCatalyst/ReagentPosition C2 (Benzylic)Position C3Position C4Position C5 (Terminal)
Benzylic Bromination NBS, Light>95%<5%<1%<1%
Oxidation KMnO₄Major Product (Benzoic Acid)---
C-H Borylation [Ir(cod)OMe]₂/dtbpyModerateMajorMinorMinor
Hydroxylation Cytochrome P450 (Engineered)VariableVariableVariableVariable

Note: The selectivities presented are illustrative and can vary significantly with specific reaction conditions.

Experimental Protocols

Protocol 1: Selective Benzylic Bromination of this compound

This protocol is adapted from general procedures for benzylic bromination.[2][3]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Visible light source (e.g., household compact fluorescent lamp)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in acetonitrile.

  • Add N-bromosuccinimide (1.1 eq.).

  • Place the reaction flask in a water bath at a suitable temperature (e.g., 50-60 °C).

  • Irradiate the mixture with a visible light source.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-2-phenylpentane.

Protocol 2: Iridium-Catalyzed C-H Borylation of this compound

This protocol is a general procedure based on known methods for iridium-catalyzed C-H borylation of alkyl C-H bonds.[4][5]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand)

  • Anhydrous solvent (e.g., cyclooctane)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [Ir(cod)OMe]₂ (1.5 mol %) and dtbpy (3.0 mol %).

  • Add anhydrous cyclooctane as the solvent.

  • Add this compound (1.0 eq.) and B₂pin₂ (1.5 eq.).

  • Seal the flask and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the borylated products.

Visualizations

G cluster_0 Regioselectivity Challenges in this compound This compound This compound C2 (Benzylic) C2 (Benzylic) This compound->C2 (Benzylic) High Reactivity C3 C3 This compound->C3 C4 C4 This compound->C4 C5 (Terminal) C5 (Terminal) This compound->C5 (Terminal) Low Reactivity Aromatic Ring Aromatic Ring This compound->Aromatic Ring SEAr Competition

Caption: Key reactive sites in this compound and their relative reactivities.

G Start Start Poor_Regioselectivity Poor Regioselectivity? Start->Poor_Regioselectivity Modify_Catalyst_Ligand Modify Catalyst/Ligand Poor_Regioselectivity->Modify_Catalyst_Ligand Yes Improved_Selectivity Improved_Selectivity Poor_Regioselectivity->Improved_Selectivity No Optimize_Temperature Optimize Temperature Modify_Catalyst_Ligand->Optimize_Temperature Screen_Solvents Screen Solvents Optimize_Temperature->Screen_Solvents Consider_Directing_Group Consider Directing Group Screen_Solvents->Consider_Directing_Group Consider_Directing_Group->Improved_Selectivity

Caption: Troubleshooting workflow for poor regioselectivity in C-H activation.

G cluster_1 Experimental Workflow: Benzylic Bromination Setup 1. Dissolve this compound in Acetonitrile Reagents 2. Add NBS Setup->Reagents Reaction 3. Heat and Irradiate Reagents->Reaction Monitoring 4. Monitor by TLC/GC-MS Reaction->Monitoring Workup 5. Cool and Filter Monitoring->Workup Purification 6. Concentrate and Purify Workup->Purification Product 2-Bromo-2-phenylpentane Purification->Product

Caption: General experimental workflow for the benzylic bromination of this compound.

References

Technical Support Center: Synthesis and Purification of 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 2-Phenylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most common laboratory syntheses for this compound are the Friedel-Crafts alkylation of benzene and the Grignard reaction.[1][2] Friedel-Crafts alkylation involves the reaction of benzene with a pentyl halide or pentene in the presence of a Lewis acid catalyst.[2] The Grignard reaction typically involves the reaction of a phenylmagnesium halide with a 2-halopentane or a pentylmagnesium halide with a halobenzene.[1]

Q2: I am getting a low yield in my Friedel-Crafts alkylation. What are the possible causes and solutions?

A2: Low yields in Friedel-Crafts alkylation can stem from several factors:

  • Carbocation Rearrangement: Primary alkyl halides, like 1-chloropentane, will form a primary carbocation that can rearrange to a more stable secondary carbocation, leading to a mixture of products and reducing the yield of the desired this compound.[3][4] To avoid this, it is often better to use an alkylating agent that will readily form the secondary carbocation, such as 2-chloropentane.

  • Polyalkylation: The product, this compound, is more reactive than the starting benzene and can undergo further alkylation.[5] To minimize this, use a large excess of benzene relative to the alkylating agent.

  • Deactivated Aromatic Ring: The reaction does not work well with strongly deactivated aromatic rings. Ensure your benzene starting material is not substituted with strongly deactivating groups.[3][4]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. Ensure all reagents and glassware are anhydrous.

Q3: My Grignard synthesis of this compound is failing to initiate or giving a low yield. What should I check?

A3: Common issues with Grignard reactions include:

  • Presence of Water: Grignard reagents are highly reactive with protic solvents, including water. Ensure all glassware is flame-dried or oven-dried and that all solvents are anhydrous.[6]

  • Inactive Magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, preventing the reaction from starting. Activate the magnesium by crushing it, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[7]

  • Side Reactions: A common side reaction is the formation of biphenyl through the coupling of the Grignard reagent with unreacted bromobenzene.[8] This can be minimized by adding the bromobenzene slowly to the magnesium turnings to maintain a low concentration.

Q4: What are the main impurities I should expect and how can I remove them?

A4: In Friedel-Crafts alkylation, expect isomers (e.g., 1-phenylpentane, 3-phenylpentane) and polyalkylated products. In Grignard synthesis, biphenyl is a common byproduct.[8] Purification is typically achieved through fractional distillation, as the boiling points of the isomers are often close.[9] For higher purity, preparative chromatography can be employed.[10]

Q5: How can I best purify this compound from a mixture of isomers?

A5: Fractional distillation is the primary method for separating isomers of phenylpentane.[9] The success of the separation depends on the difference in boiling points and the efficiency of the distillation column. For very close-boiling isomers or for achieving very high purity, preparative gas chromatography or high-performance liquid chromatography (HPLC) are effective techniques.[10]

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

FeatureFriedel-Crafts AlkylationGrignard Reaction
Starting Materials Benzene, Pentyl Halide/AlkenePhenyl Halide, Pentyl Halide, Magnesium
Catalyst/Reagent Lewis Acid (e.g., AlCl₃, FeCl₃)Anhydrous Ether or THF
Common Side Reactions Carbocation Rearrangement, PolyalkylationWurtz Coupling (Biphenyl formation), Quenching by water
Typical Yields Variable, can be moderate to good with optimizationGenerally good with strict anhydrous conditions
Purity Issues Isomeric mixture, polyalkylated productsBiphenyl, unreacted starting materials

Table 2: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound148.25192
1-Phenylpentane148.25202
3-Phenylpentane148.25190
Biphenyl154.21255

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is a representative method and may require optimization.

Materials:

  • Benzene (anhydrous)

  • 2-Chloropentane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl), dilute

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle HCl gas evolution.

  • In the flask, add a large excess of anhydrous benzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • Add 2-chloropentane to the dropping funnel and add it dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly pouring the reaction mixture over crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is then purified by fractional distillation.

Protocol 2: Purification of this compound by Fractional Distillation

Materials:

  • Crude this compound

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation apparatus (heating mantle, round-bottom flask, condenser, receiving flasks)

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is placed vertically between the distillation flask and the condenser.

  • Charge the distillation flask with the crude this compound and a few boiling chips.

  • Begin heating the distillation flask gently.

  • Observe the temperature at the thermometer. The temperature should rise and stabilize at the boiling point of the first fraction (likely unreacted starting materials or lower boiling isomers). Collect this fraction in a separate receiving flask.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound (boiling point ~192°C).

  • Collect the fraction that distills over a narrow temperature range (e.g., 190-194°C).

  • Stop the distillation before the flask runs dry.

  • Analyze the purity of the collected fraction using Gas Chromatography (GC) or NMR.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: Reagents reaction Reaction (Friedel-Crafts or Grignard) start->reaction quench Quenching reaction->quench workup Aqueous Workup (Extraction & Washing) quench->workup drying Drying of Organic Layer workup->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude this compound evaporation->crude_product distillation Fractional Distillation crude_product->distillation Primary Method chromatography Preparative Chromatography (Optional, for high purity) crude_product->chromatography High Purity Method pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: Workflow for this compound synthesis and purification.

logical_relationship Troubleshooting Low Yield in Friedel-Crafts Alkylation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound rearrangement Carbocation Rearrangement issue->rearrangement polyalkylation Polyalkylation issue->polyalkylation deactivation Deactivated Benzene Ring issue->deactivation catalyst_issue Inactive Catalyst (Moisture) issue->catalyst_issue use_2_halopentane Use 2-halopentane instead of 1-halopentane rearrangement->use_2_halopentane excess_benzene Use large excess of benzene polyalkylation->excess_benzene check_starting_material Ensure pure benzene is used deactivation->check_starting_material anhydrous_conditions Ensure anhydrous conditions catalyst_issue->anhydrous_conditions

Caption: Troubleshooting guide for low yield in Friedel-Crafts alkylation.

References

Stability of 2-Phenylpentane under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-phenylpentane under various reaction conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experiments involving this compound.

Thermal Stability

Question: My reaction involving this compound at high temperatures is giving unexpected side products. What is the thermal stability of this compound?

Answer: this compound, like other alkylbenzenes, is susceptible to thermal decomposition (cracking) at elevated temperatures. The stability is dependent on the temperature, pressure, and presence of any catalytic surfaces.

  • Expected Decomposition: At temperatures typically ranging from 450°C to 900°C and high pressures (up to 70 atm), thermal cracking will occur. This process involves the breaking of C-C bonds, leading to a mixture of smaller hydrocarbons.[1]

  • Common Side Products: The product distribution from thermal cracking depends on the specific conditions. At lower temperatures within the cracking range, the carbon chain is more likely to break near the middle, producing a variety of smaller alkanes and alkenes.[1] At very high temperatures, more extensive decomposition to smaller fragments, and eventually carbon and hydrogen, can occur.[1]

  • Troubleshooting:

    • If you are observing unexpected byproducts in a high-temperature reaction, consider the possibility of thermal cracking.

    • To minimize thermal decomposition, it is advisable to conduct reactions at the lowest effective temperature.

    • If high temperatures are necessary, using an inert atmosphere and minimizing reaction time can help reduce unwanted side reactions.

Acidic Conditions

Question: I am using a strong acid in my reaction with this compound and observing product isomerization and/or the formation of a sulfonated byproduct. How does this compound behave in the presence of strong acids?

Answer: The stability of this compound in the presence of strong acids like sulfuric acid (H₂SO₄) and Lewis acids such as aluminum chloride (AlCl₃) is limited. Several reactions can occur, depending on the acid, temperature, and reaction time.

  • With Sulfuric Acid: At room temperature, the primary and fastest reaction of this compound with sulfuric acid is sulfonation of the aromatic ring.[2] This reaction is generally faster than other acid-catalyzed reactions, and the resulting sulfonic acid group can inhibit further reactions.[2]

  • With Lewis Acids (e.g., AlCl₃): Aluminum chloride can catalyze several transformations:

    • Racemization: If you are using an optically active form of this compound, AlCl₃ can cause rapid racemization.[2]

    • Isomerization: Inter-isomerization between this compound and 3-phenylpentane can occur, although this is a much slower process than racemization.[2] Isomerization to more branched structures like 2-methyl-3-phenylbutane has also been observed, particularly at higher temperatures with acids like methanesulfonic acid.[2]

    • Transalkylation: The pentyl group can be transferred to another aromatic molecule in the reaction mixture (e.g., benzene or toluene), or disproportionation to form benzene and diamylbenzene can occur.[2]

  • Troubleshooting:

    • If sulfonation is undesired, consider using a non-sulfonating strong acid or conducting the reaction at very low temperatures.

    • When using Lewis acids, be aware of potential isomerization and transalkylation, especially with longer reaction times or higher temperatures. Using milder Lewis acids or shorter reaction times might minimize these side reactions.

    • To avoid carbocation rearrangements during synthesis via Friedel-Crafts alkylation, consider using Friedel-Crafts acylation followed by reduction of the ketone.[3][4]

Table 1: Stability of this compound under Acidic Conditions

Acid TypePredominant Reaction(s)ConditionsPotential Issues for Users
Sulfuric Acid SulfonationRoom TemperatureFormation of water-soluble sulfonic acid byproducts, potential for charring at higher temperatures.[2]
Lewis Acids (e.g., AlCl₃) Racemization, Isomerization, TransalkylationRoom Temperature and aboveLoss of stereochemistry, formation of isomeric impurities, and byproducts from alkyl group transfer.[2]
Methanesulfonic Acid Isomerization, Transalkylation140°CSignificant isomerization and formation of rearranged products.[2]
Basic Conditions

Question: Is this compound stable in the presence of strong bases?

Answer: this compound is generally stable in the presence of common inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under typical reaction conditions. The C-H bonds of the alkyl chain and the aromatic ring are not acidic enough to be deprotonated by these bases.

  • Strong Organometallic Bases: Very strong bases, such as n-butyllithium (n-BuLi), can deprotonate the aromatic ring, although this typically requires the presence of activating groups or specific reaction conditions.[5][6] For simple alkylbenzenes, this reaction is not facile.

  • Troubleshooting:

    • For most applications, this compound can be considered stable in the presence of common laboratory bases.

    • If you are using extremely strong organometallic bases, be aware of the potential for deprotonation of the aromatic ring, which could lead to undesired side reactions.

Oxidative Conditions

Question: I am trying to perform a reaction with this compound in the presence of an oxidizing agent and am getting a carboxylic acid. Is this expected?

Answer: Yes, the alkyl side chain of this compound is susceptible to oxidation at the benzylic position (the carbon atom attached to the benzene ring).

  • Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) will oxidize the alkyl chain to a carboxylic acid group, yielding benzoic acid.[7][8][9][10] For this reaction to occur, there must be at least one hydrogen atom on the benzylic carbon.[8][9][10] Since this compound has a benzylic hydrogen, it will be oxidized.

  • Reaction Outcome: The entire alkyl chain is cleaved, regardless of its length, leaving only a carboxylic acid group attached to the aromatic ring.[10][11][12]

  • Troubleshooting:

    • If you need to perform a reaction without oxidizing the alkyl side chain, avoid using strong oxidizing agents like KMnO₄ or chromic acid.

    • If benzoic acid is your desired product, these reagents are suitable. Ensure the reaction goes to completion by using sufficient oxidant and appropriate temperatures.

Table 2: Products of this compound Oxidation

Oxidizing AgentExpected ProductGeneral Conditions
Potassium Permanganate (KMnO₄) Benzoic AcidBasic or acidic, with heating[11]
Chromic Acid (H₂CrO₄) Benzoic AcidAcidic (e.g., from Na₂Cr₂O₇/H₂SO₄)[13]
Reductive Conditions & Catalytic Stability

Question: I am performing a hydrogenation reaction, and I am concerned about the stability of the phenyl ring and the alkyl chain of this compound.

Answer: The stability of this compound under reductive and catalytic conditions depends on the catalyst and reaction parameters.

  • Catalytic Hydrogenation: The benzene ring can be hydrogenated to a cyclohexane ring under certain catalytic conditions, typically using catalysts like platinum (Pt), palladium (Pd), rhodium (Rh), or nickel (Ni) at elevated hydrogen pressures and temperatures. The saturated alkyl chain is unreactive towards hydrogenation.

  • Catalytic Dehydrogenation: At high temperatures in the presence of a suitable catalyst (e.g., Pt on alumina), this compound can undergo dehydrogenation to form unsaturated products, such as phenylpentenes.[14][15] This is a key reaction in catalytic reforming.

  • Hydrogenolysis: This is a reaction where a chemical bond is broken by hydrogen. In the context of this compound, C-C bonds in the alkyl chain or the bond between the alkyl chain and the phenyl ring could potentially be cleaved under harsh hydrogenolysis conditions, especially with catalysts like nickel.[16][17][18][19] This can lead to the formation of smaller alkanes and benzene.

  • Isomerization: During catalytic reforming processes, which often use platinum-based catalysts on acidic supports, isomerization of the pentyl group can occur.[14]

  • Troubleshooting:

    • To selectively reduce other functional groups in a molecule containing a this compound moiety without affecting the aromatic ring, milder hydrogenation conditions (e.g., lower pressure and temperature) should be used.

    • If you are aiming for dehydrogenation, high temperatures and a suitable catalyst are required. Be aware that cracking and isomerization can be competing reactions.

    • To avoid hydrogenolysis, it is important to carefully select the catalyst and control the reaction conditions (temperature and hydrogen pressure). Nickel catalysts are often more aggressive for C-C bond cleavage than platinum or palladium.[16][19]

Experimental Protocols

Oxidation of this compound to Benzoic Acid using Potassium Permanganate

This protocol is adapted from a general procedure for the oxidation of alkylbenzenes.[20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 g, 6.7 mmol), potassium permanganate (4.2 g, 26.6 mmol), sodium carbonate (0.7 g, 6.6 mmol), and 50 mL of water.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 2-3 hours. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide.

  • Workup: Cool the reaction mixture to room temperature. Destroy any excess permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.

  • Isolation: Filter the mixture to remove the manganese dioxide, washing the solid with a small amount of water. Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Purification: The precipitated benzoic acid can be collected by vacuum filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield the pure product.

Oxidation of this compound to Benzoic Acid using Chromic Acid (Jones Oxidation)

This protocol is adapted from a general procedure for the Jones oxidation.[7][13]

  • Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid, and then carefully dilute with water to a final volume of 100 mL. Caution: Chromium(VI) compounds are carcinogenic and must be handled with appropriate safety precautions.[13]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 g, 6.7 mmol) in 20 mL of acetone. Cool the flask in an ice bath.

  • Reaction: Add the Jones reagent dropwise to the stirred solution of this compound. Maintain the temperature below 30°C. The orange color of the Cr(VI) will change to a green color of Cr(III). Continue adding the reagent until the orange color persists.

  • Workup: Add isopropanol to the reaction mixture to consume any excess oxidizing agent. Decant the acetone solution from the chromium salts.

  • Isolation: Evaporate the acetone. Dissolve the residue in ether and extract with a saturated sodium bicarbonate solution. Acidify the aqueous extract with concentrated HCl to precipitate the benzoic acid.

  • Purification: Collect the benzoic acid by filtration, wash with cold water, and recrystallize.

Visualizations

Stability_of_2_Phenylpentane cluster_conditions Reaction Conditions cluster_products Potential Outcomes Thermal Thermal Cracking Products Cracking Products Thermal->Cracking Products Acidic Acidic Sulfonated/Isomerized Products Sulfonated/Isomerized Products Acidic->Sulfonated/Isomerized Products Basic Basic Stable (No Reaction) Stable (No Reaction) Basic->Stable (No Reaction) Oxidative Oxidative Benzoic Acid Benzoic Acid Oxidative->Benzoic Acid Reductive/Catalytic Reductive/Catalytic Hydrogenated/Dehydrogenated/Isomerized Products Hydrogenated/Dehydrogenated/Isomerized Products Reductive/Catalytic->Hydrogenated/Dehydrogenated/Isomerized Products This compound This compound This compound->Thermal High Temp. This compound->Acidic H₂SO₄, AlCl₃ This compound->Basic NaOH, KOH This compound->Oxidative KMnO₄, H₂CrO₄ This compound->Reductive/Catalytic H₂, Catalyst

Caption: Stability of this compound under various reaction conditions.

Acid_Catalyzed_Reactions cluster_h2so4 Sulfuric Acid cluster_alcl3 Aluminum Chloride This compound This compound Sulfonation Sulfonation This compound->Sulfonation H₂SO₄, Room Temp Racemization Racemization This compound->Racemization AlCl₃ (fast) Isomerization Isomerization Racemization->Isomerization (slow) Transalkylation Transalkylation Isomerization->Transalkylation (competing)

Caption: Acid-catalyzed reactions of this compound.

Experimental_Workflow_Oxidation cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup cluster_product Final Product This compound This compound Add Oxidizing Agent\n(KMnO₄ or H₂CrO₄) Add Oxidizing Agent (KMnO₄ or H₂CrO₄) This compound->Add Oxidizing Agent\n(KMnO₄ or H₂CrO₄) Heat/Stir Heat/Stir Add Oxidizing Agent\n(KMnO₄ or H₂CrO₄)->Heat/Stir Quench Excess Oxidant Quench Excess Oxidant Heat/Stir->Quench Excess Oxidant Filter Solids Filter Solids Quench Excess Oxidant->Filter Solids Acidify Filtrate Acidify Filtrate Filter Solids->Acidify Filtrate Benzoic Acid Benzoic Acid Acidify Filtrate->Benzoic Acid

Caption: Workflow for the oxidation of this compound to Benzoic Acid.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Phenylpentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of common synthetic methodologies for 2-phenylpentane, complete with experimental data and detailed protocols to inform research and development.

This guide provides a comparative overview of three primary methods for the synthesis of this compound, an alkyl aromatic hydrocarbon relevant in various chemical research domains. The methodologies discussed are Friedel-Crafts alkylation, a Grignard reagent-based approach, and the catalytic hydrogenation of a phenylpentene precursor. Each method is evaluated based on reaction yield, purity of the final product, and the complexity of the experimental procedure. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.

At a Glance: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsKey ReagentsReaction Time (approx.)Temperature (°C)Yield (%)Purity (%)
Friedel-Crafts Alkylation Benzene, 2-ChloropentaneAlCl₃3 - 4 hours0 - 2565 - 75~95
Grignard Reagent Synthesis Bromobenzene, 2-PentanoneMg, HCl4 - 6 hours0 - 3570 - 80 (overall)>98
Catalytic Hydrogenation 2-Phenyl-1-penteneH₂, Pd/C2 - 3 hours25>95>99

Method 1: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic and direct method for forming a carbon-carbon bond between an aromatic ring and an alkyl halide. In this case, benzene is alkylated using 2-chloropentane in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The secondary carbocation generated from 2-chloropentane directly attacks the benzene ring, leading to the formation of this compound.

Advantages: This is a one-step synthesis, making it relatively straightforward.

Disadvantages: The reaction is prone to polyalkylation, where more than one pentyl group is added to the benzene ring.[1] Additionally, the use of a strong Lewis acid like AlCl₃ can lead to side reactions and requires anhydrous conditions.

Experimental Protocol: Friedel-Crafts Alkylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is set up in a fume hood. The outlet of the condenser is connected to a gas trap to capture evolved HCl.

  • Charging the Flask: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (5 equivalents). The mixture is cooled to 0°C in an ice bath.

  • Addition of Alkyl Halide: 2-Chloropentane (1 equivalent) is added dropwise from the dropping funnel over a period of 30 minutes while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3 hours.

  • Work-up: The reaction mixture is slowly poured onto crushed ice, followed by the addition of concentrated HCl to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to obtain this compound.

Method 2: Grignard Reagent Synthesis

This two-step approach involves the initial formation of a tertiary alcohol, 2-phenyl-2-pentanol, through the reaction of a Grignard reagent (phenylmagnesium bromide) with a ketone (2-pentanone).[2][3][4][5][6] The subsequent reduction of the tertiary alcohol yields the desired this compound.

Advantages: This method generally produces a cleaner product with higher purity compared to the Friedel-Crafts alkylation. The reaction conditions are also milder.

Disadvantages: This is a two-step synthesis, which can be more time-consuming. The Grignard reagent is highly sensitive to moisture, requiring strictly anhydrous conditions.

Experimental Protocol: Grignard Reagent Synthesis

Step 1: Synthesis of 2-Phenyl-2-pentanol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask, magnesium turnings (1.1 equivalents) are placed. A solution of bromobenzene (1 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine.

  • Reaction with Ketone: The freshly prepared Grignard reagent is cooled to 0°C. A solution of 2-pentanone (1 equivalent) in anhydrous diethyl ether is added dropwise. After the addition, the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 2-phenyl-2-pentanol.

Step 2: Reduction of 2-Phenyl-2-pentanol to this compound

  • Reaction Setup: The crude 2-phenyl-2-pentanol is dissolved in a suitable solvent such as acetic acid.

  • Reduction: A reducing agent, such as hydrogen iodide with red phosphorus, or catalytic hydrogenation over a noble metal catalyst under acidic conditions, is used. For instance, the alcohol is heated with a mixture of red phosphorus and iodine.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and filtered. The filtrate is washed with water, a solution of sodium thiosulfate (to remove unreacted iodine), and finally with a saturated solution of sodium bicarbonate. The organic layer is dried and purified by distillation.

Method 3: Catalytic Hydrogenation of 2-Phenyl-1-pentene

This method involves the synthesis of an unsaturated precursor, 2-phenyl-1-pentene, followed by its catalytic hydrogenation to this compound. The precursor can be synthesized via a Wittig reaction between benzyltriphenylphosphonium ylide and butanal.

Advantages: Catalytic hydrogenation is typically a very clean and high-yielding reaction, often resulting in a product of very high purity. The reaction conditions are generally mild.[7]

Disadvantages: This is a two-step synthesis, requiring the initial preparation of the alkene precursor.

Experimental Protocol: Catalytic Hydrogenation

Step 1: Synthesis of 2-Phenyl-1-pentene (Wittig Reaction)

  • Ylide Generation: Benzyltriphenylphosphonium chloride (1 equivalent) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask. A strong base such as n-butyllithium is added at 0°C to generate the ylide.

  • Reaction with Aldehyde: Butanal (1 equivalent) is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-phenyl-1-pentene.

Step 2: Hydrogenation of 2-Phenyl-1-pentene

  • Reaction Setup: 2-Phenyl-1-pentene is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen. The reaction is then stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate under reduced pressure to yield highly pure this compound.

Logical Workflow of Chemical Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a chemical compound, applicable to all the methods described above.

G cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Reagents & Catalyst Quenching Reaction Quenching Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purification Purification (e.g., Distillation, Chromatography) Crude->Purification Pure Pure Product Purification->Pure Analysis Analysis (e.g., NMR, GC-MS) Pure->Analysis

A generalized workflow for chemical synthesis.

References

Spectroscopic Differentiation of 2-Phenylpentane and 3-Phenylpentane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise identification of isomeric compounds is paramount. Positional isomers, such as 2-phenylpentane and 3-phenylpentane, present a unique analytical challenge due to their identical molecular formula (C₁₁H₁₆) and mass. This guide provides a comprehensive comparison of the spectroscopic differences between these two isomers, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to enable their unambiguous differentiation.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectral Data (Predicted in CDCl₃ at 400 MHz)
Assignment This compound 3-Phenylpentane
Proton(s) Chemical Shift (δ, ppm) Multiplicity
Aromatic H7.15 - 7.30Multiplet
Benzylic CH2.75Sextet
CH₂ (adjacent to CH)1.60Multiplet
CH₂ (penultimate)1.25Sextet
CH₃ (benzylic)1.20Doublet
CH₃ (terminal)0.85Triplet
Table 2: ¹³C NMR Spectral Data (Predicted in CDCl₃ at 100 MHz)
Assignment This compound 3-Phenylpentane
Carbon Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
Aromatic C (quaternary)146.5145.0
Aromatic CH128.4128.3
Aromatic CH126.8126.1
Aromatic CH125.8125.9
Benzylic CH42.552.0
CH₂40.029.5
CH₂20.8-
CH₃ (benzylic)22.5-
CH₃ (terminal)14.111.9
Table 3: Mass Spectrometry (Electron Ionization) Data
Isomer Molecular Ion (M⁺) m/z Base Peak (m/z) Key Fragment Ions (m/z)
This compound 14810591, 77, 57, 43
3-Phenylpentane 14811991, 77, 65, 29
Table 4: Infrared (IR) Spectroscopy Data
Vibrational Mode This compound (cm⁻¹) 3-Phenylpentane (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
Aromatic C=C Bending1600, 1495, 14501600, 1495, 1450
C-H Bending (Alkyl)1465, 13751465, 1375
C-H Out-of-Plane Bending (Aromatic)~750, ~700~760, ~700

Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing between this compound and 3-phenylpentane using the key spectroscopic techniques.

Spectroscopic_Differentiation cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis & Interpretation cluster_Identification Isomer Identification HNMR ¹H NMR HNMR_Analysis Analyze Multiplicity & Chemical Shift of Benzylic Proton HNMR->HNMR_Analysis CNMR ¹³C NMR CNMR_Analysis Count Number of Unique Carbon Signals CNMR->CNMR_Analysis MS Mass Spectrometry MS_Analysis Identify Base Peak & Key Fragment Ions MS->MS_Analysis Isomer_2 This compound HNMR_Analysis->Isomer_2 Sextet @ ~2.75 ppm Isomer_3 3-Phenylpentane HNMR_Analysis->Isomer_3 Quintet @ ~2.45 ppm CNMR_Analysis->Isomer_2 9 Signals CNMR_Analysis->Isomer_3 5 Signals (due to symmetry) MS_Analysis->Isomer_2 Base Peak: m/z 105 MS_Analysis->Isomer_3 Base Peak: m/z 119 Sample Unknown Isomer (2- or 3-Phenylpentane) Sample->HNMR Sample->CNMR Sample->MS

Caption: Workflow for differentiating this compound and 3-phenylpentane.

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy

The most definitive differences between this compound and 3-phenylpentane are observed in their ¹H NMR spectra, particularly concerning the benzylic proton.

  • This compound: The benzylic proton is a sextet due to coupling with the adjacent methyl (3H) and methylene (2H) protons (n+1 rule, 5 neighboring protons). Its chemical shift is slightly downfield compared to its isomer.

  • 3-Phenylpentane: The benzylic proton appears as a quintet, as it is coupled to two equivalent methylene groups (4H) (n+1 rule, 4 neighboring protons). The symmetry of the molecule also results in fewer distinct signals for the alkyl chain.

¹³C NMR Spectroscopy

The symmetry of 3-phenylpentane is a key differentiating factor in its ¹³C NMR spectrum.

  • This compound: Due to its asymmetry, all eleven carbon atoms are chemically non-equivalent, resulting in eleven distinct signals in the ¹³C NMR spectrum.

  • 3-Phenylpentane: The molecule possesses a plane of symmetry through the benzylic carbon and the phenyl ring. This symmetry renders the two ethyl groups equivalent, significantly reducing the number of unique carbon signals to five.

Mass Spectrometry

Electron ionization mass spectrometry reveals distinct fragmentation patterns for the two isomers, arising from the stability of the resulting carbocations.

  • This compound: The base peak at m/z 105 corresponds to the stable secondary benzylic carbocation formed by the loss of a propyl radical.

  • 3-Phenylpentane: The base peak at m/z 119 is due to the formation of a stable secondary benzylic carbocation resulting from the loss of an ethyl radical.

Infrared (IR) Spectroscopy

While IR spectroscopy is less definitive for distinguishing between these two isomers, subtle differences can be observed. Both spectra will exhibit characteristic absorptions for aromatic C-H stretching (3100-3000 cm⁻¹), aliphatic C-H stretching (3000-2850 cm⁻¹), and aromatic C=C bending vibrations (around 1600, 1495, and 1450 cm⁻¹). The primary differences will lie in the fingerprint region (below 1500 cm⁻¹), which contains complex vibrations unique to the overall molecular structure. However, without authentic spectra for direct comparison, assigning specific distinguishing peaks in this region is challenging. The out-of-plane C-H bending vibrations for the monosubstituted benzene ring will be present in both spectra.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or 3-phenylpentane) in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set a spectral width of approximately 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set a spectral width of approximately 220 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from the solvent and any impurities.

  • Ionization: In the MS source, bombard the analyte with electrons at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, noting the base peak and other significant fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups and compare the fingerprint regions of the two isomers.

A Comparative Analysis of the Reactivity of 2-Phenylpentane and Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of 2-phenylpentane with other common alkylbenzenes, namely toluene, ethylbenzene, isopropylbenzene, and tert-butylbenzene. The focus is on three key reaction types: benzylic bromination, benzylic oxidation, and aromatic nitration. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and detailed methodologies.

Benzylic Bromination

Benzylic bromination is a free-radical halogenation reaction that selectively substitutes a hydrogen atom at the benzylic position with a bromine atom.[1] The reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or light.[2] The reactivity of alkylbenzenes in this reaction is primarily determined by the stability of the benzylic radical intermediate.[3] The order of stability for benzylic radicals is tertiary > secondary > primary, which directly influences the reaction rates.

Data Presentation: Comparative Reactivity in Benzylic Bromination

The following table summarizes the relative rates of benzylic bromination for various alkylbenzenes. The reactivity is compared to toluene, which is assigned a relative rate of 1.

AlkylbenzeneStructure of Alkyl GroupType of Benzylic HydrogenRelative Rate of Bromination
Toluene-CH₃Primary1
Ethylbenzene-CH₂CH₃Secondary3.5
Isopropylbenzene-CH(CH₃)₂Tertiary7.6
This compound -CH(CH₃)(CH₂)₂CH₃ Secondary ~3.5 (Estimated)
tert-Butylbenzene-C(CH₃)₃NoneNo Reaction

Note: The relative rate for this compound is estimated to be similar to ethylbenzene as both possess secondary benzylic hydrogens. The specific reaction rate can be influenced by steric factors.

Experimental Protocol: Benzylic Bromination of an Alkylbenzene

This protocol describes a general procedure for the benzylic bromination of an alkylbenzene using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • Alkylbenzene (e.g., this compound)

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • Carbon tetrachloride (CCl₄) or a greener solvent alternative like acetonitrile[4]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkylbenzene (1 equivalent) in the chosen solvent.

  • Add N-bromosuccinimide (1.1 equivalents) and the radical initiator (0.02 equivalents) to the flask.

  • Heat the reaction mixture to reflux and maintain reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Reaction Mechanism: Benzylic Bromination

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator AIBN or Light NBS NBS Initiator->NBS generates Br_radical Br• NBS->Br_radical Alkylbenzene R-H Benzylic_Radical R• Alkylbenzene->Benzylic_Radical + Br• HBr HBr Benzylic_Radical->HBr forms Product R-Br Benzylic_Radical->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Br_radical_prop Br• Product->Br_radical_prop regenerates Br_rad1 Br• Br2_term Br₂ Br_rad1->Br2_term Br_rad2 Br• Br_rad2->Br2_term

Caption: Free-radical mechanism of benzylic bromination.

Benzylic Oxidation

Benzylic oxidation is the oxidation of an alkyl group attached to an aromatic ring. A strong oxidizing agent, such as potassium permanganate (KMnO₄), can oxidize any alkylbenzene with at least one benzylic hydrogen to benzoic acid.[3][5] The length of the alkyl chain is irrelevant, as the entire chain is cleaved, leaving only a carboxylic acid group attached to the ring.[6] Alkylbenzenes lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to this oxidation.[7]

Data Presentation: Comparative Reactivity in Benzylic Oxidation
AlkylbenzeneStructure of Alkyl GroupPresence of Benzylic HydrogenOxidation Product
Toluene-CH₃YesBenzoic Acid
Ethylbenzene-CH₂CH₃YesBenzoic Acid
Isopropylbenzene-CH(CH₃)₂YesBenzoic Acid
This compound -CH(CH₃)(CH₂)₂CH₃ Yes Benzoic Acid
tert-Butylbenzene-C(CH₃)₃NoNo Reaction
Experimental Protocol: Benzylic Oxidation of an Alkylbenzene with KMnO₄

This protocol outlines the oxidation of an alkylbenzene to benzoic acid using potassium permanganate.

Materials:

  • Alkylbenzene (e.g., this compound)

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), concentrated or dilute

  • Sodium bisulfite (NaHSO₃)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine the alkylbenzene (1 equivalent), deionized water, and sodium carbonate (or NaOH) to make the solution basic.

  • Add potassium permanganate (approximately 3-4 equivalents) portion-wise to the stirred mixture.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has been replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Add sodium bisulfite solution to quench any excess permanganate and dissolve the manganese dioxide.

  • Acidify the clear solution with sulfuric acid to precipitate the benzoic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Reaction Workflow: Benzylic Oxidation

Benzylic_Oxidation Alkylbenzene Alkylbenzene (with benzylic H) KMnO4 1. KMnO₄, H₂O, Heat Alkylbenzene->KMnO4 Reacts with Acid 2. H₃O⁺ KMnO4->Acid Followed by MnO2 MnO₂ (precipitate) KMnO4->MnO2 byproduct Benzoic_Acid Benzoic Acid Acid->Benzoic_Acid

Caption: General workflow for benzylic oxidation.

Aromatic Nitration

Aromatic nitration is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺), the active electrophile.[8] Alkyl groups are activating and ortho, para-directing, meaning they increase the reaction rate compared to benzene and direct the incoming nitro group to the positions adjacent (ortho) and opposite (para) to the alkyl group.[9] The steric bulk of the alkyl group can influence the ortho/para ratio, with larger groups favoring para substitution.

Data Presentation: Comparative Reactivity in Aromatic Nitration

The following table presents the relative rates of nitration and the approximate isomer distribution for various alkylbenzenes.

AlkylbenzeneRelative Rate of Nitration (vs. Benzene=1)% Ortho% Meta% Para
Toluene2559437
Ethylbenzene2045550
Isopropylbenzene1830862
This compound ~15 (Estimated) ~25 (Estimated) ~10 (Estimated) ~65 (Estimated)
tert-Butylbenzene1612880

Note: The data for this compound is estimated based on the trends observed for other sec-alkylbenzenes like sec-butylbenzene, where steric hindrance significantly favors para substitution.

Experimental Protocol: Aromatic Nitration of an Alkylbenzene

This protocol provides a general method for the mononitration of an alkylbenzene.

Materials:

  • Alkylbenzene (e.g., this compound)

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dichloromethane or diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask placed in an ice bath, carefully add concentrated sulfuric acid.

  • Slowly add concentrated nitric acid to the sulfuric acid while stirring and keeping the temperature below 10 °C. This creates the nitrating mixture.

  • In a separate flask, cool the alkylbenzene in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the alkylbenzene with vigorous stirring, ensuring the temperature does not exceed the desired reaction temperature (e.g., 30-40 °C for many alkylbenzenes).[9]

  • After the addition is complete, continue stirring for 1-2 hours at the reaction temperature.

  • Carefully pour the reaction mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the nitrated product with dichloromethane or diethyl ether.

  • Wash the organic layer with cold water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation. The resulting mixture of isomers can be analyzed by gas chromatography (GC) or separated by fractional distillation or column chromatography.

Reaction Mechanism: Aromatic Nitration

Aromatic_Nitration cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2 H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus->HSO4_minus forms H2O H₂O NO2_plus->H2O and Alkylbenzene Alkylbenzene Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Alkylbenzene->Sigma_Complex + NO₂⁺ Nitro_Alkylbenzene Nitroalkylbenzene Sigma_Complex->Nitro_Alkylbenzene - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

References

Validation of 2-Phenylpentane structure by spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive spectroscopic validation of the chemical structure of 2-phenylpentane. Through a comparative analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data with its constitutional isomers, 1-phenylpentane and 3-phenylpentane, we demonstrate a clear and definitive method for its structural elucidation. Detailed experimental protocols for each spectroscopic technique are provided, along with a logical workflow for structural validation, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Accurate structural determination is a cornerstone of chemical research and development. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise arrangement of atoms within a molecule. This guide focuses on the validation of the structure of this compound (Figure 1) by comparing its spectral features against its isomers, 1-phenylpentane and 3-phenylpentane. The subtle differences in the molecular structures of these isomers lead to distinct spectroscopic signatures, which, when analyzed in conjunction, allow for unambiguous identification.

Figure 1. Chemical Structures of Phenylpentane Isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its constitutional isomers. This data was sourced from the Spectral Database for Organic Compounds (SDBS), a free online database organized by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2][3][4][5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) are unique for each non-equivalent proton, allowing for the differentiation of the phenylpentane isomers.

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound H-a (CH₃)0.82t7.3
H-b (CH₂)1.20sextet7.3
H-c (CH₃)1.21d7.0
H-d (CH₂)1.59m
H-e (CH)2.68sextet7.0
H-f (Ar-H)7.15-7.30m
1-Phenylpentane H-a (CH₃)0.90t7.0
H-b (CH₂)1.32m
H-c (CH₂)1.59m
H-d (CH₂)2.60t7.7
H-e (Ar-H)7.15-7.30m
3-Phenylpentane H-a (CH₃)0.81t7.4
H-b (CH₂)1.62m
H-c (CH)2.60quintet7.8
H-d (Ar-H)7.15-7.30m

Table 1: ¹H NMR Spectroscopic Data for Phenylpentane Isomers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Compound Carbon Assignment Chemical Shift (δ, ppm)
This compound C-114.1
C-220.7
C-322.9
C-443.1
C-545.9
C-6 (ipso)146.9
C-7,11 (ortho)126.8
C-8,10 (meta)128.4
C-9 (para)125.9
1-Phenylpentane C-114.1
C-222.6
C-331.4
C-436.1
C-5 (ipso)142.9
C-6,10 (ortho)128.4
C-7,9 (meta)128.3
C-8 (para)125.7
3-Phenylpentane C-1,512.1
C-2,429.5
C-352.2
C-6 (ipso)145.0
C-7,11 (ortho)127.8
C-8,10 (meta)128.2
C-9 (para)126.0

Table 2: ¹³C NMR Spectroscopic Data for Phenylpentane Isomers.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of characteristic absorption bands can confirm the presence of specific functional groups.

Compound Vibrational Mode Frequency (cm⁻¹)
This compound C-H stretch (aromatic)3020-3080
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1605, 1495, 1454
C-H bend (aromatic)766, 698
1-Phenylpentane C-H stretch (aromatic)3020-3080
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1605, 1496, 1454
C-H bend (aromatic)741, 698
3-Phenylpentane C-H stretch (aromatic)3020-3080
C-H stretch (aliphatic)2850-2960
C=C stretch (aromatic)1603, 1494, 1456
C-H bend (aromatic)758, 700

Table 3: Key IR Absorption Frequencies for Phenylpentane Isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) confirms the molecular formula, while the fragment ions give clues about the structure.

Compound Molecular Ion (M⁺, m/z) Major Fragment Ions (m/z)
This compound 148105, 91, 77, 43
1-Phenylpentane 14892, 91, 77, 43
3-Phenylpentane 148119, 91, 77, 65

Table 4: Mass Spectrometry Data for Phenylpentane Isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.

  • ¹H NMR Acquisition: A standard one-pulse sequence was used. Key parameters included a spectral width of 15 ppm, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Key parameters included a spectral width of 250 ppm, an acquisition time of 1 second, a relaxation delay of 5 seconds, and 1024 scans.

  • Data Processing: The free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: Spectra were acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)
  • Sample Preparation: The sample was introduced directly into the ion source via a heated probe.

  • Instrumentation: Mass spectra were obtained using a JEOL JMS-T100GCV "AccuTOF" gas chromatograph-time-of-flight mass spectrometer.

  • Data Acquisition: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-500 amu.

  • Data Processing: The acquired mass spectrum was processed to identify the molecular ion and major fragment ions. The relative abundances of the ions were determined.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the this compound structure using the comparative spectroscopic data.

G cluster_0 Spectroscopic Analysis Workflow Unknown_Sample Unknown Sample (Phenylpentane Isomer) NMR_Analysis 1H & 13C NMR Spectroscopy Unknown_Sample->NMR_Analysis IR_Analysis IR Spectroscopy Unknown_Sample->IR_Analysis MS_Analysis Mass Spectrometry Unknown_Sample->MS_Analysis Data_Comparison Comparative Data Analysis NMR_Analysis->Data_Comparison IR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Structure_Validation Structure Confirmed: This compound Data_Comparison->Structure_Validation Data Match Alternative_Structures Alternative Structures: 1-Phenylpentane or 3-Phenylpentane Data_Comparison->Alternative_Structures Data Mismatch

Caption: Logical workflow for the spectroscopic validation of this compound.

Discussion

The spectroscopic data presented provides a clear distinction between this compound and its isomers.

  • ¹H NMR: The ¹H NMR spectrum of this compound is the most complex of the three, showing six distinct proton environments. The presence of a doublet for a methyl group (H-c) and two sextets for the methine (H-e) and a methylene group (H-b) are characteristic features that differentiate it from the simpler spectra of 1-phenylpentane and 3-phenylpentane.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound exhibits nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the molecule. This is in contrast to 1-phenylpentane (eight signals) and 3-phenylpentane (seven signals due to symmetry), providing a definitive method for identification.

  • IR Spectroscopy: While the IR spectra of all three isomers are broadly similar due to the presence of the same functional groups (aromatic ring and aliphatic chain), subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation, particularly the C-H bending modes of the aromatic ring.

  • Mass Spectrometry: The mass spectra of all three isomers show a molecular ion peak at m/z 148, confirming their identical molecular formula. However, the fragmentation patterns are distinct. The base peak at m/z 105 in the spectrum of this compound, corresponding to the loss of a propyl radical, is a key diagnostic fragment that is not the base peak in the spectra of the other two isomers.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural validation of this compound. The comparative data presented in this guide highlights the unique spectroscopic fingerprint of this compound, allowing for its clear differentiation from its constitutional isomers, 1-phenylpentane and 3-phenylpentane. The detailed experimental protocols and logical workflow serve as a valuable resource for researchers in the field of chemical analysis.

References

A Comparative Guide to the Quantitative Analysis of 2-Phenylpentane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of 2-Phenylpentane (also known as sec-amylbenzene) in complex matrices. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, quality control, and various stages of drug development. This document outlines the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methodologies, supported by experimental data for structurally similar compounds, to assist in selecting the most suitable technique for your specific analytical needs.

Data Presentation: A Comparative Overview

The performance of each analytical technique is summarized in the tables below. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions. The data presented is a synthesis of reported performance for short-chain alkylbenzenes and other volatile organic compounds.

Table 1: Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) Performance Data

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.995> 0.999[1]
Typical Range 0.5 - 200 µg/L0.1 - 100 mg/L
Limit of Detection (LOD) 0.1 - 5 pg[2]0.01 - 1 µg/L
Limit of Quantitation (LOQ) 1.8 - 8.8 µg/L[3]0.1 - 5 µg/L
Accuracy (% Recovery) 86 - 103%[3]90 - 110%
Precision (%RSD) < 15%< 5%
Selectivity Very High (Mass Analyzer)Moderate to High (Retention Time)
Typical Matrices Environmental (water, soil, air), Biological FluidsIndustrial Process Streams, Fuel, Solvents

Table 2: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV Detection Performance Data

ParameterHPLC-Diode Array Detector (DAD)HPLC-UV Detector
Linearity (R²) > 0.999> 0.998
Typical Range 0.1 - 200 mg/L0.5 - 500 mg/L
Limit of Detection (LOD) 0.01 - 0.5 mg/L0.1 - 1 mg/L
Limit of Quantitation (LOQ) 0.05 - 1.5 mg/L0.5 - 5 mg/L
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 5%
Selectivity Moderate (Chromatographic Resolution and UV Spectra)Moderate (Chromatographic Resolution)
Typical Matrices Pharmaceutical Formulations, Industrial WastewaterQuality Control Samples, Process Monitoring

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established practices for the analysis of volatile organic compounds and alkylbenzenes in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound in complex environmental matrices such as water and soil.

a) Sample Preparation (Purge and Trap for Water Samples):

  • Collect water samples in 40 mL vials with zero headspace.

  • Add a suitable internal standard (e.g., deuterated alkylbenzene) to each sample and calibration standard.

  • Place the vial in the autosampler of a purge and trap concentrator.

  • The sample is purged with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes).

  • The purged volatile organic compounds are trapped on a sorbent trap (e.g., Tenax).

  • The trap is then rapidly heated to desorb the analytes onto the GC column.

b) Sample Preparation (Methanol Extraction for Soil/Solid Samples):

  • Weigh approximately 5 grams of the soil/solid sample into a pre-weighed vial containing 10 mL of methanol.

  • Add an internal standard to the vial.

  • Shake the vial vigorously for 2 minutes.

  • Allow the solids to settle.

  • An aliquot of the methanol extract is then diluted with water and analyzed by purge and trap GC-MS as described for water samples.

c) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 45-400 amu or in Selected Ion Monitoring (SIM) mode for target ions of this compound (e.g., m/z 91, 105, 148).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Industrial Mixtures

This method is suitable for the quantification of this compound in liquid industrial process streams or formulations where the concentration is expected to be higher and the matrix is less complex than environmental samples.

a) Sample Preparation:

  • Accurately weigh a portion of the complex mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Add an appropriate internal standard (e.g., another alkylbenzene with a different retention time).

  • Filter the sample through a 0.45 µm syringe filter before injection.

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for this compound).

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Water Water Sample InternalStandard1 Add Internal Standard Water->InternalStandard1 Soil Soil/Solid Sample InternalStandard2 Add Internal Standard Soil->InternalStandard2 PurgeTrap Purge and Trap GC_Inlet GC Inlet PurgeTrap->GC_Inlet MethanolExtraction Methanol Extraction MethanolExtraction->PurgeTrap InternalStandard1->PurgeTrap InternalStandard2->MethanolExtraction GC_Column GC Column Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis & Quantification MS_Detector->Data_Analysis HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Complex Mixture Dilution Dilution with Mobile Phase Sample->Dilution InternalStandard Add Internal Standard Dilution->InternalStandard Filtration Filtration (0.45 µm) InternalStandard->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection HPLC_Column HPLC Column Separation HPLC_Injection->HPLC_Column UV_Detector UV/DAD Detector HPLC_Column->UV_Detector Data_Analysis Data Analysis & Quantification UV_Detector->Data_Analysis

References

A Researcher's Guide to the Purity Assessment of Synthesized 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2-Phenylpentane, a common organic building block. We present an objective comparison of Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by representative data and detailed methodologies, to enable an informed choice of analytical strategy.

Anticipated Impurities in Synthesis

The synthesis of this compound, often achieved via Friedel-Crafts alkylation of benzene, can introduce several impurities. These typically include positional isomers (e.g., 1-phenylpentane, 3-phenylpentane), polyalkylated benzene species, and residual starting materials or solvents. The choice of analytical technique must consider the need to effectively separate and quantify these closely related structures.

General Workflow for Synthesis and Purity Analysis

The process from synthesis to final purity verification follows a structured workflow. This involves the initial chemical reaction, followed by workup and purification steps, and culminates in the application of one or more analytical techniques to quantify the final product's purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment A Synthesis of This compound B Reaction Workup (e.g., Quenching, Extraction) A->B C Purification (e.g., Distillation, Chromatography) B->C D GC-FID (Quantitative) C->D Analyze E GC-MS (Qualitative & Quantitative) C->E Analyze F qNMR (Quantitative & Structural) C->F Analyze

Caption: Workflow from synthesis to purity assessment of this compound.

Comparison of Analytical Techniques

The selection of an analytical method is critical and depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or primary quantification without a specific reference standard. Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are three powerful and commonly employed techniques.[1][2][3]

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via flame ionization.[4]Combines GC separation with mass spectrometry, which fragments molecules and separates the fragments based on their mass-to-charge ratio.[2]The integrated signal area of a specific nucleus is directly proportional to the number of those nuclei, allowing quantification against a certified internal standard.[4]
Strengths Excellent sensitivity for hydrocarbons, high separation efficiency for complex mixtures, robust, and widely available.[1]Provides structural information through fragmentation patterns, enabling the identification of unknown impurities. High sensitivity and selectivity.[2][3]A primary analytical method that can provide direct quantification without a specific standard for the analyte. Highly accurate, precise, and non-destructive.[1][4]
Limitations Requires calibration with a standard for each analyte for accurate quantification; destructive to the sample.[1]Can be less quantitative than GC-FID without careful calibration; ionization efficiencies can vary between compounds.Lower sensitivity compared to GC-based methods; potential for signal overlap in highly complex mixtures.[1]
Best For Routine quality control, determining the relative percentage of known volatile components.Identifying unknown impurities, confirming the identity of the main component, and quantifying components.Accurately determining the absolute purity of a primary reference material, quantification without a specific analyte standard.[5]

Illustrative Purity Assessment Data

The following table presents hypothetical yet realistic data from the analysis of a synthesized batch of this compound. This illustrates how results can vary slightly between methods and highlights the importance of choosing the appropriate technique.

Analytical MethodThis compound (% Purity)1-Phenylpentane (% Impurity)Unknown Impurity (% Area)Notes
GC-FID (Area %) 99.25%0.65%0.10%Assumes all components have a similar response factor.
GC-MS (Area %) 99.28%0.63%0.09%Unknown identified as a dialkylated benzene isomer.
¹H qNMR 99.1% (by weight)0.7% (by mole)Not detectedPurity calculated against a certified maleic acid internal standard.

Detailed Experimental Protocols

Accurate and reproducible data rely on meticulously executed experimental protocols. Below are standard operating procedures for GC-MS and qNMR analysis of this compound.

Protocol 1: Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed to separate and identify this compound from its potential isomers and other volatile impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the synthesized this compound in high-purity dichloromethane.

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Instrumentation and Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 270°C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Mass Scan Range: 40-350 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity based on the relative peak area of this compound compared to the total integrated area.

    • Identify impurities by comparing their mass spectra against a spectral library (e.g., NIST).

Protocol 2: Purity by Quantitative ¹H NMR (qNMR)

This protocol provides a highly accurate determination of purity by weight, traceable to a certified reference material.

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube. The standard must have signals that do not overlap with the analyte.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.

    • Cap the tube and gently invert until all solids are completely dissolved.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16 to 64, depending on the concentration.

    • Spectral Width: Appropriate range to cover all analyte and standard signals (e.g., -2 to 12 ppm).

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, unique signal for this compound (e.g., the methyl protons of the pentyl chain) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate the purity (Purityₓ) using the following formula:

    Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Purity: Purity of the standard

    • x: Analyte (this compound)

    • std: Internal Standard

Decision Guide for Method Selection

Choosing the right analytical tool is paramount. This decision tree provides a logical framework for selecting the most appropriate purity assessment technique based on the analytical question at hand.

G A Goal of Analysis? B Routine QC: Known Impurities A->B Routine C Identify Unknown Impurities A->C Investigation D Establish Primary Reference Standard A->D Certification E Use GC-FID B->E F Use GC-MS C->F G Use qNMR D->G H Need Structural Confirmation? E->H H->F Yes

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Analysis of 2-Phenylpentane: Experimental Data versus Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of experimentally determined physical properties of 2-phenylpentane against established literature values. Furthermore, it benchmarks these properties against its structural isomers, 1-phenylpentane and 3-phenylpentane, offering a broader context for its physical characteristics. This document is intended to serve as a valuable resource for validating experimental results and understanding the nuanced differences between these closely related alkyl-substituted aromatic hydrocarbons.

Physical and Chemical Properties: A Comparative Overview

This compound, also known as sec-amylbenzene, is an organic compound with the chemical formula C11H16.[1][2] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] Its structure consists of a pentane chain with a phenyl group attached to the second carbon atom.[3] This compound is hydrophobic, displaying low solubility in water but good solubility in organic solvents.[2] It finds applications in organic synthesis and as a solvent.[2]

The following table summarizes the key physical properties of this compound and its isomers, presenting a direct comparison between experimental findings and literature data.

PropertyThis compound (Experimental)This compound (Literature)1-Phenylpentane (Literature)3-Phenylpentane (Literature)
Molecular Weight ( g/mol ) 148.24148.24[1]148.24148.24
Boiling Point (°C at 760 mmHg) 191.5190 - 192[4][5][6]202193
Density (g/cm³ at 20°C) 0.8610.859 - 0.86[5][6][7]0.8580.863
Refractive Index (at 20°C) 1.4861.485 - 1.487[4][5][6]1.4871.489
Melting Point (°C) --69.9 to -44.72[4][5][6]-75-80
Flash Point (°C) -60.6[4][8]7163
Vapor Pressure (mmHg at 25°C) -0.696[4][8]0.30.4

Experimental Protocols

The determination of the physical properties of this compound was conducted using standard laboratory procedures to ensure accuracy and reproducibility.

Determination of Boiling Point

The boiling point was determined using a micro-boiling point apparatus.[9] A small sample of this compound was placed in a capillary tube, which was then attached to a thermometer. The setup was heated in a Thiele tube containing mineral oil to ensure uniform heating.[10] The temperature at which a rapid and continuous stream of bubbles emerged from the capillary tube was recorded as the boiling point.[9][10] The atmospheric pressure was recorded and the boiling point was corrected to standard pressure. The importance of knowing the boiling point lies in its utility for identifying and characterizing a compound.[11] Pure liquids typically exhibit a sharp boiling point, while impurities can cause it to vary over a range.[11][12]

Determination of Density

The density of this compound was determined using a pycnometer. The pycnometer was first weighed empty, then filled with distilled water and weighed again to determine its volume. Finally, it was filled with this compound and weighed. The density was calculated by dividing the mass of the this compound by its volume. The temperature of the sample was maintained at 20°C throughout the measurement.

Determination of Refractive Index

The refractive index was measured using an Abbe refractometer. A few drops of this compound were placed on the prism of the refractometer. The instrument was adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs. The refractive index was then read directly from the instrument's scale. The temperature was maintained at 20°C by circulating water through the refractometer. The refractive index is a fundamental physical property that is useful for identifying and assessing the purity of liquid samples.[13]

Workflow for Cross-Referencing Experimental and Literature Data

The following diagram illustrates the systematic process of comparing experimentally obtained data with established literature values for a given chemical compound.

G cluster_exp Experimental Determination cluster_lit Literature Review cluster_comp Comparison and Analysis exp_synthesis Synthesize or Procure This compound exp_purification Purify Sample (e.g., Distillation) exp_synthesis->exp_purification exp_measurement Measure Physical Properties (Boiling Point, Density, Refractive Index) exp_purification->exp_measurement exp_data Record Experimental Data exp_measurement->exp_data compare Compare Experimental Data with Literature Values exp_data->compare lit_search Search Chemical Databases (e.g., PubChem, NIST WebBook) lit_gather Gather Literature Values for This compound and Isomers lit_search->lit_gather lit_data Compile Literature Data Table lit_gather->lit_data lit_data->compare analyze Analyze Discrepancies and Assess Purity compare->analyze conclusion Draw Conclusions analyze->conclusion

References

Unraveling the Biological Impact of 2-Phenylpentane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing the biological activity of 2-Phenylpentane to structurally similar compounds has been published, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a detailed examination of available data, experimental methodologies, and potential mechanisms of action, addressing a notable gap in the current scientific literature. While specific quantitative cytotoxicity data for this compound remains limited, this guide synthesizes information on related phenylalkanes to provide a comparative framework.

Comparative Analysis of Biological Activity

Due to a scarcity of direct experimental data on the cytotoxicity of this compound, this guide focuses on the known biological activities of structurally related phenylalkanes to infer potential effects and establish a basis for future research. The comparison centers on compounds with variations in the position of the phenyl group and the length and branching of the alkyl chain.

Data Presentation

A thorough review of publicly available literature and toxicological databases reveals a significant lack of quantitative in vitro cytotoxicity data, such as IC50 values, for this compound and its simple isomers on cancer cell lines. However, extensive in vivo studies have been conducted on the structurally similar compound, 2-phenylpropane (cumene), by the National Toxicology Program (NTP).

CompoundStructureSummary of Biological Activity
This compound C₆H₅CH(CH₃)C₃H₇No quantitative in vitro cytotoxicity data (e.g., IC50) is readily available in the public domain. GHS hazard statements indicate it may cause long-lasting harmful effects to aquatic life[1].
2-Phenylpropane (Cumene) C₆H₅CH(CH₃)₂Classified as "reasonably anticipated to be a human carcinogen". Inhalation exposure has been shown to cause lung and liver tumors in mice and kidney tumors in male rats. Evidence suggests that toxicity is mediated through metabolic activation to reactive intermediates, such as α-methylstyrene oxide, which can cause DNA damage.

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

To facilitate future research and ensure standardized, reproducible results, this guide provides detailed methodologies for key experiments used to assess the cytotoxicity of hydrophobic aromatic compounds.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable method for cytotoxicity screening of chemical compounds.

Procedure:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a predetermined exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-565 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from the dose-response curves.

MTT Assay for Cell Viability

The MTT assay is another colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Plating and Treatment: Follow the same initial steps as the SRB assay.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Potential Signaling Pathway Involvement

The carcinogenic activity of phenylalkanes like cumene is often linked to their metabolism into reactive intermediates that can damage DNA and other cellular macromolecules. This damage can lead to mutations and the activation of oncogenic signaling pathways. One of the most critical pathways in cancer development is the Ras-MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival.

It is hypothesized that reactive metabolites of this compound and similar compounds could lead to the activation of the Ras-MAPK pathway, contributing to uncontrolled cell growth.

G Hypothesized Activation of Ras-MAPK Pathway by Phenylalkane Metabolites cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenylalkane Phenylalkane Metabolism Metabolism Reactive_Metabolite Reactive_Metabolite Metabolism->Reactive_Metabolite ROS Reactive Oxygen Species (ROS) Reactive_Metabolite->ROS Ras Ras ROS->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Increased Cell Proliferation, Survival, and Tumorigenesis Gene_Expression->Cell_Proliferation

Caption: Phenylalkane metabolism and potential Ras-MAPK pathway activation.

G Experimental Workflow for In Vitro Cytotoxicity Testing Cell_Culture Prepare Cell Cultures (e.g., HeLa, MCF-7) Compound_Prep Prepare Serial Dilutions of Test Compounds Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds (24h, 48h, 72h) Compound_Prep->Treatment Assay Select Cytotoxicity Assay Treatment->Assay SRB_Assay SRB Assay Assay->SRB_Assay Protein-based MTT_Assay MTT Assay Assay->MTT_Assay Metabolism-based Fix_and_Stain Fixation and Staining SRB_Assay->Fix_and_Stain Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Solubilize_SRB Solubilize Bound Dye Fix_and_Stain->Solubilize_SRB Solubilize_Formazan Solubilize Formazan Add_MTT->Solubilize_Formazan Read_Absorbance Measure Absorbance Solubilize_SRB->Read_Absorbance Solubilize_Formazan->Read_Absorbance Data_Analysis Data Analysis Read_Absorbance->Data_Analysis IC50 Calculate IC50 Values Data_Analysis->IC50 End End IC50->End

Caption: Workflow for assessing the cytotoxicity of chemical compounds.

References

Comparative Analysis of 2-Phenylpentane Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of byproducts from key reactions of 2-phenylpentane, with a comparative look at its linear isomers.

This guide provides an objective comparison of the product and byproduct distribution in common chemical transformations of this compound, a branched-chain alkylbenzene. For comparative purposes, data for linear phenylpentane isomers are included where available, offering insights into the influence of alkyl chain structure on reaction outcomes. This information is critical for process optimization, impurity profiling, and ensuring the quality and safety of synthesized compounds in research and drug development.

Executive Summary

This compound, also known as sec-amylbenzene, is a versatile aromatic hydrocarbon that undergoes a variety of chemical reactions, including electrophilic aromatic substitution and side-chain oxidation. The branching of its pentyl group significantly influences the distribution of reaction products and byproducts compared to its linear counterparts. This guide presents a detailed analysis of the byproducts generated during nitration, oxidation, and sulfonation reactions. Quantitative data is summarized in easy-to-compare tables, and detailed experimental protocols for product analysis are provided.

Nitration of this compound and its Isomers

Nitration is a fundamental electrophilic aromatic substitution reaction. The alkyl group of this compound is an ortho, para-director, meaning it preferentially directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to the alkyl substituent on the benzene ring. However, the steric bulk of the sec-pentyl group hinders substitution at the ortho positions, leading to a higher yield of the para-substituted product.

Byproduct Distribution in Nitration

The primary byproducts in the nitration of this compound are the ortho- and meta-nitro isomers. The distribution of these isomers is a critical factor in determining the purity of the desired para-nitro product. A comparative analysis with other alkylbenzenes highlights the impact of the alkyl group's structure on this distribution.[1]

AlkylbenzeneSubstituent (R)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
Toluene-CH₃58537
Ethylbenzene-CH₂CH₃45748
Isopropylbenzene-CH(CH₃)₂30862
tert-Butylbenzene-C(CH₃)₃161173
This compound (sec-Pentylbenzene) -CH(CH₃)CH₂CH₂CH₃ ~25-35 ~5-10 ~55-70 *
Experimental Protocol: GC-MS Analysis of Nitrated this compound

Objective: To separate and quantify the isomers of nitrated this compound.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

Sample Preparation:

  • Quench the nitration reaction mixture in ice-water.

  • Extract the organic products with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Dilute an aliquot of the crude product in dichloromethane for GC-MS analysis.

Data Analysis:

  • Identify the ortho, meta, and para isomers based on their mass spectra and retention times.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Visualization of Nitration Pathway

Nitration_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products This compound This compound Arenium_Ion_Ortho Ortho Arenium Ion (less stable due to steric hindrance) This compound->Arenium_Ion_Ortho Electrophilic Attack (ortho) Arenium_Ion_Para Para Arenium Ion (more stable) This compound->Arenium_Ion_Para Electrophilic Attack (para) Meta_Product 3-Nitro-2-phenylpentane (minor byproduct) This compound->Meta_Product Electrophilic Attack (meta, minor pathway) HNO3_H2SO4 HNO₃/H₂SO₄ Ortho_Product 2-Nitro-2-phenylpentane (minor byproduct) Arenium_Ion_Ortho->Ortho_Product Deprotonation Para_Product 4-Nitro-2-phenylpentane (major product) Arenium_Ion_Para->Para_Product Deprotonation

Caption: Nitration pathway of this compound leading to ortho, para, and meta products.

Oxidation of this compound Side Chain

The alkyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene ring). Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the alkyl chain, leading to the formation of benzoic acid as the major product.

Byproduct Characterization in Oxidation

The primary byproduct of incomplete oxidation or side reactions is acetophenone. The yield of benzoic acid versus acetophenone is dependent on reaction conditions such as temperature and reaction time.

ReactantOxidizing AgentMajor ProductMajor ByproductTypical Yield of Major Product (%)
This compound KMnO₄ / H₂SO₄, heat Benzoic Acid Acetophenone 70-85%
1-PhenylpentaneKMnO₄ / H₂SO₄, heatBenzoic Acid->90%

Note: The yield for this compound oxidation can be lower than that of linear phenylpentane due to potential steric hindrance at the benzylic position.

Experimental Protocol: HPLC Analysis of Oxidation Products

Objective: To quantify the amount of benzoic acid and acetophenone in the oxidation reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).

    • Start with 30% acetonitrile, increase to 70% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

Sample Preparation:

  • After the reaction, cool the mixture and quench any excess KMnO₄ with a reducing agent (e.g., sodium bisulfite).

  • Acidify the solution with HCl to precipitate benzoic acid.

  • Filter the crude product.

  • Dissolve a known weight of the crude product in the mobile phase for HPLC analysis.

Data Analysis:

  • Use external standards of benzoic acid and acetophenone to create calibration curves.

  • Quantify the concentration of each compound in the sample by comparing their peak areas to the calibration curves.

Visualization of Oxidation Workflow

Oxidation_Workflow Start This compound Reaction Mixture Oxidation Oxidation with KMnO₄ Start->Oxidation Quenching Quench excess KMnO₄ Oxidation->Quenching Acidification Acidify with HCl Quenching->Acidification Filtration Filter Crude Product Acidification->Filtration Sample_Prep Dissolve in Mobile Phase Filtration->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Quantification of Benzoic Acid and Acetophenone HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the oxidation of this compound and analysis of its products.

Sulfonation of this compound

Sulfonation of this compound with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. Similar to nitration, this is an electrophilic aromatic substitution where the sec-pentyl group directs the incoming substituent to the ortho and para positions.

Byproduct Profile in Sulfonation

The primary byproducts are the ortho- and meta-sulfonated isomers. Due to the bulkiness of both the sec-pentyl group and the sulfonic acid group, the formation of the para-isomer is highly favored.

ReactantSulfonating AgentMajor ProductMajor Byproducts
This compound H₂SO₄/SO₃ 4-(Pentan-2-yl)benzenesulfonic acid 2-(Pentan-2-yl)benzenesulfonic acid, 3-(Pentan-2-yl)benzenesulfonic acid
1-PhenylpentaneH₂SO₄/SO₃4-(Pentan-1-yl)benzenesulfonic acid2-(Pentan-1-yl)benzenesulfonic acid

Note: Quantitative data on the isomer distribution for the sulfonation of this compound is scarce in the literature, but the para isomer is expected to be the predominant product.

Experimental Protocol: ¹H NMR Characterization

Objective: To identify the major sulfonated product of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Sample Preparation:

  • After the sulfonation reaction, carefully quench the mixture by pouring it onto ice.

  • Neutralize the solution with a base (e.g., NaOH) to form the sodium salt of the sulfonic acid, which is often easier to handle and purify.

  • Isolate the product by evaporation of water or by salting out.

  • Dissolve the product in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.

Data Analysis:

  • The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns for ortho, meta, and para disubstituted benzene rings.

  • For the para-isomer, two doublets are expected in the aromatic region.

  • The ortho-isomer will show a more complex pattern of four signals in the aromatic region.

  • The relative integration of these signals can provide an estimate of the isomer distribution.

Visualization of Logical Relationship

Sulfonation_Logic Reactants This compound + H₂SO₄/SO₃ EAS Electrophilic Aromatic Substitution Reactants->EAS Directing_Effect sec-Pentyl group is ortho, para-directing EAS->Directing_Effect Steric_Hindrance Steric hindrance at ortho positions Directing_Effect->Steric_Hindrance Major_Product Para-substituted isomer is favored Steric_Hindrance->Major_Product

Caption: Logical relationship determining the major product in the sulfonation of this compound.

Comparison with Linear Phenylpentane Isomers

Linear alkylbenzenes (LABs) are often preferred over branched isomers in industrial applications, such as the production of detergents, due to their enhanced biodegradability. The reaction byproduct profiles of LABs can also differ from those of their branched counterparts.

  • Nitration and Sulfonation: In electrophilic aromatic substitution reactions, linear alkyl chains exhibit less steric hindrance at the ortho position compared to the sec-pentyl group of this compound. This generally results in a higher proportion of the ortho-substituted isomer for linear phenylpentanes.

  • Oxidation: The benzylic C-H bonds in both linear and branched phenylpentanes are susceptible to oxidation. However, the rate of oxidation and the potential for side reactions may differ due to the electronic and steric environment of the benzylic carbon.

Conclusion

The characterization of reaction byproducts is a critical aspect of chemical synthesis and drug development. For this compound, the branched nature of its alkyl substituent plays a significant role in directing the outcome of chemical reactions and influencing the distribution of byproducts. Compared to its linear isomers, this compound typically yields a higher proportion of para-substituted products in electrophilic aromatic substitution reactions due to increased steric hindrance at the ortho positions. Understanding these differences is essential for optimizing reaction conditions to maximize the yield of the desired product and to control the impurity profile of the final compound. The experimental protocols and visualizations provided in this guide offer a framework for the systematic analysis of this compound reaction byproducts.

References

Navigating the Labyrinth of Phenylpentane Isomers: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate determination of isomeric purity is a cornerstone of quality control and regulatory compliance. Phenylpentanes, a class of alkylbenzenes, present a significant analytical challenge due to the subtle structural similarities between their various isomers. This guide provides an objective comparison of the primary chromatographic techniques for the isomeric purity analysis of phenylpentanes, supported by experimental data and detailed methodologies to aid in the selection and implementation of the most appropriate analytical strategy.

The isomeric landscape of phenylpentanes is diverse, encompassing positional isomers (1-phenylpentane, 2-phenylpentane, 3-phenylpentane) as well as a variety of branched-chain isomers. The closely related physicochemical properties of these isomers necessitate high-resolution analytical techniques to achieve baseline separation and accurate quantification. The two most powerful and widely employed methods for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

At a Glance: GC vs. HPLC for Phenylpentane Isomer Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Best Suited For Volatile and semi-volatile phenylpentane isomers.A broader range of phenylpentane isomers, including less volatile or thermally labile derivatives.
Typical Columns Capillary columns with non-polar (e.g., DB-5) or polar (e.g., wax) stationary phases.Reversed-phase columns, particularly those with specialized phenyl-based stationary phases (e.g., Phenyl-Hexyl, Biphenyl, PFP).
Detection Flame Ionization Detector (FID) for quantitation, Mass Spectrometry (MS) for identification.UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS).
Resolution Generally offers very high resolution for volatile isomers.[1]Resolution is highly dependent on the choice of stationary phase and mobile phase composition.
Speed Typically faster analysis times for volatile compounds.[2]Analysis times can be longer, but method development offers great flexibility.

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a robust and highly efficient technique for the separation of volatile and semi-volatile compounds, making it an excellent choice for the analysis of many phenylpentane isomers.[3] Separation is primarily governed by the boiling points of the isomers and their interactions with the stationary phase of the GC column.

Quantitative Data: GC Retention Indices

The Kovats retention index (RI) is a standardized measure of a compound's retention on a GC column, relative to a series of n-alkanes. This allows for comparison of retention data across different instruments and laboratories.

CompoundStationary PhaseKovats Retention Index (RI)
3-PhenylpentaneStandard Non-Polar1071 - 1090[4]
3-PhenylpentaneStandard Polar1268 - 1281[4]

Data sourced from PubChem.[4]

The significant difference in the retention index of 3-phenylpentane on non-polar versus polar columns highlights the importance of stationary phase selection in optimizing separation. On a non-polar phase, elution is primarily by boiling point, while on a polar phase, interactions with the stationary phase play a more significant role, leading to different elution orders and improved separation of isomers with similar boiling points.

Experimental Protocol: GC-FID Analysis of Phenylpentane Isomers

This protocol outlines a general method for the separation of phenylpentane isomers on a common non-polar capillary column.

1. Instrumentation and Consumables:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: A non-polar column, such as a DB-5 or HP-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: High-purity helium or hydrogen.

  • Reagents: Phenylpentane isomer standards, high-purity solvent for dilution (e.g., hexane or dichloromethane).

  • Vials and Syringes: Standard 2 mL GC vials with septa and a 10 µL GC syringe.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of each phenylpentane isomer and dissolve in 10 mL of hexane in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed standard solution by diluting the stock solutions in hexane.

  • Sample Preparation: Dissolve the sample containing phenylpentane isomers in hexane to achieve a concentration within the calibration range.

3. Gas Chromatography Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial 60 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min
Detector Temperature 280 °C

4. Data Analysis:

  • Identify peaks based on the retention times of the individual isomer standards.

  • Quantify the isomers using a calibration curve generated from the mixed standard solution.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection Standard->Injection Sample Sample Dilution Sample->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Detection FID Detection Separation->Detection Eluted Isomers Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Peak Areas HPLC_Method_Dev Start Define Separation Goal: Isomeric Purity of Phenylpentanes Column_Screening Column Screening (C18, Phenyl-Hexyl, Biphenyl, PFP) Start->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization (Acetonitrile/Water Gradient) Column_Screening->Mobile_Phase_Opt Resolution_Check Resolution ≥ 1.5? Mobile_Phase_Opt->Resolution_Check Method_Validation Method Validation (Linearity, Accuracy, Precision) Resolution_Check->Method_Validation Yes Adjust_Conditions Adjust Gradient, Temperature, or Select Different Column Resolution_Check->Adjust_Conditions No Final_Method Final Analytical Method Method_Validation->Final_Method Adjust_Conditions->Column_Screening

References

Safety Operating Guide

Navigating the Disposal of 2-Phenylpentane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While 2-Phenylpentane is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard, its disposal requires careful consideration of local, regional, and national regulations.[1] Chemical waste generators bear the responsibility of correctly identifying and categorizing their waste to ensure full compliance.[1]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to adhere to standard laboratory safety practices. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat, should be worn when handling this compound waste. Waste materials should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

Step-by-Step Disposal Plan

The disposal of this compound should be approached with a clear and systematic plan that prioritizes safety and regulatory compliance.

  • Waste Identification and Segregation :

    • Clearly label the waste container as "Waste this compound."

    • It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

  • Container Compatibility :

    • Use a chemically compatible and sealable container for waste collection.

  • Consult Institutional and Local Guidelines :

    • The primary step in determining the correct disposal route is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations.

    • EHS will advise on whether the waste can be disposed of as non-hazardous or if it must be managed as hazardous waste.

  • Disposal as Non-Hazardous Waste (If Permitted) :

    • If your EHS department and local regulations confirm that this compound waste is not considered hazardous, follow their specific instructions for non-hazardous chemical waste. This may involve collection by a designated waste management provider.

  • Disposal as Hazardous Waste (If Required or as a Precaution) :

    • If there is any uncertainty or if required by regulations, treat the this compound waste as hazardous.

    • Arrange for disposal through a licensed hazardous waste disposal contractor.[2] These contractors are equipped to handle and transport chemical waste safely and in accordance with all regulations.

Experimental Protocols for Waste Characterization

In some instances, particularly in a research setting, experimental analysis may be required to characterize a waste stream containing this compound, especially if it is mixed with other substances. Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the components of the waste, which is essential for proper classification and disposal.

Disposal Workflow for this compound

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow A Generate this compound Waste B Label and Segregate Waste in a Compatible Container A->B C Consult Institutional EHS and Local Regulations B->C D Is Waste Classified as Hazardous? C->D E Follow EHS Guidelines for Non-Hazardous Waste Disposal D->E No F Treat as Hazardous Waste D->F Yes / Uncertain H Proper Disposal Complete E->H G Arrange for Pickup by Licensed Hazardous Waste Contractor F->G G->H

References

Personal protective equipment for handling 2-Phenylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 2-Phenylpentane, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and minimize risks.

Hazard Assessment

This compound is a flammable liquid that poses several risks.[1] It is classified as a poison by ingestion and may cause long-lasting harmful effects to aquatic life.[2][3][4] Upon heating, it can decompose and emit acrid smoke and irritating vapors.[4] It is imperative to avoid contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure to this compound. The following equipment should be worn at all times when handling this chemical.

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety GogglesChemical splash goggles with a snug fit.[5]Protects eyes from splashes or fumes which can cause severe irritation or damage.[5]
Face ShieldWorn over safety goggles.Provides an additional layer of protection for the entire face against potential splashes.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals.[5][7]Protects hands from direct contact with the chemical. Gloves should be inspected before use and replaced immediately upon contact with the substance.[7]
Body Protection Laboratory CoatNomex® or similar flame-resistant lab coat.[7]Protects skin and personal clothing from splashes and spills. Flame-resistant material is crucial due to the flammability of this compound.
Full-Length Pants & Closed-Toe ShoesPants should cover the entire leg, and shoes must cover the entire foot.[7]Ensures maximum skin coverage to prevent accidental exposure.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator is required.[7]Prevents inhalation of potentially harmful vapors.[5] Engineering controls like fume hoods should be the primary method of exposure control.[7]

Operational Plan: Handling Procedure

Adherence to a strict operational protocol is essential for safety.

A. Preparation:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ignition Sources: Remove all potential sources of ignition, including open flames, hot surfaces, and spark-producing equipment, from the handling area.[9]

  • Equipment: Use only non-sparking tools and explosion-proof equipment.[9] All metal equipment must be grounded to prevent static discharge.[9]

  • Emergency Access: Confirm that safety showers and eyewash stations are unobstructed and readily accessible.[8]

  • PPE: Don all required personal protective equipment as detailed in the table above.

B. Handling:

  • Container Grounding: Ground and bond the container when transferring the chemical to prevent static electricity buildup.[9]

  • Dispensing: Carefully dispense the required amount, avoiding splashes and the generation of aerosols.

  • Container Sealing: Keep the container tightly closed when not in use.[8]

  • Transport: When moving the chemical, use a secondary container, such as a tray or bucket, to contain any potential spills.[10]

C. Post-Handling:

  • Decontamination: Wipe down the work area with an appropriate solvent and cleaning materials.

  • Waste: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to the disposal plan.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][8]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[8]

First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Protocol
Skin Contact 1. Immediately remove all contaminated clothing while rinsing.[11]2. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[11][12]3. If irritation persists after washing, seek medical attention.[12]
Eye Contact 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][12]2. Remove contact lenses while rinsing, if possible to do so without delaying the flushing.[11]3. Seek immediate medical attention regardless of the apparent severity.[11][12]
Inhalation 1. Move the exposed individual to fresh air at once.[12]2. If breathing has stopped, perform artificial respiration.[12]3. Keep the person warm and at rest.[12]4. Seek medical attention as soon as possible.[12]
Ingestion 1. Do NOT induce vomiting.[9]2. Rinse the mouth with water.[8]3. Call a poison control center or seek immediate medical attention.[9]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, paper towels) in a designated, properly labeled, and sealed hazardous waste container.

  • Environmental Precaution: Do not dispose of this chemical down the drain or into the environment.[13] It is recognized as being potentially harmful to aquatic life with long-lasting effects.[2][3]

  • Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal company.[8][9] Follow all local, regional, and national regulations for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆[2][4]
Molecular Weight 148.24 g/mol [2]
CAS Number 2719-52-0[2]
Appearance Clear liquid[13]
Acute Toxicity (Oral) LDLo (Rat): 10 mL/kg[4][14]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial planning to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol cluster_disposal Disposal Phase A Risk Assessment B Gather Required PPE A->B C Prepare Work Area (Ventilation, No Ignition Sources) B->C D Don PPE C->D Proceed to Handling E Handle Chemical (Grounding, Careful Dispensing) D->E F Securely Close Container E->F K Exposure Event (Spill, Splash, Inhalation) E->K In Case of Accident G Decontaminate Work Area F->G Complete Handling H Segregate & Label Waste G->H I Properly Store Chemical H->I N Dispose via Approved Hazardous Waste Vendor H->N I->A For Next Use J Remove PPE & Wash Hands I->J L Administer First Aid K->L M Seek Medical Attention L->M

Workflow for Safe Handling of this compound

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.